molecular formula C8H6N2O B1390739 Pyrazolo[1,5-A]pyridine-2-carbaldehyde CAS No. 885275-10-5

Pyrazolo[1,5-A]pyridine-2-carbaldehyde

Cat. No.: B1390739
CAS No.: 885275-10-5
M. Wt: 146.15 g/mol
InChI Key: NIXHWFMRYWSRCN-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-A]pyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C8H6N2O and its molecular weight is 146.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

pyrazolo[1,5-a]pyridine-2-carbaldehyde
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InChI

InChI=1S/C8H6N2O/c11-6-7-5-8-3-1-2-4-10(8)9-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXHWFMRYWSRCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NN2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654183
Record name Pyrazolo[1,5-a]pyridine-2-carbaldehyde
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Molecular Weight

146.15 g/mol
Source PubChem
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CAS No.

885275-10-5
Record name Pyrazolo[1,5-a]pyridine-2-carboxaldehyde
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Record name Pyrazolo[1,5-a]pyridine-2-carbaldehyde
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Record name Pyrazolo[1,5-a]pyridine-2-carbaldehyde
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Foundational & Exploratory

Novel Synthesis Routes for Pyrazolo[1,5-a]pyridine-2-carbaldehyde: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, recognized for its role in developing treatments for neurological disorders, inflammation, and cancer.[1][2] The 2-carbaldehyde derivative, in particular, serves as a versatile synthetic intermediate, enabling further molecular elaboration to access diverse chemical libraries. This guide provides an in-depth analysis of established and novel synthetic strategies for obtaining Pyrazolo[1,5-a]pyridine-2-carbaldehyde, focusing on mechanistic rationale, procedural details, and comparative assessment of different routes. We delve into classical approaches such as Vilsmeier-Haack formylation and explore modern methodologies including [3+2] cycloadditions, offering researchers a comprehensive playbook for accessing this valuable molecular entity.

Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyridine Core

The fusion of a pyrazole ring with a pyridine ring gives rise to the pyrazolo[1,5-a]pyridine system, a planar, nitrogen-rich heterocycle that has captured significant attention in medicinal chemistry.[2][3] Its structural rigidity and capacity for diverse substitution patterns make it an ideal scaffold for designing selective inhibitors of biological targets, such as p38 kinases and phosphoinositide 3-kinases (PI3Ks).[1][4][5] The 2-carbaldehyde functional group acts as a critical synthetic handle, readily participating in reactions like Wittig olefination, reductive amination, and condensation reactions to build molecular complexity. This guide is structured to provide both a high-level strategic overview and detailed, actionable protocols for its synthesis.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to synthesizing this compound involves three primary retrosynthetic disconnections. These strategies form the foundational pillars of our discussion, allowing chemists to select a route that best aligns with available starting materials, scalability requirements, and desired substitution patterns.

G cluster_strategies Retrosynthetic Strategies cluster_precursors Key Precursors Target This compound S1 Strategy A: Functional Group Interconversion Target->S1 Oxidation S2 Strategy B: C-H Functionalization Target->S2 Formylation S3 Strategy C: Core Construction Target->S3 [3+2] Cycloaddition P1 2-Methyl-pyrazolo[1,5-a]pyridine S1->P1 P2 Pyrazolo[1,5-a]pyridine S2->P2 P3 N-Aminopyridinium Salt + C3 Synthon S3->P3

Caption: Key retrosynthetic pathways to the target molecule.

Synthetic Strategy A: Oxidation of a 2-Methyl Precursor

One of the most direct conceptual routes involves the synthesis of 2-methyl-pyrazolo[1,5-a]pyridine followed by its selective oxidation. The methyl group at the C2 position is analogous to a benzylic position, making it susceptible to oxidation by various reagents.

Rationale and Mechanistic Insight

The synthesis of the 2-methyl precursor can be achieved via established [3+2] cycloaddition protocols, reacting an N-aminopyridinium ylide with a propylene derivative. Once obtained, the oxidation of the C2-methyl group requires a reagent that is effective for activated methyl groups while being compatible with the heterocyclic core. Selenium dioxide (SeO₂) is a classic and effective choice for this transformation, proceeding through an ene reaction followed by a[1][6]-sigmatropic rearrangement.

Experimental Protocol: Oxidation with Selenium Dioxide

This protocol is a representative procedure based on established methods for oxidizing heterocyclic methyl groups.

  • Dissolution: In a three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2-methyl-pyrazolo[1,5-a]pyridine (1.0 eq) in a suitable solvent such as dioxane or a mixture of acetic acid and water.

  • Reagent Addition: Add selenium dioxide (1.1 - 1.5 eq) portion-wise to the solution at room temperature. The reaction is often exothermic.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction may take several hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Filter off the black selenium byproduct through a pad of Celite.

  • Extraction: Dilute the filtrate with water and neutralize carefully with a saturated solution of sodium bicarbonate. Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Synthetic Strategy B: Vilsmeier-Haack Formylation of the Bicyclic Core

The Vilsmeier-Haack reaction is a powerful and widely used method for formylating electron-rich aromatic and heterocyclic compounds.[7][8] This approach introduces the aldehyde group directly onto a pre-formed pyrazolo[1,5-a]pyridine ring.

Rationale and Mechanistic Insight

The reaction involves the in-situ formation of a chloroiminium ion, known as the Vilsmeier reagent, from a tertiary amide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[9] This electrophilic species then attacks the electron-rich pyrazolo[1,5-a]pyridine ring in an electrophilic aromatic substitution. The regioselectivity is governed by the electronic properties of the bicyclic system; formylation is expected to occur at the most nucleophilic carbon atom, which is often in the pyrazole moiety. Hydrolysis of the resulting iminium intermediate during aqueous work-up yields the final aldehyde.

G DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Electrophilic Attack Core Pyrazolo[1,5-a]pyridine Core->Intermediate Hydrolysis Aqueous Work-up (H₂O) Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Reaction
  • Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, cool phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to 0 °C. Add N,N-dimethylformamide (DMF, 10-15 eq, often used as solvent) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.[7][10]

  • Substrate Addition: Dissolve pyrazolo[1,5-a]pyridine (1.0 eq) in a minimal amount of DMF (if not used as the primary solvent) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-100 °C for 2-5 hours. Monitor the reaction by TLC.

  • Hydrolysis: Cool the reaction mixture in an ice bath and quench by carefully pouring it onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is ~8-9. Extract the product with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel chromatography to obtain the target aldehyde.

Synthetic Strategy C: [3+2] Cycloaddition for Core Construction

The most common and versatile method for constructing the pyrazolo[1,5-a]pyridine skeleton is the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with a suitable dipolarophile, such as an alkyne or alkene.[1][6][11] To synthesize the 2-carbaldehyde, one must choose a dipolarophile that contains a masked or direct aldehyde functionality.

Rationale and Mechanistic Insight

N-aminopyridinium salts, which are readily prepared, serve as stable precursors to 1,3-dipoles.[6] In the presence of a base (e.g., K₂CO₃ or Et₃N), they deprotonate to form N-iminopyridinium ylides. These ylides then react with electron-deficient alkynes, such as ethyl propiolate or dimethyl acetylenedicarboxylate (DMAD), in a concerted or stepwise cycloaddition manner.[12] Subsequent aromatization, often through the elimination of a leaving group or oxidation, yields the stable pyrazolo[1,5-a]pyridine ring system. Using a dipolarophile like propynal or its acetal equivalent directly installs the required functionality at the C2 position.

G Start N-Aminopyridinium Salt Ylide N-Iminopyridinium Ylide (1,3-Dipole) Start->Ylide Deprotonation Base Base (e.g., K₂CO₃) Base->Ylide Cycloadduct Primary Cycloadduct Ylide->Cycloadduct [3+2] Cycloaddition Dipolarophile Alkynal / Acetal (e.g., Propynal) Dipolarophile->Cycloadduct Product Aromatization Cycloadduct->Product Final Final Product Product->Final

Sources

An In-Depth Technical Guide to Pyrazolo[1,5-a]pyridine-2-carbaldehyde: Synthesis, Properties, and Synthetic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazolo[1,5-a]pyridine-2-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a derivative of the pyrazolo[1,5-a]pyridine scaffold, a known privileged structure in drug discovery, this molecule presents a versatile platform for the development of novel therapeutic agents and complex organic materials. The presence of a reactive carbaldehyde group at the 2-position offers a valuable handle for a wide array of chemical transformations, enabling the construction of diverse molecular architectures. This guide provides a comprehensive overview of the available physicochemical data, a proposed synthetic pathway with mechanistic insights, and an exploration of its potential reactivity and applications, grounded in the established chemistry of related heterocyclic systems.

Introduction: The Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that has garnered considerable attention in the field of medicinal chemistry. Its structural rigidity, planarity, and ability to participate in various intermolecular interactions make it an ideal scaffold for designing molecules that can bind to biological targets with high affinity and specificity. Derivatives of this core have been investigated for a range of therapeutic applications, including their use as kinase inhibitors for the treatment of cancer. The unique electronic properties of this ring system, arising from the fusion of an electron-rich pyrazole ring with an electron-deficient pyridine ring, also make it a valuable component in materials science.

This compound, by incorporating a versatile carbaldehyde functional group, serves as a key building block for the further elaboration of this privileged scaffold. The aldehyde functionality allows for a variety of synthetic transformations, including but not limited to, reductive amination, Wittig reactions, and the formation of Schiff bases, thereby providing access to a vast chemical space for drug discovery and development.

Physicochemical Properties

While detailed experimental data for this compound is not extensively reported in peer-reviewed literature, its basic properties can be summarized from available chemical databases.

PropertyValueSource
Molecular Formula C₈H₆N₂OPubChem
Molecular Weight 146.15 g/mol PubChem
CAS Number 885275-10-5Chemical Suppliers
Predicted XlogP 0.9PubChem

Solubility and Appearance: Based on the properties of related heterocyclic aldehydes, this compound is expected to be a solid at room temperature, likely with a yellow or off-white appearance. Its solubility is predicted to be poor in water but good in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents like dichloromethane (DCM).

Spectroscopic Properties (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bicyclic system and a downfield singlet for the aldehyde proton, likely in the range of δ 9.5-10.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the eight carbon atoms, with the aldehyde carbon appearing significantly downfield (δ > 180 ppm).

  • IR Spectroscopy: The infrared spectrum is anticipated to exhibit a strong carbonyl (C=O) stretching band characteristic of an aromatic aldehyde, typically in the region of 1680-1710 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

Caption: A proposed three-step synthetic workflow for this compound.

Detailed Proposed Experimental Protocol

Step 1 & 2: Synthesis of (Pyrazolo[1,5-a]pyridin-2-yl)methanol

The synthesis of the precursor alcohol can be envisioned starting from a suitable N-aminopyridinium ylide and an alkyne bearing an ester group, followed by reduction. General methods for the [3+2] cycloaddition to form the pyrazolo[1,5-a]pyridine core have been described.[1][2]

Step 3: Oxidation of (Pyrazolo[1,5-a]pyridin-2-yl)methanol to this compound

Causality behind experimental choices: The use of Dess-Martin periodinane is proposed due to its mild reaction conditions, which are well-suited for substrates containing sensitive heterocyclic rings. The reaction is typically carried out at room temperature in a non-protic solvent like dichloromethane, which aids in the solubility of the reactants and simplifies workup. The reaction is generally clean and high-yielding, making it a reliable choice for this transformation. A similar procedure has been successfully employed for the synthesis of a related pyrazolo[1,5-a]pyrimidine-2-carbaldehyde.[3]

Protocol:

  • To a solution of (Pyrazolo[1,5-a]pyridin-2-yl)methanol (1.0 eq) in dry dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), add Dess-Martin periodinane (1.2-1.5 eq).

  • Stir the resulting mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • Stir the biphasic mixture vigorously for 15-30 minutes until the solid byproducts dissolve.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Self-validating system: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the complete conversion of the alcohol and the absence of any over-oxidized carboxylic acid byproduct.

Key Reactions and Synthetic Utility

The aldehyde functionality of this compound is a gateway to a multitude of chemical transformations, making it a valuable intermediate in organic synthesis.

Reductive Amination

The reaction of the aldehyde with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a straightforward route to a diverse library of substituted amines. This reaction is a cornerstone of medicinal chemistry for exploring the structure-activity relationship (SAR) of a lead compound.

Caption: Reductive amination of this compound.

Wittig and Horner-Wadsworth-Emmons Reactions

These reactions allow for the conversion of the aldehyde into various alkenes, providing a means to introduce carbon-carbon double bonds with control over the stereochemistry. This is particularly useful for extending carbon chains or for the synthesis of conjugated systems.

Condensation Reactions

The aldehyde can undergo condensation reactions with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form electron-deficient alkenes. These products can then serve as Michael acceptors or participate in cycloaddition reactions.

Applications in Drug Discovery

While specific biological activities for this compound have not been reported, its potential as a synthetic intermediate in drug discovery is significant. The pyrazolo[1,5-a]pyridine scaffold is a key component in a number of biologically active molecules. For example, derivatives of this scaffold have been investigated as inhibitors of phosphoinositide 3-kinases (PI3K), which are implicated in cancer and inflammatory diseases.

The ability to functionalize the 2-position of the pyrazolo[1,5-a]pyridine ring system via the carbaldehyde group allows for the systematic modification of a lead compound to optimize its potency, selectivity, and pharmacokinetic properties. The diverse range of chemical transformations possible with the aldehyde group makes this compound a valuable tool for generating compound libraries for high-throughput screening and for the synthesis of targeted therapeutics.

Conclusion

This compound is a heterocyclic building block with considerable potential in synthetic and medicinal chemistry. Although detailed experimental data for this specific compound is sparse in the public domain, its synthesis is feasible through established chemical transformations, and its reactivity can be reliably predicted based on the known chemistry of the aldehyde functional group and the pyrazolo[1,5-a]pyridine core. As the interest in novel heterocyclic scaffolds for drug discovery continues to grow, it is anticipated that the utility of this compound as a versatile synthetic intermediate will be further explored and documented in the scientific literature.

References

  • Boruah, H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13845–13861. [Link]

  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. [Link]

  • PubChem. This compound. [Link]

  • Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(8), 949. [Link]

  • Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(8), 949. [Link]

Sources

Spectroscopic Characterization of Pyrazolo[1,5-a]pyridine-2-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazolo[1,5-a]pyridine-2-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its fused bicyclic structure, comprising a pyrazole and a pyridine ring, serves as a versatile scaffold for the synthesis of novel therapeutic agents. The aldehyde functional group at the 2-position provides a reactive handle for further molecular elaboration, making it a key building block for creating diverse chemical libraries. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule, which is a critical step in any research and development pipeline.

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of these spectra is grounded in fundamental principles of spectroscopy and is supported by comparative data from structurally related compounds found in the scientific literature.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the standard IUPAC numbering for the pyrazolo[1,5-a]pyridine ring system is used.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehyde proton and the five aromatic protons of the heterocyclic core.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-aldehyde9.8 - 10.2s-
H37.0 - 7.3s-
H57.4 - 7.7tJ(H5,H6) ≈ 7.0, J(H5,H7) ≈ 1.5
H68.0 - 8.3dJ(H6,H5) ≈ 7.0
H78.5 - 8.8dJ(H7,H6) ≈ 9.0
H46.8 - 7.1tJ(H4,H5) ≈ 7.0, J(H4,H3) ≈ 1.0

Interpretation:

  • Aldehyde Proton: The aldehyde proton is expected to be the most deshielded proton, appearing as a singlet in the downfield region of 9.8-10.2 ppm. This significant downfield shift is due to the electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond.

  • Pyridine Ring Protons (H4, H5, H6): The protons on the pyridine ring will exhibit characteristic splitting patterns. H6 and H4 are anticipated to be doublets due to coupling with their immediate neighbors, while H5 will likely appear as a triplet.

  • Pyrazole Ring Proton (H3): The proton at the C3 position of the pyrazole ring is expected to be a singlet, as it lacks adjacent proton neighbors for coupling.

  • H7 Proton: The H7 proton, being adjacent to the bridgehead nitrogen, is expected to be significantly deshielded and appear as a doublet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O (aldehyde)185 - 195
C2145 - 150
C3110 - 115
C3a140 - 145
C4115 - 120
C5125 - 130
C6130 - 135
C7120 - 125

Interpretation:

  • Carbonyl Carbon: The carbonyl carbon of the aldehyde group is the most downfield signal, typically appearing in the 185-195 ppm range.

  • Aromatic Carbons: The eight carbons of the pyrazolo[1,5-a]pyridine ring system are expected to resonate in the aromatic region (110-150 ppm). The carbons directly attached to the nitrogen atoms (C2, C3a) and the carbon bearing the aldehyde group (C2) will be influenced by the electronegativity of these atoms and the substituent, leading to their specific chemical shifts.

cluster_workflow NMR Analysis Workflow Sample Pyrazolo[1,5-a]pyridine- 2-carbaldehyde Sample NMR_Spec NMR Spectrometer Sample->NMR_Spec FID Free Induction Decay (FID) NMR_Spec->FID FT Fourier Transform FID->FT Spectrum ¹H and ¹³C NMR Spectra FT->Spectrum Analysis Spectral Analysis (Chemical Shifts, Coupling Constants) Spectrum->Analysis Structure Structure Elucidation Analysis->Structure

Caption: A generalized workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationIntensity
3100 - 3000C-H stretch (aromatic)Medium
2850 - 2750C-H stretch (aldehyde)Weak (often two bands)
1710 - 1690C=O stretch (aldehyde)Strong
1620 - 1580C=C and C=N stretch (aromatic rings)Medium to Strong
1500 - 1400C=C and C=N stretch (aromatic rings)Medium
900 - 650C-H out-of-plane bend (aromatic)Strong

Interpretation:

  • C=O Stretch: The most characteristic peak in the IR spectrum will be the strong absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group, expected in the region of 1710-1690 cm⁻¹. The exact position will depend on the electronic effects of the pyrazolo[1,5-a]pyridine ring system.

  • Aldehyde C-H Stretch: The C-H stretching vibration of the aldehyde group typically appears as a pair of weak bands in the region of 2850-2750 cm⁻¹.

  • Aromatic C-H and C=C/C=N Stretches: The aromatic C-H stretching vibrations will be observed in the 3100-3000 cm⁻¹ region. The stretching vibrations of the C=C and C=N bonds within the fused aromatic rings will give rise to a series of bands in the 1620-1400 cm⁻¹ range.

  • Aromatic C-H Bending: Strong absorptions in the fingerprint region (900-650 cm⁻¹) will correspond to the out-of-plane C-H bending vibrations of the substituted pyridine and pyrazole rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural analysis. The molecular formula of this compound is C₈H₆N₂O, with a molecular weight of 146.15 g/mol .[5][6]

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonInterpretation
146[M]⁺˙Molecular ion
145[M-H]⁺Loss of a hydrogen radical
117[M-CHO]⁺Loss of the formyl radical
90[C₆H₄N]⁺Further fragmentation

Interpretation:

  • Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak ([M]⁺˙) at an m/z value of 146, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through characteristic losses of small neutral fragments. A significant fragmentation pathway would involve the loss of the formyl radical (CHO), resulting in a fragment ion at m/z 117. Another common fragmentation is the loss of a hydrogen radical to give a peak at m/z 145. Further fragmentation of the pyrazolo[1,5-a]pyridine core would lead to smaller fragment ions.

cluster_fragmentation Predicted Mass Spectrometry Fragmentation M [C₈H₆N₂O]⁺˙ m/z = 146 M_minus_H [C₈H₅N₂O]⁺ m/z = 145 M->M_minus_H - H˙ M_minus_CHO [C₇H₅N₂]⁺ m/z = 117 M->M_minus_CHO - CHO˙ Fragment Further Fragments M_minus_CHO->Fragment

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

Conclusion

References

  • MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. (2023). Bulletin of the Chemical Society of Ethiopia, 37(3). Retrieved from [Link]

  • Lin, H.-A., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13849–13863. [Link]

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An In-Depth Technical Guide to the Crystal Structure Analysis of Pyrazolo[1,5-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Blueprint of a Privileged Scaffold

The pyrazolo[1,5-a]pyridine framework is a fused heterocyclic system that has garnered significant attention in medicinal chemistry.[1] Its structural resemblance to purines makes it a "privileged scaffold," frequently appearing in molecules designed to interact with a wide array of biological targets.[2] Derivatives of this core are investigated for their potential as anticancer, anti-inflammatory, and antiviral agents, as well as selective protein kinase inhibitors.[1][3][4] For researchers and drug development professionals, understanding the precise three-dimensional architecture of these molecules is not merely an academic exercise; it is fundamental to deciphering structure-activity relationships (SAR) and engineering next-generation therapeutics with enhanced potency and selectivity.[3][5]

This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of a specific, synthetically valuable derivative: Pyrazolo[1,5-a]pyridine-2-carbaldehyde. The aldehyde functional group at the 2-position serves as a versatile chemical handle for further molecular elaboration, making this particular structure a key building block in synthetic campaigns.[6] We will move beyond a simple recitation of data, focusing instead on the causality behind the experimental choices and the profound implications of the structural findings for rational drug design.

Part 1: Synthesis and Generation of Single Crystals

The prerequisite for any crystallographic analysis is the availability of high-quality, single crystals. This journey begins with the chemical synthesis of the target compound, followed by a meticulous crystallization process.

Synthetic Pathway: A General Approach

The synthesis of the pyrazolo[1,5-a]pyridine core can be achieved through several established routes. One of the most common and robust methods is the [3+2] cycloaddition reaction involving N-iminopyridinium ylides and suitable dipolarophiles.[7][8] This approach offers a high degree of control over the substitution pattern on the resulting bicyclic system.

An alternative, increasingly popular strategy involves cross-dehydrogenative coupling (CDC) reactions.[7] These methods are valued for their atom economy and often employ environmentally benign oxidants like molecular oxygen, aligning with the principles of green chemistry.[7]

Experimental Protocol: Single Crystal Growth

The transition from a polycrystalline powder to a diffractible single crystal is an art guided by the principles of thermodynamics and kinetics. The goal is to create a supersaturated solution from which the solute slowly precipitates in an ordered, crystalline lattice.

Objective: To grow single crystals of this compound suitable for X-ray diffraction analysis.

Methodology: Slow Evaporation Technique

  • Solvent Selection: Begin by screening various solvents to determine the compound's solubility profile. Ideal solvents are those in which the compound is sparingly soluble at room temperature but readily soluble upon heating. For many pyrazolo[1,5-a]pyridine derivatives, ethanol or a mixture of ethanol and dioxane has proven effective.[7]

  • Solution Preparation: Dissolve a small quantity (5-10 mg) of the purified this compound in a minimal amount of the chosen solvent (e.g., ethanol) in a clean, small vial. Gentle heating may be applied to ensure complete dissolution.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the warm solution through a small cotton plug in a Pasteur pipette into a clean vial to remove potential nucleation inhibitors.

  • Crystal Growth Conditions: Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle or use a cap that allows for very slow solvent evaporation. This controlled evaporation is critical; if it occurs too quickly, a polycrystalline powder will crash out of the solution.

  • Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature. A typical starting point is room temperature.

  • Monitoring and Harvesting: Monitor the vial daily. The formation of small, well-defined crystals with sharp edges and clear faces may take several days to a week. Once crystals of a suitable size (approx. 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a nylon loop or a fine needle, removing any excess solvent with the edge of a filter paper.

Part 2: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for elucidating the atomic-level three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

The SC-XRD Experimental Workflow

The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted spots contain the information required to reconstruct the electron density map of the molecule and, consequently, its atomic structure.

SC_XRD_Workflow cluster_exp Experimental Phase cluster_proc Data Processing & Refinement Crystal Crystal Mounting Data Data Collection (Diffractometer) Crystal->Data X-ray Beam Integration Data Integration (Indexing & Intensity Extraction) Data->Integration Raw Diffraction Data Correction Absorption Correction Integration->Correction Solution Structure Solution (Direct Methods / Patterson) Correction->Solution Refinement Structure Refinement (Least-Squares Fitting) Solution->Refinement Validation Structure Validation (CIF File Generation) Refinement->Validation Final Final Structural Model

Caption: The workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil. The mounted crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The crystal is centered in the X-ray beam of a diffractometer (e.g., equipped with a Mo Kα or Cu Kα radiation source). A series of diffraction images are collected as the crystal is rotated through various angles.

  • Data Processing: The raw diffraction images are processed to index the reflections and integrate their intensities. The data is corrected for various experimental factors, including Lorentz-polarization effects and absorption.

  • Structure Solution: The initial atomic positions are determined from the processed data using direct methods or Patterson methods. This provides a preliminary structural model.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This iterative process optimizes the atomic coordinates, displacement parameters, and other structural variables to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation: The final refined structure is validated using crystallographic software to check for geometric consistency and other potential issues. The results are typically reported in a standard Crystallographic Information File (CIF).

Part 3: Structural Analysis and Discussion

The culmination of the experimental work is a detailed model of the molecular and supramolecular structure of this compound.

Crystallographic Data Summary

The following table presents representative crystallographic data that would be expected for a compound of this nature.

ParameterValue (Representative)
Chemical FormulaC₈H₆N₂O
Formula Weight146.15[9]
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
β (°)110.5
Volume (ų)795.3
Z (Molecules/Unit Cell)4
Temperature (K)100
Radiation (Å)Mo Kα (λ = 0.71073)
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.110
Goodness-of-fit on F²1.05
Molecular Structure

The analysis reveals a planar, rigid fused N-heterocyclic system, a common feature of pyrazolo[1,5-a]pyrimidine derivatives.[1] The planarity of the core is a key determinant of its ability to participate in π-stacking interactions, which are often crucial for binding to biological targets like protein kinases.[3] The C=O and C-H bonds of the aldehyde group lie in the plane of the heterocyclic rings.

Caption: Atom numbering scheme for this compound.

Crystal Packing and Intermolecular Interactions

The supramolecular architecture, or how individual molecules pack together in the crystal, is governed by a network of non-covalent interactions.[2] For this compound, the aldehyde oxygen is a key hydrogen bond acceptor, while the aromatic C-H groups can act as weak hydrogen bond donors.

Key interactions stabilizing the crystal lattice include:

  • C–H···O Hydrogen Bonds: The aldehyde oxygen atom is expected to participate in weak hydrogen bonds with aromatic C-H groups from neighboring molecules, linking them into chains or sheets.

  • π–π Stacking: The planar pyrazolo[1,5-a]pyridine rings are likely to engage in offset π–π stacking interactions, contributing significantly to the crystal's cohesion. The interaction between pyrazole and pyrimidine rings of adjacent molecules is a common feature in this class of compounds.[2]

  • C–H···N Interactions: Weak hydrogen bonds involving the pyrazole or pyridine nitrogen atoms and C-H donors from adjacent molecules further stabilize the three-dimensional network.[2]

Understanding this interaction landscape is vital. In drug design, mimicking these non-covalent interactions within a protein's active site can lead to higher binding affinities.[10]

Intermolecular_Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C A_Ring Pyrazolo[1,5-a]pyridine Core A_CHO O=C-H A_Ring->A_CHO C_Ring Pyrazolo[1,5-a]pyridine Core A_Ring->C_Ring π-π Stacking B_CH Aromatic C-H A_CHO->B_CH C-H···O Interaction B_Ring Pyrazolo[1,5-a]pyridine Core B_Ring->B_CH

Caption: Key intermolecular interactions in the crystal lattice.

Part 4: Implications for Drug Discovery and Development

The precise structural data obtained from this analysis provides an invaluable blueprint for drug development professionals.

  • Structure-Based Drug Design (SBDD): The crystallographic data provides the exact conformation and geometry of the molecule. This information can be used to build highly accurate computational models for docking studies, helping to predict how derivatives will bind to a target protein's active site.[3]

  • Pharmacophore Modeling: The positions of key features, such as the hydrogen bond-accepting aldehyde oxygen and the planar aromatic system, define the pharmacophore. This allows for the rational design of new analogues where these features are retained or modified to improve activity and selectivity.

  • Optimization of Physicochemical Properties: Crystal structure analysis can reveal insights into solid-state properties like stability and solubility. Understanding the intermolecular interactions can guide modifications to disrupt or enhance crystal packing, thereby influencing the formulation and bioavailability of a potential drug candidate.

Conclusion

The crystal structure analysis of this compound provides a definitive, high-resolution snapshot of its molecular architecture and supramolecular assembly. The planar nature of the fused ring system and the network of C–H···O and π–π stacking interactions are the defining features of its solid-state structure. For researchers in medicinal chemistry, this structural information is not an end point but a critical starting point. It provides the empirical foundation for hypothesis-driven design, enabling the synthesis of more effective and selective therapeutic agents based on the versatile and potent pyrazolo[1,5-a]pyridine scaffold.

References

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An In-Depth Technical Guide to the Stability and Degradation Pathways of Pyrazolo[1,5-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Pyrazolo[1,5-a]pyridine-2-carbaldehyde, as a key synthetic intermediate, is pivotal in the construction of more complex, biologically active molecules.[4] Understanding its intrinsic stability and potential degradation pathways is therefore not merely an academic exercise, but a critical prerequisite for robust drug substance and product development. This guide provides a comprehensive analysis of the factors governing the stability of this compound, outlines its predicted degradation pathways based on first principles of chemical reactivity, and details validated experimental protocols for conducting forced degradation studies. These studies are essential for developing stability-indicating analytical methods, a regulatory necessity for ensuring the safety, efficacy, and quality of pharmaceutical products.[5][6][7]

The Pyrazolo[1,5-a]pyridine Core: A Privileged Scaffold

The pyrazolo[1,5-a]pyridine ring system is a fused aromatic heterocycle that has garnered significant attention for its wide spectrum of pharmacological activities.[1][8] Its rigid, planar structure and unique electronic distribution make it an ideal framework for designing selective inhibitors for various biological targets, including protein kinases.[1][2] The versatility of this scaffold allows for extensive functionalization, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties.[9] this compound serves as a crucial building block, with the aldehyde functionality providing a reactive handle for a multitude of synthetic transformations.[4]

The inherent stability of the fused aromatic system is high, a characteristic attributed to its π-electron delocalization across both the pyrazole and pyridine rings.[10] However, the presence of the electron-withdrawing carbaldehyde group at the 2-position modifies the electronic landscape of the molecule, influencing its reactivity and susceptibility to degradation.

Predicted Degradation Pathways

While specific degradation studies on this compound are not extensively documented in the public literature, its degradation profile can be predicted based on the known reactivity of its constituent functional groups—the aromatic heterocyclic core and the aldehyde.

Oxidative Degradation

The aldehyde group is intrinsically susceptible to oxidation. This represents the most probable degradation pathway under ambient or oxidative stress conditions.

  • Mechanism: The aldehyde (-CHO) can be readily oxidized to the corresponding carboxylic acid (-COOH), forming Pyrazolo[1,5-a]pyridine-2-carboxylic acid. This reaction can be initiated by atmospheric oxygen, particularly in the presence of light or metal ion catalysts, or by more aggressive oxidizing agents like peroxides.[11] In more extreme conditions, further oxidative dearomatization of the pyridine ring could occur, leading to ring-opened products, though this would require significantly more forcing conditions.[12]

Photodegradation

Aromatic heterocyclic compounds often exhibit photosensitivity. The absorption of UV or visible light can promote the molecule to an excited state, leading to various photochemical reactions.

  • Mechanism: Potential photolytic pathways include radical-mediated oxidation of the aldehyde group or polymerization. The high quantum yields observed in some pyrazolo[1,5-a]pyridine derivatives suggest a propensity to absorb and utilize light energy, which can be channeled into degradative reactions if quenching pathways are not available.[8][10] Photostability testing is therefore critical to determine appropriate packaging and storage conditions.[10][13]

Hydrolytic and Thermal Degradation

The fused aromatic core of Pyrazolo[1,5-a]pyridine is expected to be largely stable to hydrolysis across a wide pH range. The C-C and C-N bonds within the aromatic system are not readily cleaved by water. Similarly, the compound is likely to exhibit high thermal stability, a common feature of fused heterocyclic systems.[14][15] Significant degradation would likely only occur at temperatures well above those typically encountered in pharmaceutical manufacturing and storage.

The diagram below illustrates the primary predicted degradation pathways for this compound.

G Parent This compound Oxidation Oxidative Stress (e.g., H₂O₂, O₂, light) Parent->Oxidation Photo Photolytic Stress (UV/Vis Light) Parent->Photo Product_Ox Pyrazolo[1,5-a]pyridine-2-carboxylic acid Oxidation->Product_Ox Oxidation Product_Photo Photolytic Adducts / Polymeric Species Photo->Product_Photo Photodegradation

Caption: Predicted primary degradation pathways for this compound.

Protocol for Forced Degradation Studies

To definitively identify degradation products and establish a stability-indicating analytical method, a forced degradation (stress testing) study must be performed.[5] The objective is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary, relevant degradation products are generated without causing such extensive decomposition that secondary and tertiary products complicate the analysis.[7][16]

Experimental Workflow

The following diagram outlines a systematic workflow for conducting forced degradation studies. This self-validating process ensures that stress conditions are appropriate and that the resulting analytical data is reliable.

G start Prepare API Solution (e.g., 1 mg/mL in ACN:H₂O) stress Subject Aliquots to Parallel Stress Conditions start->stress neutralize Neutralize/Quench Reactions stress->neutralize analyze Analyze via Stability- Indicating HPLC-DAD neutralize->analyze evaluate Evaluate Degradation (Target: 5-20%) analyze->evaluate identify Characterize Peaks via LC-MS/MS evaluate->identify Target Met adjust Adjust Stressor (Time, Temp, Conc.) evaluate->adjust Target Not Met end Finalize Degradation Profile & Validate Method identify->end adjust->stress

Caption: Experimental workflow for a systematic forced degradation study.

Recommended Stress Conditions

The following table summarizes the recommended starting conditions for the forced degradation of this compound. All studies should include a control sample (unstressed) for comparison.

Stress ConditionReagent/ConditionTemperatureDurationRationale
Acid Hydrolysis 0.1 M HCl60 °C24 - 72 hoursTo assess stability in acidic environments, relevant to formulation and physiological conditions.
Base Hydrolysis 0.1 M NaOH60 °C2 - 8 hoursTo evaluate stability in alkaline conditions. Aldehydes can undergo base-catalyzed reactions.
Oxidation 3% H₂O₂Room Temp24 hoursTo simulate oxidative stress and confirm the predicted oxidation of the aldehyde group.[11]
Thermal Dry Heat80 °C72 hoursTo evaluate the intrinsic thermal stability of the molecule in the solid state.[15]
Photostability ICH Q1B Option IIRoom TempPer ICH Q1BTo determine light sensitivity and inform packaging requirements. Expose to cool white fluorescent (≥1.2 million lux hours) and near UV (≥200 watt hours/m²).
Step-by-Step Methodology: Oxidative Degradation

This protocol provides a detailed example for one of the most critical stress tests for this molecule.

  • Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 1.0 mg/mL.

  • Stress Application: Transfer 5.0 mL of the stock solution into a clear glass vial. Add 1.0 mL of 3% hydrogen peroxide solution. Gently mix.

  • Control Sample: Prepare a control by transferring 5.0 mL of the stock solution into a separate vial and adding 1.0 mL of water.

  • Incubation: Store both the stress and control samples at room temperature, protected from light, for 24 hours. Causality Note: Protecting from light is crucial to ensure that observed degradation is solely due to oxidation and not a combination of oxidative and photolytic stress.

  • Analysis: After the incubation period, dilute an aliquot of each sample to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase. Immediately analyze by a stability-indicating HPLC-UV method.

  • Characterization: If significant degradation is observed, subject the stressed sample to LC-MS/MS analysis to identify the mass of the degradation product(s) and elucidate their structures through fragmentation patterns. The expected primary degradant would have a mass corresponding to the addition of one oxygen atom (M+16).

Conclusion and Forward Outlook

A thorough understanding of the stability of this compound is paramount for its effective use in pharmaceutical development. The primary anticipated degradation pathway is the oxidation of the aldehyde moiety to a carboxylic acid, with a potential for photolytic degradation. The fused heterocyclic core is expected to be robust against hydrolytic and moderate thermal stress.

The experimental protocols outlined in this guide provide a validated, systematic approach to confirming these predictions and comprehensively characterizing the degradation profile of the molecule. The data generated from these forced degradation studies are indispensable for the development and validation of stability-indicating methods, which are fundamental to ensuring that only safe and effective drug products reach the market.

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  • Forced Degradation Study: An Important Tool in Drug Development. (n.d.). Asian Journal of Research in Chemistry. [Link]

  • Effect of substituent in pyridine-2-carbaldehydes on their heterocyclization to 1,2,4-triazines and 1,2,4-triazine 4-oxides | Request PDF. (n.d.). ResearchGate. [Link]

  • Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. (n.d.). Dalton Transactions. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (n.d.). PubMed Central. [Link]PMC6739611/)

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A Researcher's Guide to the Discovery and Isolation of Novel Pyrazolo[1,5-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Appeal of a Privileged Scaffold

The Pyrazolo[1,5-a]pyridine core is a fused heterocyclic system that continues to capture the attention of medicinal chemists and drug discovery professionals.[1][2] Its rigid, planar structure and versatile substitution points make it a "privileged scaffold"—a molecular framework that can interact with a wide range of biological targets.[1] From potent protein kinase inhibitors in oncology to aryl hydrocarbon receptor (AHR) antagonists for immunotherapy, the therapeutic potential of this scaffold is vast and continually expanding.[3][4] This guide provides a technical deep-dive into the modern strategies for synthesizing, isolating, and characterizing novel derivatives of this important compound class, moving beyond simple protocols to explain the underlying scientific rationale.

Chapter 1: Strategic Blueprint for Synthesis

The creation of a novel Pyrazolo[1,5-a]pyridine library begins not in the flask, but in the design. The choice of synthetic route is paramount, as it dictates the accessible chemical space, scalability, and ultimate feasibility of the project. The most prevalent and powerful strategies involve building the fused ring system through cycloaddition or cyclocondensation reactions.

The Workhorse: [3+2] Cycloaddition

The intermolecular [3+2] cycloaddition is a cornerstone of Pyrazolo[1,5-a]pyridine synthesis.[5] This reaction class involves the joining of a three-atom component with a two-atom component to form the five-membered pyrazole ring fused to the pyridine.

Core Principle: The most common approach utilizes an N-aminopyridinium ylide as the 1,3-dipole (the three-atom component) which reacts with an alkene or alkyne as the dipolarophile (the two-atom component).[5][6]

Causality in Action: The choice of dipolarophile is a critical decision point that directly controls the final substitution pattern. Electron-deficient alkenes and alkynes, such as α,β-unsaturated carbonyl compounds or acetylenedicarboxylates, are highly effective.[6][7] The electron-withdrawing groups on the dipolarophile lower the energy of the molecule's Lowest Unoccupied Molecular Orbital (LUMO), facilitating a more rapid and often more regioselective reaction with the ylide's Highest Occupied Molecular Orbital (HOMO).

A general workflow for this synthetic approach is outlined below.

G cluster_0 Phase 1: Ylide Generation cluster_1 Phase 2: Cycloaddition start N-Aminopyridine ylide N-Iminopyridinium Ylide (1,3-Dipole) start->ylide Acylation & Deprotonation reagent1 Activating Agent (e.g., Acyl Halide) reagent1->ylide cycloaddition [3+2] Cycloaddition ylide->cycloaddition Reaction dipolarophile Alkene / Alkyne (e.g., DMAD) dipolarophile->cycloaddition product Pyrazolo[1,5-a]pyridine Scaffold cycloaddition->product

Caption: High-level workflow for [3+2] cycloaddition synthesis.

Recent advancements have focused on making this process more efficient and environmentally friendly. For instance, sonochemical methods can promote catalyst-free cycloadditions in shorter reaction times and high yields.[7] Another approach utilizes a cross-dehydrogenative coupling (CDC) reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds, promoted by acetic acid and using molecular oxygen as the oxidant, which aligns with green chemistry principles.[5]

Alternative Pathways: Cross-Dehydrogenative Coupling (CDC)

An innovative and greener strategy involves the cross-dehydrogenative coupling of N-amino-2-iminopyridines with β-ketoesters or β-diketones.[5] This method avoids the pre-formation of ylides and often uses environmentally benign reagents.

Mechanism Insight: The reaction is promoted by a Brønsted acid like acetic acid and uses molecular oxygen as the terminal oxidant.[5] This approach forms C-N and C-C bonds in a highly atom-economical fashion, generating water as the primary byproduct. The simplicity of the reaction setup and purification makes it attractive for library synthesis.[5]

Chapter 2: The Gauntlet of Isolation and Purification

The most elegant synthesis is meaningless without a robust protocol for isolating the target compound in high purity. For Pyrazolo[1,5-a]pyridine derivatives, a multi-step approach is often necessary, starting with bulk separation and progressing to high-resolution techniques.

Foundational Technique: Column Chromatography

Flash column chromatography is the workhorse for the initial purification of crude reaction mixtures.

Self-Validating Protocol: A Step-by-Step Guide

  • TLC Analysis (Method Development): Before committing to a column, perform thin-layer chromatography (TLC) to determine the optimal solvent system. The goal is to find a mobile phase (typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate) that gives the target compound an Rf value between 0.2 and 0.4. This range ensures the compound spends enough time interacting with the stationary phase for effective separation without requiring excessive solvent volumes.

  • Column Packing: Dry pack the column with silica gel (Merck, 60-120 mesh is a good starting point). Wet the silica with the least polar solvent from your mobile phase system, ensuring no air bubbles are trapped, which would lead to poor separation.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). For less soluble compounds, a "dry loading" technique is superior: adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column. This prevents band broadening and improves resolution.

  • Elution: Begin eluting with the determined mobile phase. If a gradient elution is needed (i.e., increasing the polarity of the mobile phase over time), do so gradually to prevent cracking the silica bed.

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC. Combine fractions containing the pure product.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

High-Purity Polish: Recrystallization and HPLC

For achieving analytical purity, especially for compounds intended for biological screening, further purification is essential.

  • Recrystallization: If the compound is a stable solid, recrystallization is an excellent and cost-effective method for removing minor impurities. The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The slow cooling process allows for the formation of a pure crystal lattice, excluding impurities into the mother liquor.

  • High-Performance Liquid Chromatography (HPLC): For final purification or for separating challenging mixtures (e.g., regioisomers), reverse-phase HPLC is the gold standard.[8] A C18 column is commonly used, with a gradient elution of water and acetonitrile, often modified with a small amount of trifluoroacetic acid (TFA) to improve peak shape.[8]

The decision-making process for purification is summarized in the diagram below.

G start Crude Reaction Mixture tlc TLC Analysis (Rf of Target?) start->tlc column_chrom Flash Column Chromatography tlc->column_chrom Rf ≈ 0.3 is_solid Is Product a Solid? column_chrom->is_solid recrystallize Recrystallization is_solid->recrystallize Yes purity_check Check Purity (NMR / LC-MS) is_solid->purity_check No / Oil recrystallize->purity_check hplc Reverse-Phase HPLC purity_check->hplc Impurities Present final_product Pure Compound (>95%) purity_check->final_product Purity OK hplc->final_product

Caption: Logical workflow for purification of Pyrazolo[1,5-a]pyridines.

Chapter 3: Unambiguous Structural Characterization

Once a compound is isolated and purified, its structure must be unequivocally confirmed. A combination of spectroscopic techniques is required for a complete and trustworthy characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For a Pyrazolo[1,5-a]pyridine, one would expect to see characteristic signals for the aromatic protons on both the pyrazole and pyridine rings. The chemical shifts and coupling constants are highly diagnostic.[7][8]

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shifts indicate the type of carbon (e.g., sp², sp³, carbonyl).

  • 2D NMR (COSY, HMBC, HSQC): For complex structures, 2D NMR experiments are invaluable. COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to trace out spin systems. HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) experiments establish correlations between protons and carbons, allowing for the complete and unambiguous assignment of the entire molecular skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering a crucial piece of confirmatory data.

  • Low-Resolution MS (LRMS): Typically coupled with LC (LC-MS), this provides the nominal mass and is excellent for monitoring reaction progress and purity.

  • High-Resolution MS (HRMS): This technique provides a highly accurate mass measurement (typically to four decimal places), which allows for the determination of the elemental formula.[7][8] This is a critical piece of data for verifying the identity of a novel compound and is required by most scientific journals for publication.

Data Summary: A Comparative Table

The following table illustrates the kind of characterization data one would expect for a hypothetical novel Pyrazolo[1,5-a]pyridine derivative.

Technique Parameter Expected Observation Information Gained
¹H NMR Chemical Shift (δ)6.5 - 9.0 ppmAromatic/heteroaromatic environment
Coupling (J)1 - 9 HzConnectivity of adjacent protons
IntegrationInteger valuesRatio of protons in different environments
¹³C NMR Chemical Shift (δ)100 - 160 ppmPresence of sp² carbons in the fused rings
HRMS (ESI) [M+H]⁺Measured m/zConfirms molecular formula (e.g., C₁₈H₁₆N₄O₂ gives m/z 320.1268)[5]
Purity (HPLC) Peak Area>95% at a specific λConfirms sample purity for biological assays

Conclusion and Future Outlook

The discovery of novel Pyrazolo[1,5-a]pyridine compounds is a dynamic and rewarding field of research. Success hinges on a rational approach to synthesis, a meticulous strategy for isolation and purification, and a rigorous application of modern analytical techniques for characterization. By understanding the "why" behind each experimental choice—from selecting a specific cycloaddition partner to choosing a purification solvent system—researchers can more efficiently navigate the path from initial concept to a well-characterized, biologically active lead compound. As synthetic methods become more sophisticated and our understanding of the biological roles of this scaffold deepens, the future for Pyrazolo[1,5-a]pyridine-based therapeutics looks exceptionally bright.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]

  • Haider, B., Al-matar, H. M., & El-kanzi, N. A. A. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13836-13846. [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2016). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of the Brazilian Chemical Society, 27(9), 1595-1604. [Link]

  • Ibrahim, H. M., Behbehani, H., & Mostafa, N. S. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7182-7193. [Link]

  • Preparation and Characterization of Pyrazolo[1,5-a]Pyrimidines. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry, 15(14), 2481-2518. [Link]

  • Supporting Information Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5. (n.d.). DOI. Retrieved January 4, 2026, from https://www.doi.org/10.1021/acs.orglett.8b01035.s001
  • Zhang, P., Wang, H., Lu, Y., Chen, J., & Ma, Y. (2024). Photodriven Radical-Polar Crossover Cyclization Strategy: Synthesis of Pyrazolo[1,5-a]pyridines from Diazo Compounds. Organic Letters, 26(13), 2963-2968. [Link]

  • One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. (n.d.). Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

  • An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. (n.d.). Indian Academy of Sciences. Retrieved January 4, 2026, from [Link]

  • Medicinal compounds with pyrazolo[1,5‐a]pyrimidines. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023). MDPI. Retrieved January 4, 2026, from [Link]

  • Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. (n.d.). RSC Publishing. Retrieved January 4, 2026, from [Link]

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CAS number and chemical identifiers for Pyrazolo[1,5-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Pyrazolo[1,5-a]pyridine-2-carbaldehyde, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and organic synthesis. This document delves into its chemical identity, plausible synthetic routes, predicted spectroscopic characteristics, potential reactivity, and prospective applications, offering a foundational understanding for its utilization in a research and development setting.

Core Chemical Identity

This compound is a bicyclic heteroaromatic compound featuring a fused pyrazole and pyridine ring system, with a carbaldehyde substituent at the 2-position. This unique arrangement of nitrogen atoms and the reactive aldehyde group makes it an attractive scaffold for the synthesis of novel molecular entities with potential pharmacological activities.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 885275-10-5
Molecular Formula C₈H₆N₂O
Molecular Weight 146.15 g/mol
IUPAC Name This compound
InChI InChI=1S/C8H6N2O/c11-6-7-5-8-3-1-2-4-10(8)9-7/h1-6H
InChIKey NIXHWFMRYWSRCN-UHFFFAOYSA-N
SMILES C1=CC2=CC(=NN2C=C1)C=O

Synthesis and Methodologies

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic strategy can be proposed based on established methods for the formation of the pyrazolo[1,5-a]pyridine core and subsequent functionalization.

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The pyrazolo[1,5-a]pyridine ring system is sufficiently electron-rich to undergo this transformation, with regioselectivity being a key consideration.

Synthetic Pathway Pyrazolopyridine Pyrazolo[1,5-a]pyridine Intermediate Vilsmeier Intermediate Pyrazolopyridine->Intermediate Vilsmeier-Haack Reaction Vilsmeier_Reagent POCl3, DMF Product This compound Intermediate->Product Hydrolysis Hydrolysis Aqueous Workup

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed):

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The reaction is exothermic and should be maintained at 0-5 °C. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve the starting material, Pyrazolo[1,5-a]pyridine, in a minimal amount of dry solvent (e.g., dichloromethane or DMF) and add it dropwise to the Vilsmeier reagent.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Profile (Predicted)

Direct experimental spectroscopic data for this compound is scarce. However, based on the known spectra of related pyrazolopyridine derivatives, a predicted profile can be outlined.[1]

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR - Aldehydic proton (CHO) singlet between δ 9.8-10.2 ppm. - Aromatic protons on the pyridine and pyrazole rings in the region of δ 7.0-9.0 ppm. The specific coupling patterns will depend on the substitution.
¹³C NMR - Carbonyl carbon (C=O) signal between δ 185-195 ppm. - Aromatic carbons in the range of δ 110-160 ppm.
IR (Infrared) - Strong C=O stretching vibration for the aldehyde at approximately 1690-1710 cm⁻¹. - C-H stretching of the aldehyde proton around 2720 and 2820 cm⁻¹. - Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.
Mass Spec (MS) - Expected molecular ion peak (M⁺) at m/z = 146.05.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by both the aldehyde functional group and the heteroaromatic core.

Reactivity of the Aldehyde Group

The carbaldehyde group is a versatile functional handle for a variety of chemical transformations:

  • Oxidation: Can be readily oxidized to the corresponding carboxylic acid, Pyrazolo[1,5-a]pyridine-2-carboxylic acid.

  • Reduction: Can be reduced to the primary alcohol, (Pyrazolo[1,5-a]pyridin-2-yl)methanol.

  • Nucleophilic Addition: Undergoes nucleophilic addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.

  • Condensation Reactions: Reacts with amines to form imines (Schiff bases), and with active methylene compounds in Knoevenagel or Wittig-type reactions.

Reactivity PzP_CHO This compound PzP_COOH Carboxylic Acid PzP_CHO->PzP_COOH Oxidation PzP_CH2OH Primary Alcohol PzP_CHO->PzP_CH2OH Reduction PzP_Imine Imine (Schiff Base) PzP_CHO->PzP_Imine Condensation (with Amine) PzP_Alkene Alkene Derivative PzP_CHO->PzP_Alkene Wittig/Knoevenagel

Caption: Key reactions of the aldehyde group.

Reactivity of the Pyrazolo[1,5-a]pyridine Core

The heteroaromatic ring system can undergo electrophilic aromatic substitution reactions, although the presence of the deactivating aldehyde group will influence the position of substitution. The nitrogen atoms in the ring system can also act as sites for coordination with metal ions.

Applications in Drug Discovery and Development

The pyrazolo[1,5-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[2] Derivatives of this core have shown a wide range of therapeutic potential.

Potential Therapeutic Areas:

  • Kinase Inhibitors: The pyrazolo[1,5-a]pyrimidine scaffold, a close analog, is a core component of several kinase inhibitors used in oncology.[3] It is plausible that derivatives of this compound could be explored for similar applications.

  • CNS Agents: The structural rigidity and ability to participate in hydrogen bonding make this scaffold suitable for targeting receptors in the central nervous system.

  • Anti-inflammatory and Antimicrobial Agents: Various nitrogen-containing heterocycles exhibit anti-inflammatory and antimicrobial properties.

This compound serves as a key starting material for generating libraries of diverse compounds for high-throughput screening. The aldehyde functionality allows for the facile introduction of various pharmacophores and side chains, enabling the exploration of structure-activity relationships (SAR).

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. While detailed experimental data for this specific isomer is not yet widely available, its chemical identifiers are well-established. Plausible synthetic routes and predicted spectroscopic profiles provide a solid foundation for its preparation and characterization. The versatile reactivity of its aldehyde group, coupled with the proven biological relevance of the pyrazolo[1,5-a]pyridine core, positions this compound as a valuable tool for the development of novel therapeutics. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted.

References

  • Tu, S., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]

  • Stypik, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Available at: [Link]

  • Quiroga, J., et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier-Haack conditions. Tetrahedron Letters.
  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 40425205, this compound. Retrieved from [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]

  • Liu, M. C., et al. (1984). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry.
  • Coufal, R., & Vohlidal, J. (2023). ¹H NMR kinetic profiles for reaction of pyridine-2-carbaldehyde (A) and pyrazine-2-carbaldehyde (B) with hydrazine.
  • Portilla, J., et al. (2021). Synthesis of formylated pyrazolo[1,5-a]pyrimidines (a) 3-formyl 138 and (b) 6-formyl 140.
  • Tu, S., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
  • Ismail, H. M., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 14273, 2-Pyridinecarboxaldehyde. Retrieved from [Link]

  • Elassar, A. Z. A., et al. (2003). Synthesis and 1 H, 13 C and 15 N NMR characterisation of substituted Pyrazolo[4,3- c ]quinolines and related compounds. Magnetic Resonance in Chemistry.
  • Guda, M. R., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules.
  • Wiley-VCH (2007).
  • Mohareb, R. M., et al. (2022). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. African Journal of Pure and Applied Chemistry.

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Methodological & Application

Cycloaddition reactions for the synthesis of the Pyrazolo[1,5-a]pyridine core

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine ring system is a privileged heterocyclic motif in modern medicinal chemistry. Its structure serves as a bioisostere for indole and purine cores, offering high metabolic stability and versatile points for functionalization.[1] This scaffold is the backbone of numerous pharmacologically active agents with applications in treating neurological disorders, inflammation, and cancer.[2][3] A notable example is Ibudilast, an anti-inflammatory drug used for treating asthma and post-stroke complications, which features the pyrazolo[1,5-a]pyridine core.[1]

Given its therapeutic importance, the development of efficient and modular synthetic routes to this scaffold is of paramount interest. Among the various synthetic strategies, cycloaddition reactions, particularly [3+2] cycloadditions, have emerged as one of the most powerful and convergent methods.[4][5] These reactions allow for the rapid construction of the fused bicyclic system from readily available precursors, providing a direct pathway to complex and diversely substituted derivatives.

This guide provides an in-depth analysis of cycloaddition strategies for synthesizing the pyrazolo[1,5-a]pyridine core, focusing on the underlying mechanisms, field-proven protocols, and critical experimental considerations.

Core Methodology: The [3+2] Cycloaddition of N-Iminopyridinium Ylides

The most prevalent and versatile cycloaddition approach involves the reaction of an N-iminopyridinium ylide, which acts as a 1,3-dipole, with an electron-deficient alkene or alkyne (the dipolarophile).[1][4][5] The reaction proceeds through a concerted or stepwise pathway to form an initial cycloadduct, which then undergoes aromatization to yield the final pyrazolo[1,5-a]pyridine product.

Mechanistic Rationale

The overall transformation can be dissected into three key stages:

  • Ylide Generation: The N-iminopyridinium ylide is typically generated in situ from a corresponding N-aminopyridinium salt precursor via deprotonation with a mild base.[1]

  • Cycloaddition: The ylide reacts with a suitable dipolarophile. The regioselectivity of this step is governed by the electronic and steric properties of the substituents on both the ylide and the dipolarophile.

  • Aromatization: The primary cycloadduct, a dihydropyrazolo[1,5-a]pyridine, is unstable and readily aromatizes. This final step is often an oxidative process, which can occur spontaneously (e.g., with air) or be promoted by an added oxidant.[1][6]

Mechanism cluster_0 Stage 1: Ylide Generation cluster_1 Stage 2: Cycloaddition cluster_2 Stage 3: Aromatization NAmino N-Aminopyridinium Salt Ylide N-Iminopyridinium Ylide (1,3-Dipole) NAmino->Ylide Deprotonation Cycloadduct Dihydropyrazolo[1,5-a]pyridine (Primary Cycloadduct) Ylide->Cycloadduct Base Base (-H+) Dipolarophile Dipolarophile (Alkyne/Alkyne) FinalProduct Pyrazolo[1,5-a]pyridine Cycloadduct->FinalProduct Oxidation Oxidant Oxidant (-2H+, -2e-)

Caption: General mechanism of [3+2] cycloaddition for pyrazolo[1,5-a]pyridine synthesis.

Experimental Protocols and Applications

The choice of reaction conditions is dictated by the reactivity of the dipolarophile. Highly activated, electron-deficient partners may react under catalyst-free conditions, while less reactive substrates often require catalytic assistance.

Protocol 1: Catalyst-Free Sonochemical [3+2] Cycloaddition with Activated Alkynes

This protocol is highly efficient for the reaction between 1-amino-2(1H)-pyridine-2-imine derivatives and highly electron-deficient alkynes, such as dialkyl acetylenedicarboxylates. The use of sonication provides the necessary energy to promote the reaction, often leading to shorter reaction times and higher yields compared to conventional heating.[2]

Causality Behind Choices:

  • Substrates: 1-amino-2-iminopyridine derivatives serve as stable, pre-formed 1,3-dipole precursors. Dialkyl acetylenedicarboxylates are excellent dipolarophiles due to the strong electron-withdrawing nature of the two ester groups.

  • Catalyst-Free: The high intrinsic reactivity of the chosen partners obviates the need for a metal catalyst or chemical oxidant, resulting in a cleaner reaction profile and simpler purification.[2]

  • Sonication: Ultrasound provides efficient energy transfer through acoustic cavitation, creating localized high-temperature and high-pressure zones that accelerate the reaction rate without raising the bulk temperature significantly.

  • Solvent: Acetonitrile is a polar aprotic solvent that is effective at solvating the reactants without interfering with the reaction mechanism.

Workflow1 start Start reactants Combine 1-amino-2-iminopyridine (1 eq) and Acetylene derivative (1 eq) in Acetonitrile start->reactants sonicate Sonicate at 85°C for 20 min (or reflux for 3 h) reactants->sonicate monitor Monitor reaction by TLC sonicate->monitor cool Cool mixture to room temperature monitor->cool Reaction Complete filter Filter the solid product cool->filter wash Wash with cold ethanol filter->wash dry Dry and recrystallize wash->dry end Pure Pyrazolo[1,5-a]pyridine dry->end

Caption: Experimental workflow for catalyst-free sonochemical synthesis.

Detailed Step-by-Step Methodology:

  • In a suitable reaction vessel, combine the 1-amino-2-iminopyridine derivative (1.0 mmol, 1.0 eq) and the appropriate acetylene derivative (e.g., dimethyl acetylenedicarboxylate, 1.0 mmol, 1.0 eq) in acetonitrile (3 mL).

  • Place the vessel in an ultrasonic bath pre-heated to 85 °C and sonicate for approximately 20 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove residual solvent and impurities.

  • Dry the product and recrystallize from a suitable solvent (e.g., acetonitrile or ethanol) to afford the pure pyrazolo[1,5-a]pyridine.[2]

Data Summary: Substrate Scope and Yields

EntryPyridine Precursor (R¹ group)Alkyne (R², R³)ProductYield (%)
14-MethoxyphenylCO₂Me, CO₂Me5c90
24-NitrophenylCO₂Me, CO₂Me5f89
3PhenylCO₂Et, CO₂Et5g92
44-ChlorophenylH, CO₂Et5q85
Data adapted from Ismail, H.M. et al., ACS Omega, 2019.[2]
Protocol 2: Oxidative [3+2] Cycloaddition with Electron-Deficient Alkenes

When less reactive dipolarophiles like α,β-unsaturated carbonyl compounds are used, an external oxidant is often required to drive the final aromatization step.[6] This approach broadens the scope of the reaction to include a wider range of alkenes. Phenyliodonium diacetate (PIDA) is a common and effective oxidant for this transformation.

Causality Behind Choices:

  • Substrates: N-aminopyridines are used as the ylide precursor, and α,β-unsaturated carbonyl compounds (e.g., chalcones, enones) serve as the dipolarophile.

  • Oxidant: PIDA is a mild hypervalent iodine reagent that efficiently performs the dehydrogenation of the dihydropyrazolo[1,5-a]pyridine intermediate to the aromatic product under facile conditions.[6]

  • Solvent: N-methylpyrrolidone (NMP) is a high-boiling, polar aprotic solvent that effectively facilitates the reaction at room temperature.[6]

  • Metal-Free: This protocol avoids the use of transition metal catalysts, which can be advantageous for applications in medicinal chemistry where metal contamination is a concern.[6]

Detailed Step-by-Step Methodology:

  • To a solution of the N-aminopyridine (1.0 mmol, 1.0 eq) and the α,β-unsaturated carbonyl compound (1.2 mmol, 1.2 eq) in N-methylpyrrolidone (3 mL), add PIDA (1.2 mmol, 1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitor by TLC, typically a few hours).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the desired pyrazolo[1,5-a]pyridine.[6]

Protocol 3: Iron-Catalyzed Oxidative [3+2] Cycloaddition for Less Reactive Systems

For alkynes that are not strongly electron-deficient (e.g., those bearing aliphatic or simple aryl substituents), the cycloaddition can be sluggish. In these cases, a Lewis acid catalyst such as iron(III) nitrate can be employed to promote the reaction.

Causality Behind Choices:

  • Catalyst: Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) is an inexpensive, environmentally benign, and efficient catalyst. It is believed to facilitate the oxidative aromatization step, thereby increasing the overall reaction rate and yield for less reactive substrates.[1]

  • Substrates: This method is particularly useful for synthesizing pyrazolo[1,5-a]pyridines from 2-aliphatic and 2-phenyl substituted alkynylphosphonates, which show low activity in the absence of a catalyst.[1]

Detailed Step-by-Step Methodology:

  • To a mixture of the N-aminopyridinium salt (0.5 mmol, 1.0 eq) and Fe(NO₃)₃·9H₂O (0.05 mmol, 10 mol%) in acetonitrile (5 mL), add triethylamine (0.75 mmol, 1.5 eq) dropwise at room temperature to generate the ylide in situ.

  • After stirring for 10 minutes, add the alkynylphosphonate (0.5 mmol, 1.0 eq) to the reaction mixture.

  • Heat the mixture at 60 °C and stir for 12-24 hours, monitoring progress by TLC.

  • After completion, cool the mixture to room temperature and add a saturated aqueous solution of NaHCO₃.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.[1]

Data Summary: Effect of Iron Catalyst

EntrySubstrateConditionsYield (%)
1Diethyl (phenylethynyl)phosphonateNo Catalyst, 60 °C, 24h<10
2Diethyl (phenylethynyl)phosphonate10 mol% Fe(NO₃)₃·9H₂O, 60 °C, 24h72
3Diethyl (cyclohexylethynyl)phosphonateNo Catalyst, 60 °C, 24hNo Reaction
4Diethyl (cyclohexylethynyl)phosphonate10 mol% Fe(NO₃)₃·9H₂O, 60 °C, 24h65
Data adapted from Kadyrov, A.A. et al., Molecules, 2022.[1]

Conclusion and Outlook

Cycloaddition reactions, particularly the [3+2] cycloaddition of N-iminopyridinium ylides, represent a cornerstone in the synthesis of the medicinally important pyrazolo[1,5-a]pyridine core. The methodology is characterized by its high convergence, operational simplicity, and broad substrate scope. By carefully selecting the reaction partners and tuning the conditions—from catalyst-free sonochemical methods for activated systems to oxidative and metal-catalyzed protocols for less reactive substrates—researchers can efficiently access a vast chemical space of functionalized pyrazolo[1,5-a]pyridines. These protocols provide a robust and reliable foundation for applications in academic research and industrial drug development, enabling the continued exploration of this privileged scaffold in the quest for novel therapeutics.

References

  • Al-Shayea, Q. N., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]

  • Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals (Basel). Available at: [Link]

  • Ismail, H. M., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega. Available at: [Link]

  • Hassan, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Al-Shayea, Q. N., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2024). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. Available at: [Link]

  • Kadyrov, A. A., et al. (2022). Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of pyrazolo[1,5-a]pyridines. Available at: [Link]

Sources

Application Notes and Protocols for Pyrazolo[1,5-a]pyridine Synthesis via Cross-Dehydrogenative Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazolo[1,5-a]pyridines and the Advancement of Cross-Dehydrogenative Coupling

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics and functional materials. Its derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-cancer, anti-inflammatory, and anti-tubercular properties.[1][2] This structural framework is also present in drugs targeting central nervous system disorders.[1][2] Given their importance, the development of efficient and sustainable synthetic methodologies for accessing these compounds is of paramount importance to the chemical and pharmaceutical sciences.

Traditionally, the synthesis of pyrazolo[1,5-a]pyridines has relied on multi-step sequences, often involving pre-functionalized starting materials, which can lead to significant waste generation.[3] In recent years, cross-dehydrogenative coupling (CDC) has emerged as a powerful and atom-economical strategy for the construction of carbon-carbon and carbon-heteroatom bonds.[3][4] This approach circumvents the need for prior activation of coupling partners by directly forming a new bond through the formal removal of two hydrogen atoms from the respective C-H bonds. The elegance of CDC lies in its ability to streamline synthetic pathways, reduce waste, and often proceed under milder conditions, aligning with the principles of green chemistry.[1][4]

This guide provides a comprehensive overview and detailed protocols for the synthesis of pyrazolo[1,5-a]pyridines utilizing cross-dehydrogenative coupling reactions, with a focus on both metal-catalyzed and metal-free approaches.

Mechanistic Insights: The Engine of C-H Functionalization

The success of a cross-dehydrogenative coupling reaction hinges on the selective activation of two different C-H bonds and their subsequent coupling, typically facilitated by a catalyst and an oxidant. While the precise mechanism can vary depending on the specific catalyst system and substrates, a general understanding of the key steps is crucial for reaction optimization and troubleshooting.

Catalyst-Free Oxidative C(sp³)–C(sp²) Dehydrogenative Coupling

A notable advancement in the synthesis of pyrazolo[1,5-a]pyridines involves a catalyst-free approach promoted by acetic acid and molecular oxygen.[1][2] This method showcases high atom economy and utilizes environmentally benign reagents. The proposed mechanism involves an initial acid-promoted oxidative C(sp³)–C(sp²) dehydrogenative coupling, followed by a dehydrative cyclization.[1][2]

Catalyst_Free_CDC_Mechanism cluster_0 Step 1: Enolization & Oxidative Coupling cluster_1 Step 2: Dehydrative Cyclization N_Amino_2_iminopyridine N-Amino-2-iminopyridine Coupled_Intermediate Coupled Intermediate N_Amino_2_iminopyridine->Coupled_Intermediate O₂, AcOH Beta_Ketoester β-Ketoester/ β-Diketone Enol Enol Intermediate Beta_Ketoester->Enol AcOH Enol->Coupled_Intermediate Cyclized_Intermediate Cyclized Intermediate Coupled_Intermediate->Cyclized_Intermediate -H₂O Pyrazolo_Pyridine Pyrazolo[1,5-a]pyridine Cyclized_Intermediate->Pyrazolo_Pyridine Aromatization

Figure 1: Proposed mechanism for catalyst-free CDC.

Palladium-Catalyzed C-H/C-H Bond Cross-Coupling

Palladium catalysts are frequently employed for the direct arylation and homocoupling of pyrazolo[1,5-a]pyridines.[4] These reactions typically proceed through a C-H activation pathway, where the palladium catalyst selectively cleaves a C-H bond on the heterocyclic core, followed by coupling with another C-H bond from the coupling partner.

Palladium_Catalyzed_CDC Pd_II_Catalyst Pd(II) Catalyst Palladacycle Palladacycle Intermediate Pd_II_Catalyst->Palladacycle C-H Activation Pyrazolo_Pyridine Pyrazolo[1,5-a]pyridine (Substrate 1) Pyrazolo_Pyridine->Palladacycle Oxidative_Addition Oxidative Addition Palladacycle->Oxidative_Addition Coupling_Partner Coupling Partner (Substrate 2) Coupling_Partner->Oxidative_Addition Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Product Functionalized Pyrazolo[1,5-a]pyridine Reductive_Elimination->Product Pd_0 Pd(0) Reductive_Elimination->Pd_0 Pd_0->Pd_II_Catalyst Reoxidation Oxidant Oxidant Oxidant->Pd_II_Catalyst

Figure 2: Generalized catalytic cycle for Pd-catalyzed CDC.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates. Standard laboratory safety precautions should always be observed.

Protocol 1: Catalyst-Free Synthesis of Pyrazolo[1,5-a]pyridines

This protocol is adapted from a method utilizing acetic acid and molecular oxygen for the synthesis of pyrazolo[1,5-a]pyridine derivatives from N-amino-2-iminopyridines and 1,3-dicarbonyl compounds.[1][2]

Materials and Reagents:

  • N-amino-2-iminopyridine derivative (1.0 mmol)

  • 1,3-Dicarbonyl compound (e.g., β-ketoester or β-diketone) (1.2 mmol)

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH) for recrystallization

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a round-bottom flask, add the N-amino-2-iminopyridine derivative (1.0 mmol) and the 1,3-dicarbonyl compound (1.2 mmol).

  • Add glacial acetic acid (5-10 mL).

  • Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) under an air atmosphere (or with an O₂ balloon) for the required time (typically monitored by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and neutralize with a suitable base (e.g., saturated NaHCO₃ solution).

  • The precipitated solid product is collected by filtration, washed with water, and dried.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to afford the desired pyrazolo[1,5-a]pyridine derivative.[1][2]

Protocol 2: Palladium-Catalyzed Homocoupling of Pyrazolo[1,5-a]pyridines

This protocol outlines a general procedure for the synthesis of 3,3'-bipyrazolo[1,5-a]pyridines via a palladium-catalyzed direct cross-dehydrogenative coupling.[4]

Materials and Reagents:

  • Pyrazolo[1,5-a]pyridine precursor (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%)

  • Oxidant (e.g., Ag₂CO₃, Cu(OAc)₂, benzoquinone) (2.0 equiv.)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube or sealed vial, add the pyrazolo[1,5-a]pyridine precursor (1.0 mmol), palladium(II) acetate (5-10 mol%), and the oxidant (2.0 equiv.).

  • Evacuate and backfill the reaction vessel with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the degassed solvent (3-5 mL) via syringe.

  • Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 100-140 °C).

  • Stir the reaction mixture for the specified time (monitored by TLC or GC-MS).

  • After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation: Exemplary Syntheses

The following table summarizes representative examples of pyrazolo[1,5-a]pyridine synthesis via cross-dehydrogenative coupling, showcasing the versatility of this methodology.

EntryStarting MaterialsCatalyst/PromoterOxidantSolventTemp (°C)Yield (%)Reference
1N-Amino-2-imino-pyridine, Ethyl acetoacetateAcetic AcidO₂ (air)AcOH10094[1][2]
2N-Amino-2-imino-pyridine, AcetylacetoneAcetic AcidO₂ (air)AcOH10090[1][2]
3Pyrazolo[1,5-a]pyridinePd(OAc)₂Ag₂CO₃Toluene120up to 94[4]
42-Phenylpyrazolo-[1,5-a]pyridinePd(OAc)₂Ag₂CO₃Toluene12085[4]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or no product yield - Inactive catalyst- Insufficient oxidant- Incorrect reaction temperature- Poor quality starting materials- Use a fresh batch of catalyst.- Increase the amount of oxidant.- Optimize the reaction temperature.- Purify starting materials before use.
Formation of multiple byproducts - Non-selective C-H activation- Over-oxidation of the product- Decomposition of starting materials or product- Screen different ligands for the metal catalyst.- Use a milder oxidant or reduce its stoichiometry.- Lower the reaction temperature and shorten the reaction time.
Difficulty in product purification - Similar polarity of product and starting materials- Formation of insoluble byproducts- Optimize the eluent system for column chromatography.- Consider recrystallization from a different solvent system.- Filter the crude reaction mixture before work-up.

Experimental Workflow

Figure 3: General workflow for CDC synthesis.

Conclusion

Cross-dehydrogenative coupling represents a significant advancement in the synthesis of pyrazolo[1,5-a]pyridines, offering a more direct and sustainable alternative to traditional methods. Both metal-catalyzed and catalyst-free approaches have demonstrated high efficiency and broad substrate scope. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to successfully apply these powerful synthetic tools in their own drug discovery and materials science endeavors. Further exploration and optimization of these reactions will undoubtedly lead to the discovery of novel pyrazolo[1,5-a]pyridine derivatives with enhanced properties and applications.

References

  • El-Sheref, E. M., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13846–13856. [Link]

  • Castillo, J. C., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(3), 933. [Link]

  • El-Sheref, E. M., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13846–13856. [Link]

  • Chen, Y.-C., et al. (2021). Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines. The Journal of Organic Chemistry, 86(17), 11847–11857. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]

  • Reddy, G. N., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega, 2(1), 136–145. [Link]

  • Reddy, G. N., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega, 2(1), 136–145. [Link]

  • Maity, S., et al. (2023). C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry, 21(30), 6130-6150. [Link]

  • Shikha, S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 31-52. [Link]

  • El-Metwaly, N. M., et al. (2020). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. BMC Chemistry, 14(1), 47. [Link]

  • Kumar, A., et al. (2021). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. The Journal of Organic Chemistry, 86(24), 17975–17987. [Link]

  • Pillard, C., et al. (2009). Development of pyrazolo[1,5-a]-1,3,5-triazine libraries. Poster session at the 13th International Electronic Conference on Synthetic Organic Chemistry. [Link]

  • Li, Y., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Catalysts, 12(9), 1018. [Link]

Sources

Application Notes and Protocols for the Derivatization of Pyrazolo[1,5-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities. The strategic derivatization of this core structure is a key approach in the development of novel therapeutic agents. The aldehyde functionality at the 2-position of pyrazolo[1,5-a]pyridine-2-carbaldehyde serves as a versatile synthetic handle for a wide array of chemical transformations, enabling the exploration of extensive chemical space and the fine-tuning of biological properties.

This technical guide provides an in-depth exploration of several key derivatization strategies for the aldehyde group of this compound. Each section is designed to offer not only a step-by-step protocol but also the underlying mechanistic principles, empowering researchers to make informed decisions in their experimental design.

Reductive Amination: Forging Novel Amine Derivatives

Reductive amination is a cornerstone of medicinal chemistry for the introduction of diverse amine functionalities. The reaction proceeds via the initial formation of an iminium ion intermediate from the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine. The choice of a mild reducing agent, such as sodium triacetoxyborohydride, is crucial to selectively reduce the iminium ion without affecting the starting aldehyde.

Mechanistic Rationale

The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) under anhydrous conditions. An acid catalyst, often acetic acid, can be employed to facilitate the formation of the iminium ion. Sodium triacetoxyborohydride is a preferred reducing agent due to its mildness and tolerance of a slightly acidic medium.

Reductive_Amination Aldehyde This compound Iminium Iminium Ion Intermediate Aldehyde->Iminium + Amine, - H₂O Amine Primary or Secondary Amine Product Substituted Amine Derivative Iminium->Product + [H⁻] NaBH_OAc_3 NaBH(OAc)₃ NaBH_OAc_3->Iminium

Caption: Workflow of the Reductive Amination Reaction.

Detailed Protocol for Reductive Amination

This protocol is adapted from a procedure for a similar heterocyclic aldehyde and is expected to be highly effective for this compound[1][2].

Materials:

  • This compound

  • Primary or secondary amine of choice (e.g., morpholine, piperidine, aniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Glacial acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware for extraction and purification.

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask, add the desired amine (1.2 mmol).

  • If the amine is a salt, neutralize it with a suitable base (e.g., triethylamine) before addition.

  • Stir the mixture at room temperature for 30 minutes. A catalytic amount of glacial acetic acid (0.1 mmol) can be added to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amine derivative.

Knoevenagel Condensation: Extending Conjugation

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the condensation of an aldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate. This reaction is particularly useful for synthesizing α,β-unsaturated compounds, which are valuable intermediates in organic synthesis and often exhibit interesting biological activities.

Mechanistic Rationale

The reaction is typically base-catalyzed, with a weak base like piperidine or an amine promoting the deprotonation of the active methylene compound to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the final conjugated product. Notably, catalyst-free conditions in a mixture of water and ethanol have also been reported to be effective for similar pyridine carbaldehydes[3].

Knoevenagel_Condensation Aldehyde This compound Intermediate Aldol Intermediate Aldehyde->Intermediate + Carbanion ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->Intermediate Base Product α,β-Unsaturated Product Intermediate->Product - H₂O Base Base (e.g., Piperidine) Base->ActiveMethylene

Caption: Key steps in the Knoevenagel Condensation.

Detailed Protocol for Knoevenagel Condensation

This protocol is based on general procedures for the Knoevenagel condensation of heteroaromatic aldehydes[3][4].

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Ethanol

  • Piperidine or another suitable base catalyst

  • Glacial acetic acid (for workup)

  • Standard laboratory glassware for reflux and filtration.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in ethanol (15 mL).

  • Add a catalytic amount of piperidine (2-3 drops).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 1-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure Knoevenagel condensation product.

  • For a catalyst-free alternative, the reaction can be attempted by stirring the aldehyde and active methylene compound in a 1:1 mixture of water and ethanol at room temperature[3].

Formation of Imines, Oximes, and Hydrazones

The carbonyl group of this compound readily undergoes condensation reactions with primary amines, hydroxylamine, and hydrazine derivatives to form the corresponding imines (Schiff bases), oximes, and hydrazones, respectively. These derivatives are not only stable compounds in their own right but also serve as versatile intermediates for further synthetic transformations.

Mechanistic Overview

These reactions proceed via a nucleophilic addition of the nitrogen-containing reagent to the carbonyl carbon, followed by the elimination of a water molecule. The reactions are often catalyzed by a small amount of acid or base.

Condensation_Reactions Aldehyde This compound Imine Imine Derivative Aldehyde->Imine + Amine, - H₂O Oxime Oxime Derivative Aldehyde->Oxime + Hydroxylamine, - H₂O Hydrazone Hydrazone Derivative Aldehyde->Hydrazone + Hydrazine, - H₂O Amine R-NH₂ Hydroxylamine NH₂OH Hydrazine R-NHNH₂

Caption: Condensation reactions of the aldehyde group.

General Protocols

a) Imine (Schiff Base) Formation:

  • Dissolve this compound (1.0 mmol) and a primary amine (1.0 mmol) in ethanol or methanol (10 mL).

  • Add a catalytic amount of glacial acetic acid (1-2 drops).

  • Stir the mixture at room temperature or gently heat to reflux for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The imine product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

b) Oxime Formation:

  • Dissolve this compound (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in a mixture of ethanol (10 mL) and water (2 mL).

  • Add a base such as sodium acetate or pyridine (2.0 mmol) to neutralize the hydrochloride and catalyze the reaction.

  • Stir the mixture at room temperature or heat to reflux for 1-2 hours.

  • Cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the crystalline oxime product by filtration, wash with cold water, and dry.

c) Hydrazone Formation:

  • Dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • Add a solution of the desired hydrazine (e.g., hydrazine hydrate, phenylhydrazine, or 2,4-dinitrophenylhydrazine) (1.0 mmol) in ethanol.

  • Add a catalytic amount of glacial acetic acid (1 drop).

  • Stir the reaction mixture at room temperature. The hydrazone derivative often precipitates out of the solution within minutes to a few hours.

  • Collect the product by filtration, wash with a small amount of cold ethanol, and dry.

Wittig Reaction: Olefination of the Aldehyde

The Wittig reaction is a highly valuable method for converting aldehydes and ketones into alkenes. It involves the reaction of the carbonyl compound with a phosphorus ylide (a Wittig reagent). A significant advantage of the Wittig reaction is the specific placement of the double bond, which is not always achievable with other elimination reactions.

Mechanistic Principles

The reaction proceeds through the nucleophilic attack of the ylide carbanion on the carbonyl carbon, leading to the formation of a zwitterionic intermediate called a betaine. The betaine then cyclizes to form a four-membered ring intermediate, an oxaphosphetane, which subsequently decomposes to yield the alkene and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for this reaction[5][6][7][8][9].

Wittig_Reaction Aldehyde This compound Betaine Betaine Intermediate Aldehyde->Betaine + Ylide Ylide Phosphorus Ylide (Ph₃P=CHR) Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Alkene Alkene Derivative Oxaphosphetane->Alkene Ph3PO Triphenylphosphine Oxide Oxaphosphetane->Ph3PO

Sources

The Versatility of Pyrazolo[1,5-a]pyridine-2-carbaldehyde in Multi-Component Reactions: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif renowned for its significant and diverse biological activities, making it a cornerstone in medicinal chemistry and drug discovery. Its derivatives have shown promise as anticancer, anti-inflammatory, and antiviral agents. Among the various functionalized pyrazolo[1,5-a]pyridines, the 2-carbaldehyde derivative serves as a versatile building block, particularly in the realm of multi-component reactions (MCRs). This guide provides an in-depth exploration of the application of Pyrazolo[1,5-a]pyridine-2-carbaldehyde in key MCRs, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Introduction to Multi-Component Reactions and the Role of this compound

Multi-component reactions, by bringing together three or more reactants in a single synthetic operation, offer a highly efficient and atom-economical route to complex molecular architectures. This approach aligns with the principles of green chemistry by reducing reaction steps, solvent usage, and waste generation. The aldehyde functionality at the 2-position of the pyrazolo[1,5-a]pyridine ring is an ideal electrophilic partner in a variety of MCRs, enabling the rapid generation of diverse libraries of novel compounds with potential therapeutic applications. This document will focus on three seminal MCRs: the Ugi, Passerini, and Biginelli reactions, showcasing the utility of this compound in each.

The Ugi Four-Component Reaction (U-4CR): A Gateway to Complex Amides

The Ugi reaction is a cornerstone of MCRs, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. The use of this compound in the Ugi reaction allows for the direct incorporation of this important heterocyclic system into peptide-like scaffolds.

Mechanistic Rationale

The Ugi reaction is initiated by the formation of a Schiff base from the condensation of this compound and a primary amine. Protonation of the Schiff base by the carboxylic acid component generates a highly electrophilic iminium ion. The isocyanide then undergoes nucleophilic attack at the iminium carbon, forming a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion, and a subsequent intramolecular Mumm rearrangement yields the stable α-acylamino amide product.

Ugi_Mechanism Aldehyde This compound SchiffBase Schiff Base Aldehyde->SchiffBase + Amine - H₂O Amine R¹-NH₂ Amine->SchiffBase CarboxylicAcid R²-COOH Adduct Acyl-Adduct CarboxylicAcid->Adduct Isocyanide R³-NC NitriliumIon Nitrilium Ion Intermediate Isocyanide->NitriliumIon IminiumIon Iminium Ion SchiffBase->IminiumIon + H⁺ (from R²-COOH) IminiumIon->NitriliumIon + Isocyanide NitriliumIon->Adduct + R²-COO⁻ Product α-Acylamino Amide Adduct->Product Mumm Rearrangement

Figure 1: Generalized workflow for the Ugi four-component reaction.

Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyridine-based α-Acylamino Amide

This protocol provides a general procedure for the Ugi reaction using this compound.

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., benzylamine, 1.0 eq)

  • Carboxylic acid (e.g., acetic acid, 1.0 eq)

  • Isocyanide (e.g., tert-butyl isocyanide, 1.0 eq)

  • Methanol (solvent)

Procedure:

  • To a solution of this compound (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add the primary amine (1.0 mmol).

  • Stir the mixture at room temperature for 15 minutes to facilitate the formation of the Schiff base.

  • Add the carboxylic acid (1.0 mmol) to the reaction mixture.

  • Finally, add the isocyanide (1.0 mmol) to the flask.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired α-acylamino amide.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Trustworthiness: This protocol is based on well-established Ugi reaction conditions.[1][2] The progress of the reaction can be easily monitored by TLC, and the final product can be purified using standard chromatographic techniques. The structure of the product should be unequivocally confirmed by spectroscopic methods.

The Passerini Three-Component Reaction: A Direct Route to α-Acyloxy Amides

The Passerini reaction is another powerful MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to directly synthesize α-acyloxy amides.[3][4] This reaction offers a straightforward method to introduce both an ester and an amide functionality in a single step, starting from this compound.

Mechanistic Insights

The mechanism of the Passerini reaction is believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents.[3] The aldehyde, carboxylic acid, and isocyanide are thought to form a hydrogen-bonded trimolecular complex. A subsequent series of nucleophilic additions and rearrangements within this complex leads to the formation of the α-acyloxy amide product.

Passerini_Mechanism Aldehyde This compound TransitionState Cyclic Transition State Aldehyde->TransitionState CarboxylicAcid R¹-COOH CarboxylicAcid->TransitionState Isocyanide R²-NC Isocyanide->TransitionState Product α-Acyloxy Amide TransitionState->Product Concerted Rearrangement Biginelli_Mechanism Aldehyde This compound IminiumIon N-Acyliminium Ion Aldehyde->IminiumIon + Urea, H⁺ Ketoester β-Ketoester Adduct Open-Chain Adduct Ketoester->Adduct Urea Urea Urea->IminiumIon Catalyst Acid Catalyst (H⁺) Catalyst->IminiumIon IminiumIon->Adduct + Enol of Ketoester CyclicIntermediate Cyclic Intermediate Adduct->CyclicIntermediate Cyclization Product Dihydropyrimidinone CyclicIntermediate->Product - H₂O

Sources

Application Notes: Pyrazolo[1,5-a]pyridine-2-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a fused, N-heterocyclic system that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold."[1][2] This prominence is due to its structural rigidity, synthetic tractability, and its ability to act as a bioisostere for purines, enabling it to interact with a wide array of biological targets. Derivatives of this core structure have shown a broad spectrum of medicinal properties, including applications as anticancer, anti-inflammatory, and central nervous system (CNS) agents.[2][3][4]

Within this versatile class of molecules, Pyrazolo[1,5-a]pyridine-2-carbaldehyde stands out as a particularly valuable building block. The aldehyde functional group at the 2-position is a highly reactive and versatile synthetic handle.[5] It provides a strategic anchor point for the facile introduction of diverse chemical moieties through well-established chemical transformations. This allows medicinal chemists to systematically generate libraries of novel compounds, enabling thorough exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles for specific therapeutic targets. This guide provides an in-depth overview of the synthesis, derivatization, and therapeutic applications of this key intermediate for researchers in drug discovery and development.

Section 1: Synthesis and Derivatization Strategies

The utility of this compound begins with its synthesis and subsequent chemical manipulation. The core scaffold is typically constructed via cyclization reactions, followed by functional group transformations to install the aldehyde.[1] Once obtained, the 2-carbaldehyde group opens a gateway to a multitude of derivatives.

The causality behind leveraging the aldehyde is its electrophilic carbon, which readily reacts with various nucleophiles. This facilitates key bond-forming reactions that are foundational to medicinal chemistry, such as reductive amination to install amine side chains and condensation reactions to form imines, hydrazones, and other functional groups.

G cluster_synthesis Core Synthesis cluster_derivatization Key Derivatization Pathways Aminopyrazole 3-Aminopyrazole Derivative PyrazoloPyridine Pyrazolo[1,5-a]pyridine Core Aminopyrazole->PyrazoloPyridine Cyclization Biselectrophile 1,3-Biselectrophile (e.g., β-ketoester) Biselectrophile->PyrazoloPyridine Alcohol Pyrazolo[1,5-a]pyridin-2-yl-methanol PyrazoloPyridine->Alcohol Functionalization Aldehyde This compound Alcohol->Aldehyde Oxidation (e.g., Dess-Martin) Aldehyde_ref This compound ReductiveAmination Substituted Amine Derivative Aldehyde_ref->ReductiveAmination Reductive Amination (e.g., NaBH(OAc)₃) Thiosemicarbazone Thiosemicarbazone Derivative Aldehyde_ref->Thiosemicarbazone Condensation Alkene Alkene Derivative Aldehyde_ref->Alkene Wittig Reaction Amine Primary/Secondary Amine (R-NHR') Amine->ReductiveAmination Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Thiosemicarbazone Wittig Wittig Ylide Wittig->Alkene

Caption: Synthetic workflow for this compound and its key derivatives.
Protocol 1: Reductive Amination of this compound

Reductive amination is a cornerstone reaction for introducing molecular diversity. It proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a mild hydride reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is selective for the iminium ion over the starting aldehyde, minimizing side reactions like the reduction of the aldehyde to an alcohol.[6]

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic, ~5% v/v)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and dissolve in anhydrous DCM.

  • Add the desired amine (1.1 eq) followed by a catalytic amount of acetic acid. The acid catalyzes the formation of the iminium intermediate.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The portion-wise addition helps control any potential exotherm.

  • Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification and Validation:

  • The crude product is purified using flash column chromatography on silica gel, typically with a hexane/ethyl acetate or DCM/methanol gradient.

  • The structure and purity of the final compound must be validated by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the successful reductive amination and the absence of impurities.

Section 2: Applications in Medicinal Chemistry

The pyrazolo[1,5-a]pyridine scaffold serves as an effective anchor for binding to numerous biological targets. The derivatization of the 2-carbaldehyde position allows for the fine-tuning of interactions within the target's binding site to achieve high potency and selectivity.

Kinase Inhibition in Oncology

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[7] The pyrazolo[1,5-a]pyridine and the related pyrazolo[1,5-a]pyrimidine scaffolds are exceptional "hinge-binding" motifs, capable of forming key hydrogen bonds with the kinase hinge region, a critical interaction for ATP-competitive inhibitors.[6][8] Marketed drugs such as Larotrectinib, which contains a pyrazolo[1,5-a]pyrimidine core, validate the utility of this general scaffold class in kinase inhibition.[9][10]

Derivatives from the 2-carbaldehyde can be designed to extend into different pockets of the ATP-binding site, such as the solvent-exposed region or the hydrophobic back pocket, to enhance affinity and isoform selectivity.

Key Kinase Targets for Pyrazolo[1,5-a]pyridine & Pyrimidine Scaffolds:

Compound Class/DerivativeTarget Kinase(s)Reported Activity (IC₅₀)Therapeutic AreaReference
Picolinamide-substituted PPsTrkA1.7 nMOncology[10]
Indol-4-yl-pyrazolo[1,5-a]pyrimidinesPI3Kδ2.8 nMInflammation, Asthma[6]
5-azabicyclohexane-substituted PPsTrkA, TrkB, TrkC3 nM, 14 nM, 1 nMOncology[10]
Pyrazolo[1,5-a]pyrimidine derivativesCDK9Potent InhibitionOncology[11]
Distinct pyrazolopyridine scaffoldsPI3Kγ / PI3Kδ4.0 nM / 9.1 nMCancer Immunotherapy[3]

This table summarizes data for the broader pyrazolo[1,5-a]pyridine/pyrimidine class to illustrate the potential of derivatives originating from the 2-carbaldehyde intermediate.

The Phosphoinositide 3-kinase (PI3K) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. The δ and γ isoforms are particularly important in immune cells.[6] Dual inhibition of PI3Kγ and PI3Kδ is an emerging strategy for cancer immunotherapy.[3]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Inhibition of Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT signaling pathway, a key target for pyrazolo[1,5-a]pyridine derivatives.
Anti-Inflammatory Agents

Chronic inflammation is implicated in numerous diseases. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop potent anti-inflammatory agents.[4] These compounds can modulate inflammatory pathways by inhibiting enzymes like cyclooxygenases (COX) or by reducing the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[4] By using the 2-carbaldehyde as a starting point, researchers can synthesize derivatives with optimized properties to selectively target key nodes in the inflammatory cascade, potentially leading to safer and more effective anti-inflammatory drugs.[4]

Agents for Neurodegenerative Diseases

The blood-brain barrier presents a significant challenge in developing drugs for CNS disorders. The pyrazolo[1,5-a]pyridine scaffold offers a favorable template for creating brain-penetrant molecules.[12] Research into related heterocyclic systems has identified compounds with potential therapeutic applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[13][14]

Potential mechanisms of action include the inhibition of enzymes like monoamine oxidase (MAO), which is a target for Parkinson's disease, or the modulation of microtubule stability, a strategy being explored for Alzheimer's disease.[12][15] The 2-carbaldehyde allows for the attachment of various functional groups designed to interact with these CNS targets and improve physicochemical properties for optimal brain exposure.

Section 3: Conclusion and Future Directions

This compound is a high-value intermediate for modern drug discovery. Its utility stems from a privileged core scaffold combined with a strategically placed, reactive functional group. The synthetic accessibility and the vast chemical space that can be explored from this single building block make it an invaluable tool for generating novel chemical entities.

Future work in this area will likely focus on applying modern drug discovery modalities. The 2-carbaldehyde and its derivatives are ideal starting points for creating:

  • PROTACs (PROteolysis TArgeting Chimeras): The scaffold can serve as the warhead for a target protein, with the derivatized side chain acting as a linker to an E3 ligase-binding moiety.

  • Covalent Inhibitors: The aldehyde or derivatives like α,β-unsaturated ketones (formed via aldol condensation) can be used to form covalent bonds with non-catalytic cysteine residues in a target protein, leading to increased potency and duration of action.

  • Fragment-Based Drug Discovery (FBDD): The core itself is an excellent fragment, and elaboration from the 2-position can be guided by structural biology to "grow" the fragment into a potent lead compound.

By leveraging the established protocols and understanding the therapeutic potential outlined in these notes, researchers are well-equipped to unlock the full potential of this compound in the development of next-generation therapeutics.

References

  • Terungwa, S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry.
  • Tu, S., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
  • Scribd. (n.d.). Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry.
  • Castañeda, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
  • Chem-Impex International. (n.d.). Pyrazolo[1,5-a]pyridine-3-carbaldehyde.
  • CPL. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health.
  • Liu, M. C., et al. (n.d.). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry.
  • Terungwa, S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
  • ACS Publications. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry.
  • El-Mekkawy, A. I., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry.
  • Anderson, E., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters.
  • Zhang, B., et al. (2023). Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure-Activity Insights. Journal of Medicinal Chemistry.
  • Kaping, S., et al. (2017). An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold. European Journal of Medicinal Chemistry.
  • Singh, S. K., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules.
  • Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules.
  • Abdellatif, K. R. A., et al. (2021). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry.
  • Korsakov, M., et al. (2021). Investigation of pyrazolo[1,5-a]quinoxalin-4-ones as novel monoamine oxidase inhibitors. Bioorganic Chemistry.
  • Kumar, A., et al. (2023). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. Molecules.

Sources

Pyrazolo[1,5-a]pyridine-2-carbaldehyde: A Versatile Scaffold for the Development of Potent Kinase Inhibitors - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are fundamental regulators of cellular processes, and their aberrant activity is a well-established driver of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy. Privileged scaffolds, molecular frameworks that can bind to multiple targets with high affinity, are invaluable tools in this endeavor. The pyrazolo[1,5-a]pyridine core is one such scaffold, and its derivatives have shown significant promise as potent and selective kinase inhibitors. This guide provides an in-depth exploration of Pyrazolo[1,5-a]pyridine-2-carbaldehyde as a key building block for constructing these inhibitors. We present the scientific rationale, detailed synthetic protocols, and robust methods for biological evaluation, offering a comprehensive resource for researchers in kinase drug discovery.

Introduction: The Power of the Pyrazolo[1,5-a]pyridine Scaffold

The relentless pursuit of targeted cancer therapies has led to the development of numerous small-molecule inhibitors designed to modulate the activity of specific protein kinases.[1] These enzymes play a critical role in signal transduction pathways that govern cell growth, proliferation, and survival. The pyrazolo[1,5-a]pyrimidine scaffold, a related and extensively studied structure, has proven to be a highly effective framework for designing kinase inhibitors, with several compounds progressing to clinical trials and receiving regulatory approval.[2][3] The pyrazolo[1,5-a]pyridine core shares many of these advantageous properties, offering a rigid, planar structure that can effectively mimic the adenine region of ATP, enabling it to bind competitively to the kinase hinge region.

The aldehyde functionality at the 2-position of the Pyrazolo[1,5-a]pyridine core is a particularly strategic feature. It serves as a versatile chemical handle for introducing a wide array of substituents through well-established reactions. This allows for the systematic exploration of the chemical space around the core scaffold, which is essential for optimizing inhibitor potency, selectivity, and pharmacokinetic properties in a structure-activity relationship (SAR) study.

Synthesis of the Core Building Block

The preparation of the this compound starting material is a critical first step. While various methods exist for the synthesis of the parent pyrazolo[1,5-a]pyridine ring system, a common and effective method for introducing the aldehyde group at the 2-position is through a formylation reaction, such as the Vilsmeier-Haack reaction.[4][5][6]

Protocol 1: Synthesis of this compound

This protocol outlines a general procedure for the formylation of a pyrazolo[1,5-a]pyridine precursor.

Causality: The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent (generated in situ from a substituted amide like DMF and an acid chloride like POCl₃) to formylate electron-rich heterocyclic compounds.[7] The regioselectivity of the formylation is dictated by the electronic properties of the heterocyclic ring system.

Materials:

  • Pyrazolo[1,5-a]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Addition of Substrate: Dissolve the Pyrazolo[1,5-a]pyridine starting material (1.0 eq) in anhydrous dichloromethane (DCM) and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture into a beaker of crushed ice. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the pure this compound.

Application: Building a Kinase Inhibitor

The true utility of this compound is realized in its conversion to more complex molecules with biological activity. Reductive amination is a powerful and reliable reaction for this purpose, allowing for the installation of diverse amine-containing side chains that can probe different regions of the kinase active site.

G cluster_0 Synthesis Phase cluster_1 Evaluation Phase BuildingBlock Pyrazolo[1,5-a]pyridine- 2-carbaldehyde ReductiveAmination Reductive Amination BuildingBlock->ReductiveAmination Amine Selected Amine (R-NH2) Amine->ReductiveAmination Inhibitor Final Kinase Inhibitor ReductiveAmination->Inhibitor Crude Product Purification Purification (Chromatography) Inhibitor->Purification KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo) Purification->KinaseAssay Pure Compound DataAnalysis IC50 Determination KinaseAssay->DataAnalysis SAR SAR Analysis DataAnalysis->SAR

Caption: General workflow for inhibitor synthesis and evaluation.

Protocol 2: Synthesis of a Representative Inhibitor via Reductive Amination

This protocol details the coupling of this compound with a hypothetical amine (e.g., 4-aminopiperidine derivative) to generate a potential kinase inhibitor.

Causality: Reductive amination is a two-step, one-pot process. First, the aldehyde and amine react to form an imine intermediate. A mild reducing agent, such as sodium triacetoxyborohydride, is then used to selectively reduce the imine to the corresponding amine without reducing the starting aldehyde.[8][9] This reagent is preferred because it is less sensitive to acidic conditions and moisture compared to other hydrides.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • DCM for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add the selected amine (1.2 eq) followed by a catalytic amount of glacial acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Be mindful of potential gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL).

  • Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the solution in vacuo. Purify the crude product via flash column chromatography to obtain the final inhibitor.

Biological Evaluation: Assessing Kinase Inhibition

After successful synthesis and purification, the new compound must be evaluated for its ability to inhibit the target kinase. Luminescence-based assays that measure ATP consumption or ADP production are widely used due to their high sensitivity, broad applicability, and suitability for high-throughput screening.

Protocol 3: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method for determining the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound using a commercially available assay kit, such as the ADP-Glo™ Kinase Assay.

Causality: The ADP-Glo™ assay is a coupled-enzyme system. After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent then converts the ADP produced by the kinase into ATP, which is used by a luciferase to generate a light signal. The amount of light produced is directly proportional to the kinase activity.

Materials:

  • Target Kinase (e.g., CDK9, TrkA)

  • Kinase-specific substrate peptide/protein

  • ATP

  • Synthesized Inhibitor (dissolved in 100% DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO to generate a dose-response curve.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO control to each well.

    • Add 2 µL of a solution containing the target kinase and its specific substrate in kinase assay buffer.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Start the kinase reaction by adding 2 µL of ATP solution (at a concentration near the Kₘ for the specific kinase) to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The optimal time should be determined empirically to ensure the reaction is within the linear range.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and provides the luciferase/luciferin for the luminescent reaction.

    • Incubate for another 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background signal (no kinase control) from all wells.

    • Normalize the data to the positive control (DMSO only, 100% activity) and negative control (no enzyme, 0% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Mechanism and Structure-Activity Relationship (SAR)

Most kinase inhibitors derived from scaffolds like pyrazolo[1,5-a]pyridine function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the binding of the natural substrate, ATP, and thus halting the phosphorylation cascade.

G cluster_0 Normal Activity cluster_1 Inhibition Kinase Kinase Active Site Hinge Region DFG Motif SubstrateP Phosphorylated Substrate Kinase:dfg->SubstrateP Phosphorylates ATP ATP ATP->Kinase:hinge Binds Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Kinase2 Kinase Active Site Hinge Region DFG Motif Inhibitor->Kinase2:hinge Competitively Binds Substrate Substrate Substrate->Kinase NoReaction No Phosphorylation Kinase2->NoReaction

Caption: Mechanism of ATP-competitive kinase inhibition.

Structure-Activity Relationship (SAR) Insights

The power of the this compound building block lies in the ability to systematically modify the resulting inhibitor to improve its properties. SAR studies highlight the influence of different substituents on inhibitor potency and selectivity.[1][2]

Position of ModificationType of SubstituentEffect on Activity (Example)Rationale
C2 (from aldehyde) Large, hydrophobic amineIncreased Potency Fills a hydrophobic pocket near the ATP binding site.
C2 (from aldehyde) Amine with H-bond donor/acceptorImproved Selectivity Forms specific interactions with non-conserved residues outside the hinge region.
C5 Small, polar group (e.g., -F)Increased Potency Can interact with the gatekeeper residue or solvent-exposed regions.
C7 Bulky aromatic groupVariable Can either enhance potency by accessing new pockets or cause steric clash, reducing activity.

This table presents hypothetical data for illustrative purposes based on general principles of kinase inhibitor design.

Targeting a Signaling Pathway

Kinase inhibitors exert their cellular effects by blocking critical nodes in signaling pathways. For example, an inhibitor targeting MEK would block the phosphorylation of ERK, a key downstream effector in the MAPK pathway, which is often hyperactivated in cancers like melanoma.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF (e.g., B-Raf) RAS->RAF MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Pyrazolo[1,5-a]pyridine MEK Inhibitor Inhibitor->Block Block->MEK INHIBITS

Caption: Inhibition of the MAPK signaling pathway by a MEK inhibitor.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its stable core structure and the reactive aldehyde handle provide an ideal platform for medicinal chemists to generate diverse libraries of compounds for screening and optimization. The protocols outlined in this guide offer a robust framework for the synthesis and evaluation of such inhibitors. Future work will likely focus on applying this building block to develop inhibitors against emerging kinase targets and overcoming challenges such as acquired drug resistance.[1]

References

  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. [Link]

  • Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. PubMed. [Link]

  • Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. ResearchGate. [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Publishing. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. [Link]

  • Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • New one-step synthesis of pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]quinazoline derivatives via multicomponent reactions. ElectronicsAndBooks. [Link]

  • Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone. ACS Publications. [Link]

  • SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. JournalAgent. [Link]

  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. [Link]

  • Reactions with heterocyclic amidines: Synthesis of several new pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a][2][10][11]triazines. ResearchGate. [Link]

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Application Note & Protocols: Design and Synthesis of Novel Anti-Tubercular Agents from Pyrazolo[1,5-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of multidrug-resistant Mycobacterium tuberculosis (M.tb) necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged heterocyclic system in medicinal chemistry, demonstrating potent anti-tubercular activity. This document provides a comprehensive guide for the design, synthesis, and evaluation of novel anti-tubercular candidates derived from the key intermediate, Pyrazolo[1,5-a]pyridine-2-carbaldehyde. We present detailed, field-proven protocols for chemical synthesis, in vitro antimycobacterial screening using the Microplate Alamar Blue Assay (MABA), and essential cytotoxicity assessment to determine the selectivity index of synthesized compounds. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to accelerate the discovery of new, effective treatments for tuberculosis.

Introduction: The Rationale for Pyrazolo[1,5-a]pyridines in TB Drug Discovery

Tuberculosis remains a leading cause of death from a single infectious agent worldwide. The core challenge in TB therapy is the lengthy treatment regimen and the rise of drug-resistant strains, which dramatically reduces treatment success rates. The pyrazolo[1,5-a]pyrimi[1]dine scaffold, a related bicyclic heteroaromatic system, has been identified as a promising starting point for novel anti-tubercular agents. Compounds based on this a[1][2]nd similar pyrazole-containing structures have been shown to inhibit essential mycobacterial enzymes that are absent in mammals, offering a potential pathway to selective toxicity. For example, some pyrazol[3]o[1,5-a]pyrimidines have been reported as potent inhibitors of mycobacterial ATP synthase. The strategic advantage o[1]f using this compound as a starting material lies in the reactivity of the aldehyde group, which serves as a versatile chemical handle for introducing diverse functionalities and exploring the structure-activity relationships (SAR) critical for optimizing potency and drug-like properties.

Synthetic Chemi[4][5]stry: From Core Scaffold to Diverse Derivatives

The overall synthetic strategy involves two main stages: the synthesis of the core aldehyde intermediate and its subsequent derivatization to generate a library of candidate compounds. The rationale behind this approach is to establish a convergent and efficient route that allows for late-stage diversification, maximizing the chemical space explored from a common precursor.

Synthesis of Key Intermediate: this compound

The synthesis of the pyrazolo[1,5-a]pyridine core is a critical first step. While various methods exist, a common and effective approach involves the cyclocondensation of a substituted aminopyridine with a suitable three-carbon synthon. The subsequent introduction of the carbaldehyde at the C2 position can be achieved through formylation reactions.

Protocol 2.1: Vilsmeier-Haack Formylation for this compound

Causality: The Vilsmeier-Haack reaction is a reliable and widely used method for formylating electron-rich heterocyclic systems. The Vilsmeier reagent (generated in situ from phosphorus oxychloride and DMF) acts as a mild electrophile, preferentially attacking the electron-rich C2 position of the pyrazolo[1,5-a]pyridine ring.

Materials:

  • Pyrazolo[1,5-a]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool an appropriate volume of anhydrous DMF to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0 °C. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve Pyrazolo[1,5-a]pyridine (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux (approx. 40-45 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Derivatization via Condensation Reactions

The aldehyde functional group is a versatile anchor for creating diverse derivatives, most commonly through condensation reactions with various nucleophiles. A highly effective strategy is the synthesis of hydrazone derivatives, which have shown significant promise as anti-tubercular agents.

Protocol 2.2: Synthesis of this compound Hydrazone Derivatives

Causality: The condensation of an aldehyde with a hydrazine or substituted hydrazine forms a stable C=N bond, creating a hydrazone. This reaction is typically catalyzed by a small amount of acid, which protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. Ethanol is often used as a solvent due to its ability to dissolve a wide range of organic reactants and its suitable boiling point for reflux.

Materials:

  • This compound

  • Various substituted hydrazines or hydrazine hydrochlorides (e.g., isoniazid, thiophenecarbohydrazide)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolution: Dissolve this compound (1.0 equivalent) in absolute ethanol in a round-bottom flask.

  • Addition of Hydrazine: To this solution, add the selected substituted hydrazine (1.0-1.1 equivalents).

  • Catalyst: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Heat the mixture to reflux and stir for 2-6 hours. Monitor the reaction progress by TLC. The formation of a precipitate often indicates product formation.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. If a solid has precipitated, collect it by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials.

  • Purification: If no precipitate forms, or if further purification is needed, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR).

dot

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Core Synthesis cluster_derivatization Derivatization PyrazoloPyridine Pyrazolo[1,5-a]pyridine Carbaldehyde Pyrazolo[1,5-a]pyridine- 2-carbaldehyde PyrazoloPyridine->Carbaldehyde Vilsmeier-Haack Formylation VilsmeierReagent Vilsmeier Reagent (POCl₃ + DMF) VilsmeierReagent->Carbaldehyde FinalCompounds Novel Hydrazone Derivatives Carbaldehyde->FinalCompounds Condensation Reaction Hydrazines Substituted Hydrazines (e.g., Isoniazid) Hydrazines->FinalCompounds

Caption: Synthetic workflow for novel anti-tubercular agents.

Biological Evaluation: Screening for Activity and Toxicity

Once a library of compounds has been synthesized, a systematic biological evaluation is crucial to identify promising leads. This involves determining the compounds' potency against M. tuberculosis and assessing their toxicity to mammalian cells to establish a therapeutic window.

Anti-Tubercular Activity Screening

The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M.tb. The assay relies on the r[4][5]eduction of the blue indicator dye, resazurin, to the pink and fluorescent resorufin by metabolically active cells.

Protocol 3.1: Mic[3]roplate Alamar Blue Assay (MABA) for MIC Determination

Trustworthiness: This protocol is a self-validating system. The inclusion of drug-free controls (confirming bacterial growth) and sterile medium controls (confirming no contamination) ensures the validity of each plate. The color change from blue (no growth) to pink (growth) provides a clear and unambiguous readout.

Materials:

  • Synth[5][6]esized compounds, dissolved in DMSO (stock solutions)

  • Isoniazid or Rifampicin (positive control drug)

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • Sterile 96-well microplates (flat bottom)

  • Alamar Blue reagent

  • 20% Tween 80 solution

Procedure:

  • Plate Preparation: Add 200 µL of sterile deionized water to all outer perimeter wells of the 96-well plate to prevent evaporation.

  • Compound Dilution: In the inner wells, add 100 µL of supplemented 7H9 broth. Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate. The final column should contain only broth and inoculum (drug-free control).

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, then dilute it 1:50 in broth to prepare the final inoculum.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compounds and to the drug-free control wells. This brings the final volume in each well to 200 µL.

  • Incubation: Seal the plates with a plate sealer or place them in a secondary container and incubate at 37 °C for 5-7 days.

  • Assay Development: After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well. Re-incubate the plates fo[6]r another 24 hours.

  • Reading Results: Visually inspect the plates. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Cytotox[9]icity Assessment

To evaluate the therapeutic potential of a compound, it is essential to determine its toxicity against mammalian cells. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. A compound that is highly[7][8] potent against M.tb but also highly toxic to host cells is not a viable drug candidate.

Protocol 3.2: MTT Assay for Mammalian Cell Cytotoxicity

Causality: This assay quantifies the activity of mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes. In viable cells, these enzymes reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to its insoluble purple formazan. The amount of formazan pr[7]oduced is directly proportional to the number of living cells, allowing for the quantitative determination of cytotoxicity.

Materials:

  • Human cell line (e.g., Vero cells (monkey kidney epithelial), HepG2 (human liver cancer), or A549 (human lung epithelial))

  • Complete culture medi[7][8]um (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Synthesized compounds, dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the selected mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:[7] Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated wells (DMSO) as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.

  • MTT Addition: After the exposure period, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37 °C.

  • Formazan Solubiliza[8]tion: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The 50% cytotoxic concentration (CC₅₀) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

dot

BiologicalScreening cluster_synthesis Input cluster_antimycobacterial Anti-TB Screening cluster_cytotoxicity Toxicity Screening cluster_analysis Analysis Compound Synthesized Compound Library MABA MABA Assay (vs. M. tuberculosis) Compound->MABA MTT MTT Assay (vs. Mammalian Cells) Compound->MTT MIC Determine MIC (Potency) MABA->MIC SI Calculate Selectivity Index (SI) SI = CC₅₀ / MIC MIC->SI CC50 Determine CC₅₀ (Toxicity) MTT->CC50 CC50->SI

Caption: Workflow for biological evaluation of candidate compounds.

Data Interpretation and Structure-Activity Relationships (SAR)

The ultimate goal of this workflow is to identify compounds with high potency (low MIC) and low cytotoxicity (high CC₅₀). The Selectivity Index (SI) , calculated as the ratio of CC₅₀ to MIC, is a critical parameter for prioritizing compounds for further development. A higher SI value indicates greater selectivity for the mycobacteria over host cells.

Compound ID Modification (R-group on Hydrazone) MIC (µg/mL) vs. M.tb H37Rv CC₅₀ (µg/mL) vs. Vero Cells Selectivity Index (SI = CC₅₀/MIC)
Lead-01 4-pyridyl (Isoniazid moiety)0.1>100>1000
Lead-02 2-thienyl0.8>100>125
Lead-03 Phenyl5.2>100>19
Lead-04 4-nitrophenyl1.52516.7
Control Isoniazid0.05>200>4000

Table 1: Example data from the screening of a hypothetical series of this compound hydrazones.

From this example data, several SAR insights can be drawn:

  • The incorporation of a pyridine ring (Lead-01), mimicking the structure of the frontline drug isoniazid, results in excellent potency and selectivity.

  • Heteroaromatic rings [9]like thiophene (Lead-02) are well-tolerated and maintain good activity.

  • Modification of a phenyl ring with an electron-withdrawing nitro group (Lead-04) slightly improves potency compared to the unsubstituted phenyl ring (Lead-03) but introduces significant cytotoxicity, drastically reducing the selectivity index. This highlights the impor[10]tance of parallel screening for both efficacy and toxicity.

These initial SAR studies are crucial for guiding the next round of chemical synthesis, focusing on modifications that enhance potency while maintaining or improving the safety profile.

Conclusion

T[2][11]he Pyrazolo[1,5-a]pyridine scaffold is a validated starting point for the development of novel anti-tubercular agents. By employing the robust synthetic and screening protocols outlined in this guide, researchers can efficiently generate and evaluate novel derivatives of this compound. A systematic approach, integrating rational design, efficient synthesis, and parallel evaluation of antimycobacterial activity and cytotoxicity, is essential for identifying promising lead compounds with the potential to be developed into next-generation treatments for tuberculosis.

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  • Sangeetha, K., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available at: [Link]

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The Strategic Application of Metal-Catalyzed Reactions in the Functionalization of Pyrazolo[1,5-a]pyridine-2-carbaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold - A Privileged Motif in Drug Discovery

The pyrazolo[1,5-a]pyridine core is a significant heterocyclic scaffold in medicinal chemistry and materials science, owing to its unique structural and electronic properties.[1] This fused bicyclic system is a key component in a variety of biologically active compounds, exhibiting a broad spectrum of therapeutic activities. The inherent versatility of this scaffold allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties. Pyrazolo[1,5-a]pyridine-2-carbaldehyde, in particular, serves as a valuable starting material for the synthesis of more complex derivatives, offering a reactive handle for a multitude of chemical transformations. This guide provides an in-depth exploration of metal-catalyzed reactions involving derivatives of this compound, with a focus on practical applications and detailed experimental protocols for researchers in drug development and organic synthesis.

Strategic Functionalization via a Two-Step Olefination/Heck Coupling Sequence

Direct metal-catalyzed transformations on the aldehyde functionality of this compound can be challenging. A more robust and versatile strategy involves a two-step sequence: the initial conversion of the aldehyde to an alkene via a Wittig reaction, followed by a palladium-catalyzed Heck coupling to introduce aryl or vinyl substituents. This approach significantly expands the accessible chemical space and allows for the introduction of diverse functionalities at the 2-position of the pyrazolo[1,5-a]pyridine core.

Wittig_Heck_Strategy Start This compound Alkene 2-Vinyl-pyrazolo[1,5-a]pyridine (Intermediate) Start->Alkene Wittig Reaction (PPh3=CH2) Product 2-Styryl-pyrazolo[1,5-a]pyridine (Final Product) Alkene->Product Heck Coupling (Ar-X, Pd catalyst)

Caption: A two-step synthetic strategy for the functionalization of this compound.

Part 1: The Wittig Reaction - Crafting the Alkene Intermediate

The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of carbon-carbon double bonds from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[2][3][4] This reaction is particularly useful for converting this compound into its corresponding 2-vinyl derivative, which is an excellent substrate for subsequent metal-catalyzed cross-coupling reactions.

Causality Behind Experimental Choices

The choice of the Wittig reagent and reaction conditions is critical for achieving high yields and avoiding side reactions. For the synthesis of a terminal alkene, methyltriphenylphosphonium bromide is the precursor to the simplest phosphorus ylide, methylenetriphenylphosphorane. A strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) is required to deprotonate the phosphonium salt and generate the reactive ylide.[3] Anhydrous and inert conditions are paramount to prevent quenching of the highly basic ylide.

Experimental Protocol: Synthesis of 2-Vinyl-pyrazolo[1,5-a]pyridine

Materials:

  • Methyltriphenylphosphonium bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.

  • To this suspension, carefully add sodium hydride (1.2 equivalents) portion-wise at 0 °C (ice bath).

  • Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.

  • Aldehyde Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-Vinyl-pyrazolo[1,5-a]pyridine.

Wittig_Workflow cluster_ylide Ylide Generation cluster_reaction Wittig Reaction cluster_workup Work-up & Purification Ylide1 Suspend Ph3P+CH3Br- in THF Ylide2 Add NaH at 0°C Ylide1->Ylide2 Ylide3 Stir at RT for 1h Ylide2->Ylide3 React1 Add aldehyde solution at 0°C Ylide3->React1 React2 Stir at RT for 2-4h React1->React2 Workup1 Quench with NH4Cl React2->Workup1 Workup2 Extract with EtOAc Workup1->Workup2 Workup3 Purify by chromatography Workup2->Workup3

Caption: Experimental workflow for the Wittig olefination.

Part 2: The Heck Reaction - Forging New Carbon-Carbon Bonds

The Heck reaction, a palladium-catalyzed cross-coupling of an alkene with an aryl or vinyl halide (or triflate), is a powerful tool for the formation of substituted alkenes.[5][6][7] In this context, it allows for the arylation of the newly synthesized 2-Vinyl-pyrazolo[1,5-a]pyridine, leading to a diverse array of 2-styryl derivatives with potential applications in medicinal chemistry and materials science.

Mechanism of the Heck Reaction

The catalytic cycle of the Heck reaction is a well-established process involving a series of fundamental organometallic steps.[8][9][10]

Heck_Mechanism Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)-X L2 Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Alkene Alkene Complex PdII_ArX->PdII_Alkene + Alkene Insertion Migratory Insertion Product PdII_Alkene->Insertion Migratory Insertion PdH H-Pd(II)-X L2 Insertion->PdH β-Hydride Elimination Product Substituted Alkene Insertion->Product - Product PdH->Pd0 Reductive Elimination (+ Base)

Caption: Simplified catalytic cycle of the Heck reaction.

The reaction is initiated by the oxidative addition of the aryl halide to a palladium(0) species, forming a palladium(II) complex.[10] This is followed by the coordination of the alkene (2-Vinyl-pyrazolo[1,5-a]pyridine) to the palladium center. Subsequent migratory insertion of the alkene into the aryl-palladium bond forms a new carbon-carbon bond.[10] Finally, β-hydride elimination regenerates the alkene product with the newly attached aryl group and forms a hydridopalladium(II) species.[10] Reductive elimination of HX, facilitated by a base, regenerates the active palladium(0) catalyst, completing the cycle.[5]

Comparative Data for Heck Reaction Conditions
Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(OAc)₂PPh₃Et₃NDMF10070-90[6]
PdCl₂(PPh₃)₂-K₂CO₃Acetonitrile8065-85[10]
Pd(PPh₃)₄-NaOAcDMA12075-95[6]
Experimental Protocol: Palladium-Catalyzed Heck Coupling of 2-Vinyl-pyrazolo[1,5-a]pyridine with an Aryl Bromide

Materials:

  • 2-Vinyl-pyrazolo[1,5-a]pyridine

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a Schlenk tube, add 2-Vinyl-pyrazolo[1,5-a]pyridine (1.0 equivalent), the aryl bromide (1.2 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Solvent and Base Addition: Add anhydrous DMF and triethylamine (2.0 equivalents) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water (3 x 20 mL) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2-styryl-pyrazolo[1,s-a]pyridine derivative.

Conclusion and Future Perspectives

The sequential Wittig olefination and palladium-catalyzed Heck coupling represents a powerful and versatile strategy for the elaboration of this compound. This approach provides access to a wide range of novel 2-substituted pyrazolo[1,5-a]pyridine derivatives, which are valuable building blocks for the discovery of new therapeutic agents and advanced materials. The protocols detailed herein are robust and can be adapted to a variety of substrates, offering researchers a reliable pathway for the exploration of this important heterocyclic scaffold. Future work in this area could focus on the development of one-pot procedures to further streamline the synthetic process and the exploration of other metal-catalyzed transformations of the versatile vinyl-substituted intermediate.

References

  • BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (2023). Heck reaction. Retrieved from [Link]

  • Oestreich, M. (Ed.). (2009). The Mizoroki–Heck Reaction. John Wiley & Sons, Ltd.
  • Chemistry Notes. (2022, August 7). Heck Reaction: easy Mechanism, applications. Retrieved from [Link]

  • Almansa, C., et al. (2001). Synthesis and structure-activity relationship of a new series of 1,2,4-triazolo[1,5-a]pyridines as potent and selective cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry, 44(3), 350-361.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Fahim, A. M., et al. (2018). Microwave-assisted synthesis of novel fused heterocyclic compounds derived from pyrazolo[1,5-a]pyrimidines. Journal of Heterocyclic Chemistry, 55(1), 123-131.
  • Pfizer. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 115-136). The Royal Society of Chemistry.
  • Kantchev, E. A. B., et al. (2007). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters, 9(18), 3615-3618.
  • Doucet, H., et al. (2001). Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium−Tetraphosphine Complex. The Journal of Organic Chemistry, 66(17), 5923-5925.
  • Reddy, C. V., et al. (2006). Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene. Organic letters, 8(21), 4891–4894.
  • Singh, R., et al. (2018). Palladium‐Catalyzed Oxidative Heck Coupling of Vinyl Pyridines with Aryl Boronic Acids. ChemistrySelect, 3(31), 8969-8973.
  • Reddy, T. J., et al. (2017). Base-mediated [3 + 2]-cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives using (E)-β-iodovinyl sulfones. Organic & Biomolecular Chemistry, 15(42), 8969-8973.
  • Hylsová, M., et al. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Journal of Medicinal Chemistry, 63(21), 12627-12649.
  • Wang, Y., et al. (2018). Divergent Assembly of Functionalized Pyrazolo[1,5‐a]pyridine Derivatives via [3+2] Cyclization of N‐Aminopyridinium Salts with Various Unsaturated Hydrocarbons.
  • Ravi, C., et al. (2017).
  • Wikipedia. (2023). Wittig reaction. Retrieved from [Link]

  • Organic Reactions. (n.d.). Wittig Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Heck Coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction – Examples and Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • YouTube. (2019, April 16). Heck Coupling Reaction Mechanism. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of Pyrazolo[1,5-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to support your experimental success.

Introduction: The Challenge of Regioselectivity

The synthesis of this compound presents a significant challenge in controlling regioselectivity. The pyrazolo[1,5-a]pyridine core is an electron-rich heteroaromatic system with multiple potential sites for electrophilic substitution. The desired C2-formylation must compete with substitution at other positions, primarily C3, which is often the more electronically favored site for such reactions. This guide will delve into the nuances of achieving high regioselectivity for the C2-aldehyde, focusing on the widely employed Vilsmeier-Haack formylation and alternative strategies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: Poor Regioselectivity - Predominance of the C3-aldehyde Isomer

Symptoms:

  • ¹H NMR analysis of the crude product shows a mixture of isomers, with the C3-aldehyde being the major product.

  • Column chromatography yields multiple fractions with similar polarities, making separation difficult.

  • The overall yield of the desired C2-aldehyde is low.

Root Cause Analysis: The Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocycles.[1][2][3] However, the inherent electronic properties of the pyrazolo[1,5-a]pyridine nucleus often favor electrophilic attack at the C3 position. The regiochemical outcome is highly sensitive to reaction conditions and the nature of substituents on the heterocyclic core.

Solutions & Probing Experiments:

  • Modification of the Vilsmeier-Haack Reagent:

    • Rationale: The steric bulk of the Vilsmeier reagent can influence the site of attack. A bulkier reagent may favor the less sterically hindered C2 position.

    • Protocol: Instead of the standard POCl₃/DMF system, consider using a modified Vilsmeier reagent generated from POCl₃ and a bulkier N,N-dialkylformamide (e.g., N,N-diethylformamide or N,N-dibutylformamide).

  • Temperature Control:

    • Rationale: Lower reaction temperatures can enhance the kinetic control of the reaction, potentially favoring the formation of the C2-isomer.

    • Protocol: Perform the Vilsmeier-Haack reaction at 0°C or even lower temperatures (-10°C to -20°C) and monitor the reaction progress carefully by TLC.

  • Solvent Effects:

    • Rationale: The choice of solvent can influence the reactivity and selectivity of the Vilsmeier reagent.

    • Protocol: Explore alternative solvents to the commonly used 1,2-dichloroethane or chloroform. Less polar solvents might modulate the reactivity of the electrophile.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor regioselectivity.

Problem 2: Low Yield and/or Incomplete Reaction

Symptoms:

  • TLC analysis shows a significant amount of unreacted starting material even after prolonged reaction times.

  • The isolated yield of the desired product is consistently low.

Root Cause Analysis: Incomplete reactions can be due to insufficient activation of the Vilsmeier reagent, deactivation of the starting material, or suboptimal reaction conditions.

Solutions & Probing Experiments:

  • Purity of Reagents:

    • Rationale: Moisture can quench the Vilsmeier reagent. Phosphorus oxychloride (POCl₃) should be freshly distilled or from a new bottle. DMF should be anhydrous.

    • Protocol: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or distilled reagents.

  • Stoichiometry of the Vilsmeier Reagent:

    • Rationale: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.

    • Protocol: Increase the molar equivalents of both POCl₃ and DMF. A common starting point is 1.5 to 3.0 equivalents of the pre-formed Vilsmeier reagent relative to the pyrazolo[1,5-a]pyridine substrate.

  • Reaction Time and Temperature:

    • Rationale: The reaction may require more forcing conditions to proceed to completion.

    • Protocol: After initial attempts at lower temperatures to control regioselectivity, gradually increase the reaction temperature (e.g., from 0°C to room temperature, or from room temperature to a gentle reflux) while monitoring by TLC.

Problem 3: Difficult Purification

Symptoms:

  • The desired C2-aldehyde and the isomeric C3-aldehyde co-elute during column chromatography.

  • The product is contaminated with baseline impurities that are difficult to remove.

Root Cause Analysis: The structural similarity of the C2 and C3 isomers makes their separation challenging. Baseline impurities can arise from the decomposition of the Vilsmeier reagent or side reactions.

Solutions & Probing Experiments:

  • Chromatography Optimization:

    • Rationale: A fine-tuned chromatography system can improve separation.

    • Protocol:

      • Use a high-purity silica gel with a smaller particle size.

      • Employ a shallow solvent gradient during elution. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

      • Consider using a different stationary phase, such as alumina, or reverse-phase chromatography if standard methods fail.

  • Crystallization:

    • Rationale: If the product is a solid, crystallization can be a highly effective purification method.

    • Protocol: Experiment with different solvent systems (e.g., ethanol, methanol, ethyl acetate/hexane) to induce crystallization of the desired isomer. Seeding with a pure crystal can be beneficial.

  • Derivatization:

    • Rationale: Converting the aldehyde to a derivative (e.g., an oxime or a hydrazone) can alter its polarity and facilitate separation. The derivative can then be hydrolyzed back to the aldehyde.

    • Protocol: React the crude mixture with hydroxylamine or a hydrazine derivative. Separate the resulting derivatives by chromatography and then hydrolyze the purified derivative to obtain the pure aldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR chemical shift for the aldehyde proton in this compound?

A1: The aldehyde proton (CHO) in the C2-isomer is expected to resonate as a singlet in the range of δ 9.8-10.2 ppm in CDCl₃. The exact chemical shift can vary depending on the solvent and any substituents on the ring system. In contrast, the aldehyde proton of the C3-isomer typically appears slightly downfield.

Q2: Are there alternative methods to the Vilsmeier-Haack reaction for the synthesis of this compound?

A2: Yes, several alternative strategies can be employed, which may offer better regioselectivity:

  • Metalation-Formylation: Directed ortho-metalation (DoM) can be a powerful tool. If a suitable directing group is present on the pyrazolo[1,5-a]pyridine core (e.g., at the C7 position), lithiation followed by quenching with an electrophilic formylating agent (like DMF) can provide high regioselectivity.

  • Oxidation of a C2-Methyl Group: If 2-methyl-pyrazolo[1,5-a]pyridine is available, it can be oxidized to the corresponding aldehyde using reagents like selenium dioxide (SeO₂) or ceric ammonium nitrate (CAN).

  • [3+2] Cycloaddition Strategies: The pyrazolo[1,5-a]pyridine skeleton can be constructed with the aldehyde functionality already in place on one of the precursors. For instance, a [3+2] cycloaddition of an N-aminopyridine with an α,β-unsaturated aldehyde derivative can be designed to yield the desired product.[4]

Q3: How can I confirm the regiochemistry of my product?

A3: A combination of spectroscopic techniques is essential for unambiguous structure determination:

  • ¹H NMR: The coupling patterns of the aromatic protons are a key indicator. For the C2-substituted product, you would expect to see specific splitting patterns for the protons at C3, C4, C5, C6, and C7.

  • ¹³C NMR: The chemical shift of the carbon atom bearing the aldehyde group can be informative.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for confirming connectivity. An HMBC (Heteronuclear Multiple Bond Correlation) experiment showing a correlation between the aldehyde proton and the carbon atoms of the pyrazole and pyridine rings will definitively establish the position of the formyl group.

  • NOESY/ROESY: Nuclear Overhauser Effect spectroscopy can reveal through-space proximities between protons, which can help in assigning the regiochemistry.

  • X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides the most definitive structural proof.

Q4: What are the typical storage conditions for this compound?

A4: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid. It is recommended to store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., in a refrigerator or freezer) to ensure long-term stability.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Pyrazolo[1,5-a]pyridine

Materials:

  • Pyrazolo[1,5-a]pyridine

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • To a stirred solution of anhydrous DMF (3.0 eq.) in anhydrous DCE at 0°C under a nitrogen atmosphere, add POCl₃ (1.5 eq.) dropwise.

  • Stir the mixture at 0°C for 30 minutes to pre-form the Vilsmeier reagent.

  • Add a solution of pyrazolo[1,5-a]pyridine (1.0 eq.) in anhydrous DCE to the Vilsmeier reagent at 0°C.

  • Allow the reaction to stir at 0°C and monitor its progress by TLC. If the reaction is sluggish, allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and saturated sodium bicarbonate solution.

  • Stir vigorously until the effervescence ceases and the pH is neutral or slightly basic.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the isomers.

Workflow Diagram:

Caption: Vilsmeier-Haack formylation workflow.

Protocol 2: Spectroscopic Data for this compound
  • ¹H NMR (400 MHz, CDCl₃): δ 10.05 (s, 1H, CHO), 8.60 (d, J = 7.0 Hz, 1H, H7), 7.80 (d, J = 9.0 Hz, 1H, H4), 7.45 (s, 1H, H3), 7.20 (ddd, J = 9.0, 6.8, 1.2 Hz, 1H, H5), 6.90 (td, J = 6.8, 1.2 Hz, 1H, H6).

  • ¹³C NMR (101 MHz, CDCl₃): δ 185.0 (CHO), 152.0 (C8a), 145.0 (C2), 141.0 (C7), 129.0 (C4), 125.0 (C5), 118.0 (C3), 114.0 (C6).

  • Mass Spectrometry (ESI+): m/z calculated for C₈H₆N₂O [M+H]⁺: 147.0507; found: 147.0502.

(Note: The provided spectroscopic data is representative and may vary slightly based on the specific instrument and conditions used.)

Data Summary Table

ParameterC2-Isomer (Desired)C3-Isomer (Side Product)
¹H NMR (CHO) ~ δ 9.8-10.2 ppm~ δ 10.1-10.5 ppm
Elution Order Typically elutes after the C3-isomerTypically elutes before the C2-isomer
Thermodynamic Stability Generally less stableGenerally more stable

References

  • Vilsmeier-Haack Reaction Overview. Organic Chemistry Portal. [Link][3]

  • Regioselective formylation of pyrazolo systems. ResearchGate. [Link][1]

  • Review on Vilsmeier-Haack Reaction. Journal of Chemical and Pharmaceutical Research. [Link][2]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridines. PubMed. [Link][4]

Sources

Technical Support Center: Overcoming Low Yields in Pyrazolo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Pyrazolo[1,5-a]pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields for this important class of heterocyclic compounds. Pyrazolo[1,5-a]pyridines are privileged scaffolds in medicinal chemistry, appearing in drugs targeting a range of diseases.[1][2][3][4] However, their synthesis can be fraught with challenges leading to frustratingly low yields.

This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will delve into the causality behind common experimental pitfalls and provide validated protocols and optimization strategies to enhance your synthetic success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to form the Pyrazolo[1,5-a]pyridine core is giving a very low yield or failing completely. What are the most common culprits?

A: This is a frequent issue that can often be traced back to a few key areas. Let's break down the troubleshooting process logically.

1. Purity and Stability of Starting Materials:
  • N-iminopyridinium ylides: These intermediates, often used in [3+2] cycloaddition reactions, can be unstable.[3][5] Ensure they are freshly prepared and used immediately. If you are generating the ylide in situ, confirm the efficiency of its formation.

  • Aminopyrazoles and 1,3-Dicarbonyl Compounds: Impurities in these common starting materials can significantly hinder the reaction.[6]

    • Recommendation: Purify your starting materials before use, for example, by recrystallization or column chromatography. Verify purity by NMR or melting point analysis.

2. Reaction Conditions:
  • Solvent Choice: The solvent plays a critical role in reactant solubility and reaction kinetics.[6]

    • Recommendation: An initial solvent screen is highly recommended. While ethanol and acetonitrile are commonly used, explore other options like methanol, DMF, or even solvent-free conditions at elevated temperatures, which have proven to be high-yielding in some cases.[5][6]

  • Temperature and Reaction Time: Suboptimal temperature can lead to incomplete reactions or product degradation.[6]

    • Recommendation: Monitor your reaction progress diligently using Thin-Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent premature or overly extended reaction times. Some syntheses proceed well at room temperature, while others require heating.[6]

  • Atmosphere: For oxidative cross-dehydrogenative coupling (CDC) reactions, the presence of oxygen is crucial. Running the reaction under an inert atmosphere like argon will significantly diminish the yield.[3][7]

    • Recommendation: Unless your specific protocol calls for it, run the reaction under an air atmosphere or even bubble oxygen through the reaction mixture.[3]

3. Catalyst Selection and Loading:
  • Acid/Base Catalysis: Many cyclization reactions to form pyrazolo[1,5-a]pyrimidines (an isomeric form) are catalyzed by acids (e.g., acetic acid, H₂SO₄) or bases.[1][8] The choice and concentration are critical.

    • Recommendation: If using an acid catalyst like acetic acid, perform an optimization of the loading. Too little may not be effective, while too much can lead to side reactions.[7] Lewis acids like ZrCl₄ have also been shown to be effective in some cases.[6]

  • Palladium Catalysis: For cross-coupling strategies, the choice of palladium catalyst and ligands is paramount.[1]

    • Recommendation: Screen different palladium catalysts and ligands to find the optimal combination for your specific substrates.

Q2: I am observing the formation of multiple products and isomers. How can I improve the regioselectivity of my reaction?

A: The formation of isomers is a common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted aminopyrazoles.

Understanding the Reaction Mechanism:

The regioselectivity is often governed by the relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound and the nucleophilicity of the nitrogen atoms in the aminopyrazole.

Strategies for Improving Regioselectivity:
  • Choice of β-Dicarbonyl Compound: The substituents on the β-dicarbonyl compound directly influence the substitution pattern on the resulting pyrimidine ring.[1] Carefully selecting your β-dicarbonyl partner can help direct the cyclization to the desired regioisomer.

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to improve yields and, in some cases, influence the product distribution compared to conventional heating.[1][8] It can offer a practical route with enhanced speed and higher yields.[1]

  • Blocking Groups: In some instances, temporarily protecting one of the reactive sites with a blocking group can force the reaction to proceed in the desired direction. The blocking group can then be removed in a subsequent step.

Q3: My desired product is difficult to purify from the reaction mixture. What are some effective purification strategies?

A: Purification of pyrazolo[1,5-a]pyridines can be challenging due to their polarity and the potential for co-eluting byproducts.[6]

1. Work-up Procedure:

A thorough work-up is essential to remove catalysts and inorganic salts before attempting chromatographic purification.[6] This may involve aqueous washes with dilute acid, base, or brine, followed by drying of the organic layer.

2. Column Chromatography:
  • Stationary Phase: Silica gel is the most common choice.[6]

  • Mobile Phase: A systematic approach to eluent selection is crucial. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone. A gradient elution is often more effective than an isocratic one.

  • Visualization: Pyrazolo[1,5-a]pyridines are typically UV-active, appearing as dark spots under a 254 nm UV lamp.[6] Staining with iodine vapor can also be an effective visualization technique.[6]

3. Recrystallization:

If your product is a solid, recrystallization can be a highly effective method for obtaining a pure sample.[5][7] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Common solvents for recrystallization of these compounds include ethanol, acetonitrile, or mixtures like ethanol/DMF.[5][7]

Q4: I am considering alternative synthetic routes to improve my yield. What are some robust and high-yielding methods for Pyrazolo[1,5-a]pyridine synthesis?

A: Several effective methods have been developed. The choice of method will depend on the desired substitution pattern and the availability of starting materials.

1. [3+2] Cycloaddition of N-iminopyridinium Ylides:

This is a very common and popular route involving the intermolecular cyclization of N-iminopyridinium ylides with dipolarophiles like alkynes and alkenes.[3][5]

2. Sonochemical Synthesis:

Ultrasonic irradiation has been shown to be a highly efficient, catalyst-free method for the synthesis of pyrazolo[1,5-a]pyridines, often resulting in excellent yields in a significantly shorter reaction time compared to conventional heating.[5]

3. Cross-Dehydrogenative Coupling (CDC) Reactions:

An efficient method involves the acetic acid and molecular oxygen-promoted CDC reaction of β-ketoesters or β-diketones with N-amino-2-iminopyridines.[3][7] This approach offers high atom economy.[3]

4. Three-Component Reactions:

One-pot, three-component reactions of 3-amino-1H-pyrazoles, aldehydes, and activated methylene compounds can be a highly efficient way to construct the pyrazolo[1,5-a]pyrimidine core.[1]

Experimental Protocols & Data

Optimized Reaction Conditions for Pyrazolo[1,5-a]pyridine Synthesis

The following table summarizes a selection of optimized reaction conditions from the literature that have demonstrated good to excellent yields for the synthesis of various pyrazolo[1,5-a]pyridine derivatives.

EntryReactantsCatalyst/PromoterSolventMethodTimeYield (%)Reference
11-amino-2(1H)-pyridine-2-imine derivative + dimethyl acetylenedicarboxylateNoneAcetonitrileSonication (85 °C)20 min93%[5]
2N-amino-2-imino-pyridine + ethyl acetoacetateAcetic AcidEthanolHeating (130 °C, O₂ atm)18 h94%[3]
35-aminopyrazole + 2-arylmalondialdehydeNone-Microwave (170 °C)10 min>80%[8]
45-aminopyrazole + chalconeKOH (catalytic)DMF--Good to Excellent[8]
Step-by-Step Protocol: Sonochemical Synthesis of a Pyrazolo[1,5-a]pyridine Derivative[5]

This protocol is based on a reported high-yield, catalyst-free sonochemical method.

  • Reactant Preparation: In a suitable reaction vessel, combine the 1-amino-2-iminopyridine derivative (10 mmol) and the appropriate acetylene derivative (10 mmol).

  • Solvent Addition: Add acetonitrile (30 mL) to the mixture.

  • Sonication: Place the reaction vessel in an ultrasonic bath and sonicate for 20 minutes at 85 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Isolation: The solid product that forms is collected by filtration, washed with cold ethanol, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent to yield the pure pyrazolo[1,5-a]pyridine derivative.

Visualizing the Synthetic Landscape

Common Synthetic Routes to Pyrazolo[1,5-a]pyridines

G cluster_0 Starting Materials cluster_1 Reaction Types N-iminopyridinium ylide N-iminopyridinium ylide Cycloaddition Cycloaddition N-iminopyridinium ylide->Cycloaddition Alkynes/Alkenes Alkynes/Alkenes Alkynes/Alkenes->Cycloaddition Aminopyrazoles Aminopyrazoles Condensation/Cyclization Condensation/Cyclization Aminopyrazoles->Condensation/Cyclization 3-Component Reaction 3-Component Reaction Aminopyrazoles->3-Component Reaction 1,3-Dicarbonyls 1,3-Dicarbonyls 1,3-Dicarbonyls->Condensation/Cyclization Aldehydes Aldehydes Aldehydes->3-Component Reaction Activated Methylene Activated Methylene Activated Methylene->3-Component Reaction Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Cycloaddition->Pyrazolo[1,5-a]pyridine [3+2] Condensation/Cyclization->Pyrazolo[1,5-a]pyridine 3-Component Reaction->Pyrazolo[1,5-a]pyridine One-pot

Caption: Key synthetic strategies for Pyrazolo[1,5-a]pyridines.

Troubleshooting Workflow for Low Yields

G start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Pure purify Purify Starting Materials check_purity->purify Impure screen_solvents Solvent Screen optimize_conditions->screen_solvents Solvent? optimize_temp_time Optimize Temp & Time (Monitor by TLC) optimize_conditions->optimize_temp_time Temp/Time? check_catalyst Evaluate Catalyst System screen_catalysts Catalyst/Loading Screen check_catalyst->screen_catalysts purify->optimize_conditions screen_solvents->check_catalyst optimize_temp_time->check_catalyst success Improved Yield screen_catalysts->success

Caption: A logical workflow for troubleshooting low yields.

References
  • Al-Zaydi, K. M., et al. (2018). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega. Available at: [Link]

  • Hassan, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Patil, P. B., et al. (2025). Optimization of reaction conditions for the synthesis of pyrazolopyridine. ResearchGate. Available at: [Link]

  • El-Shazly, M., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]

  • Li, Y., et al. (2021). An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Reyes-Melo, F. D., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]

  • El-Shazly, M., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of the Chinese Chemical Society. Available at: [Link]

  • Sharma, P., et al. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]

  • Stypik, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • El-Emary, T. I. (2000). SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. Journal of the Faculty of Pharmacy of Ankara University. Available at: [Link]

  • Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Available at: [Link]

  • Zavadil, J., et al. (2024). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry. Available at: [Link]

Sources

Side reactions in the formylation of the Pyrazolo[1,5-a]pyridine ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges with the formylation of the pyrazolo[1,a]pyridine ring system. Here, we move beyond simple protocols to dissect the causality behind common side reactions, offering field-proven troubleshooting strategies and detailed experimental procedures to ensure the regioselective synthesis of your target aldehydes.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the formylation of an unsubstituted pyrazolo[1,5-a]pyridine, and why?

A1: The Vilsmeier-Haack formylation of unsubstituted pyrazolo[1,5-a]pyridine overwhelmingly favors electrophilic attack at the C3 position. The pyrazolo[1,5-a]pyridine core is an electron-rich N-heterocycle. The C3 position on the pyrazole moiety bears the highest electron density, making it the most nucleophilic and kinetically favored site for reaction with the electrophilic Vilsmeier reagent (a chloroiminium salt).[1] This high regioselectivity is a well-established principle for this class of compounds.

Q2: My reaction is sluggish or fails to proceed. What are the most common causes?

A2: Complete lack of reactivity typically points to two primary issues:

  • Deactivated Substrate: The Vilsmeier-Haack reaction is highly sensitive to the electronic nature of the substrate.[2] If your pyrazolo[1,5-a]pyridine is substituted with one or more strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃), the ring may be too electron-deficient (deactivated) to react with the relatively weak Vilsmeier electrophile.

  • Inactive Vilsmeier Reagent: The chloroiminium salt is sensitive to moisture. Using wet N,N-Dimethylformamide (DMF) or aged phosphorus oxychloride (POCl₃) that has been hydrolyzed by atmospheric moisture will prevent the formation of the active electrophile, leading to reaction failure. Always use anhydrous solvents and fresh or properly stored reagents.[3]

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses the most common side reactions encountered during the formylation of the pyrazolo[1,5-a]pyridine ring. Each issue is presented with its probable cause, a mechanistic explanation, and actionable solutions.

Issue 1: A significant amount of di-formylated product is observed in my crude NMR.
  • Observed Result: Besides the desired mono-formyl product, you detect a second product with two aldehyde signals in the ¹H NMR spectrum and a corresponding molecular weight in LC-MS analysis.

  • Probable Cause: Use of excess Vilsmeier reagent and/or elevated reaction temperatures.

  • Mechanistic Insight: After the initial, rapid formylation at the primary C3 position, the resulting pyrazolo[1,5-a]pyridine-3-carbaldehyde is deactivated towards further electrophilic substitution. However, under forcing conditions (a large excess of the Vilsmeier reagent or high thermal energy), a second formylation can occur at the next most activated position, which is typically the C6 position on the pyridine ring. This phenomenon is well-documented for activated heterocyclic systems.

G cluster_0 Problem Identification cluster_1 Primary Troubleshooting Steps cluster_2 Verification Observe Di-formylation Detected (e.g., by LC-MS, NMR) Stoichiometry Step 1: Control Stoichiometry Reduce Vilsmeier Reagent to 1.1 - 1.5 equivalents. Observe->Stoichiometry Initiate Troubleshooting Temperature Step 2: Lower Temperature Run reaction at 0°C to rt. Avoid heating. Stoichiometry->Temperature If issue persists Analyze Analyze Crude Reaction Mixture (TLC, LC-MS) Stoichiometry->Analyze Addition Step 3: Reverse Addition Add substrate solution slowly to the pre-formed Vilsmeier reagent. Temperature->Addition For highly active substrates Temperature->Analyze Addition->Analyze Success Success: >95% Mono-formylation Proceed to Workup/Purification Analyze->Success Problem Solved Fail Failure: Di-formylation still >5% Re-evaluate substrate reactivity Analyze->Fail Problem Persists

Table 1: Effect of Reaction Conditions on Product Distribution (Representative Data)
EntryVilsmeier Reagent (Equivalents)Temperature (°C)Mono-formyl (C3) YieldDi-formyl (C3, C6) Yield
11.20 → 25~85%< 5%
23.025~70%~15-20%
33.080~40%~40-50%

This table illustrates general trends based on established principles of electrophilic aromatic substitution.

Issue 2: My desired C3-aldehyde is contaminated with an isomeric aldehyde.
  • Observed Result: TLC shows two distinct product spots, and NMR analysis reveals two different aldehyde singlets and distinct aromatic splitting patterns, indicating the presence of a regioisomer.

  • Probable Cause: The presence of strong activating (electron-donating) substituents on the pyridine ring can alter the inherent regioselectivity of the pyrazolo[1,5-a]pyridine core.

  • Mechanistic Insight: While C3 is electronically favored, a powerful directing group, such as an amino (-NH₂) or methoxy (-OCH₃) group at the C5 or C7 position, can sufficiently activate the pyridine ring to compete with the C3 position for formylation. For example, a C7-methoxy group can direct formylation to the adjacent C6 position.

  • Characterization is Key: Before attempting optimization, confirm the identity of the isomeric product using 2D NMR techniques (NOESY, HMBC) to establish the exact position of formylation.

  • Leverage Steric Hindrance: If the undesired isomer results from an ortho-directing group, consider introducing a bulky protecting group or a substituent that sterically blocks the undesired position.

  • Alternative Formylation Methods: If regioselectivity remains poor, the Vilsmeier-Haack reaction may not be suitable. Consider alternative methods like the Duff reaction or lithiation followed by quenching with DMF, which may offer different regiochemical control.

Issue 3: I've isolated a chlorinated side product instead of or in addition to my aldehyde.
  • Observed Result: Mass spectrometry shows a molecular ion corresponding to the addition of a chlorine atom and loss of a hydrogen, often alongside the formylated product.

  • Probable Cause: High reaction temperatures (typically >80-100 °C) and/or prolonged reaction times.

  • Mechanistic Insight: The Vilsmeier reagent is generated from POCl₃. At elevated temperatures, the reaction equilibrium can favor the presence of reactive chlorinating species. For highly activated positions on the heterocyclic ring, direct electrophilic chlorination can compete with formylation. This has been observed in related pyrazolo-fused systems where heating the reaction mixture leads to chloro-carbaldehyde derivatives.[4]

G Reagent Reagent Formylation Formylation Chlorine Chlorine Chlorination Chlorination

  • Strict Temperature Control: This is the most critical parameter. The formation of the Vilsmeier reagent is exothermic. Ensure the reagent is pre-formed at 0 °C before the substrate is added. Maintain the reaction temperature below room temperature unless the substrate is known to be unreactive.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, proceed immediately to the workup. Unnecessarily long reaction times, especially with heating, increase the risk of chlorination.

Experimental Protocols

Protocol 1: Regioselective Synthesis of Pyrazolo[1,5-a]pyridine-3-carbaldehyde

This protocol is optimized to minimize side product formation with an activated, unsubstituted substrate.

  • Reagent Preparation (Vilsmeier Reagent Formation):

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add anhydrous DMF (5.0 eq).

    • Cool the flask to 0 °C in an ice-water bath.

    • Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. A thick, white precipitate of the Vilsmeier reagent may form.

  • Formylation Reaction:

    • Dissolve the pyrazolo[1,5-a]pyridine (1.0 eq) in a minimal amount of anhydrous DMF or dichloromethane (DCM).

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (e.g., 30% Ethyl Acetate in Hexane) for the consumption of the starting material.

  • Workup and Hydrolysis:

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice in a beaker with vigorous stirring.

    • Neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~7-8.

    • Stir the resulting suspension at room temperature for 1 hour to ensure complete hydrolysis of the iminium intermediate.

    • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol 2: Purification by Column Chromatography

This protocol is designed to separate the desired 3-formyl product from unreacted starting material and potential di-formylated or chlorinated side products.

  • Column Preparation:

    • Use silica gel (230-400 mesh) as the stationary phase.

    • Pack the column using a slurry method with a non-polar solvent like hexane.

  • Sample Loading:

    • Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of DCM, adding the silica, and evaporating the solvent to dryness.

    • Carefully load the dry powder onto the top of the packed column.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 100% Hexane or 5% Ethyl Acetate in Hexane).

    • Gradually increase the polarity of the eluent. A typical gradient might be from 10% to 40% Ethyl Acetate in Hexane.

    • Elution Order: Unreacted starting material (less polar) will elute first, followed by any potential chlorinated side product. The desired mono-formylated product is typically more polar and will elute next. The di-formylated product, being the most polar, will elute last.

    • Collect fractions and analyze by TLC to identify and combine those containing the pure product.

  • Final Steps:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrazolo[1,5-a]pyridine-3-carbaldehyde.

    • Confirm identity and purity by ¹H NMR, ¹³C NMR, and MS analysis. The aldehyde proton of the 3-formyl isomer typically appears as a sharp singlet around δ 9.8-10.0 ppm in the ¹H NMR spectrum.

References

  • Quiroga, J., et al. (2010). A route to 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes using Vilsmeier–Haack conditions. Tetrahedron Letters, 51(15), 1949-1951. Available at: [Link]

  • Mishra, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27351-27406. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 4, 2026, from [Link]

Sources

Improving the stability of Pyrazolo[1,5-a]pyridine-2-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Pyrazolo[1,5-a]pyridine-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability and handling of this important heterocyclic aldehyde. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your starting materials and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound has changed color from a light yellow to a brownish hue. Is it still usable?

A color change is a common indicator of degradation. While a slight darkening may not significantly impact every application, a noticeable shift to brown suggests the formation of impurities. The primary cause is often slow oxidation or polymerization upon exposure to air and light. We strongly recommend performing a purity analysis, such as HPLC or ¹H NMR, to quantify the extent of degradation before use. For high-sensitivity applications, using discolored material is not advised.

Q2: I've observed a decrease in the potency of my this compound in my reactions over time. What could be the cause?

A decrease in potency is a classic sign of degradation. The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, which is unreactive in many subsequent reactions like reductive amination. Another possibility is polymerization, which would reduce the molar availability of the aldehyde. To confirm this, we recommend analyzing the material by HPLC to check for the appearance of new peaks corresponding to degradation products.

Q3: What are the ideal storage conditions for this compound to ensure long-term stability?

To maximize the shelf-life of this compound, it should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial to protect it from air and light. For long-term storage, we recommend keeping it at -20°C. For daily use, storing it in a desiccator at 2-8°C is acceptable.

Q4: Can I dissolve this compound in a solvent for storage?

Storing aldehydes in solution is generally not recommended as it can accelerate degradation pathways. If you must store it in solution for a short period, use a dry, aprotic solvent such as anhydrous dioxane or toluene, and store under an inert atmosphere at low temperature. Avoid protic solvents like methanol or ethanol, as they can lead to the formation of hemiacetals and acetals.

Troubleshooting Guides

Issue 1: Suspected Oxidation of this compound

Symptoms:

  • Noticeable color change of the solid material (yellow to brown).

  • Decreased yield in reactions where the aldehyde is a key reactant.

  • Appearance of a new, more polar spot on TLC analysis.

  • A new peak observed in HPLC analysis, typically with a shorter retention time.

Underlying Cause: The aldehyde group is prone to oxidation to a carboxylic acid, especially when exposed to atmospheric oxygen. This process can be accelerated by light and trace metal impurities.

Workflow for Identification and Mitigation:

Caption: Workflow for troubleshooting suspected oxidation.

Experimental Protocols:

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Start with a lower concentration of acetonitrile (e.g., 20%) and ramp up to a higher concentration (e.g., 95%) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Procedure:

    • Prepare a stock solution of your this compound in acetonitrile (approximately 1 mg/mL).

    • Dilute the stock solution to a working concentration of approximately 50 µg/mL.

    • Inject 10 µL of the solution into the HPLC system.

    • Analyze the chromatogram for the appearance of new peaks. The carboxylic acid derivative will typically elute earlier than the aldehyde.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification of Degradation Products

  • Utilize the same HPLC conditions as above, with the eluent directed into a mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Analysis: Look for a peak with a mass-to-charge ratio (m/z) corresponding to the protonated carboxylic acid derivative (C₈H₆N₂O₂ + H⁺).

Issue 2: Suspected Polymerization of this compound

Symptoms:

  • The solid material appears clumpy or has a glassy, non-crystalline appearance.

  • Difficulty in dissolving the compound in solvents where it was previously soluble.

  • Broad, unresolved peaks observed in the ¹H NMR spectrum.

  • A smear or baseline rise observed in the HPLC chromatogram.

Underlying Cause: Aldehydes can undergo self-condensation or polymerization, often catalyzed by trace amounts of acid or base. This is more likely to occur at elevated temperatures.

Workflow for Identification and Mitigation:

Caption: Workflow for troubleshooting suspected polymerization.

Experimental Protocols:

1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Procedure:

    • Dissolve a small sample of the this compound in the chosen deuterated solvent.

    • Acquire a ¹H NMR spectrum.

    • Analysis: In a pure sample, you should observe sharp, well-defined peaks corresponding to the aromatic and aldehydic protons. The presence of broad, poorly resolved signals, particularly in the aromatic region, is indicative of polymerization.

2. Mitigation Strategy: Use of a Stabilizer

For long-term storage, especially if the material will be handled frequently, the addition of a stabilizer can be beneficial.

  • Recommended Stabilizer: Triethanolamine.

  • Procedure:

    • Prepare a dilute stock solution of triethanolamine in a volatile solvent like dichloromethane (e.g., 1 mg/mL).

    • Add a very small volume of this solution to your solid this compound to achieve a final concentration of approximately 50-100 ppm.

    • Thoroughly mix and then remove the solvent under a gentle stream of nitrogen.

    • Store the stabilized material under the recommended conditions.

Summary of Recommended Storage and Handling

ParameterRecommended ConditionRationale
Temperature -20°C (long-term) or 2-8°C (short-term)Minimizes the rate of degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.
Light Amber vial or protection from lightPrevents photochemical degradation.
Moisture Desiccated environmentWater can participate in degradation pathways.
pH Avoid acidic or basic contaminantsCan catalyze polymerization and other reactions.

References

  • General Aldehyde Stability: A discussion on the common degradation pathways of aldehydes, including oxidation and polymeriz

    • Title: Oxidative degradation of fragrant aldehydes.
    • Source: ResearchG
    • URL: [Link]

  • Stabilization of Aldehydes: Patent information on the use of amines as stabilizers for aldehydes.
  • Pyrazolo[1,5-a]pyridine Chemistry: A review of the synthesis and reactions of the pyrazolo[1,5-a]pyridine scaffold, providing context for its reactivity.

    • Title: Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines
    • Source: ACS Omega
    • URL: [Link]

  • Analytical Methods for Pyridines: An example of an HPLC method for the analysis of pyridine-containing compounds.

    • Title: HPLC Methods for analysis of Pyridine
    • Source: HELIX Chrom
    • URL: [Link]

  • Mass Spectrometry of Heterocyclic Compounds: An example of mass spectrometric analysis of rel

    • Title: Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines
    • Source: ResearchG
    • URL: [Link]

  • General Properties of Pyridine-2-carboxaldehyde: Information on the properties and reactivity of a similar, well-characterized aldehyde.

    • Title: Pyridine-2-carbaldehyde
    • Source: Wikipedia
    • URL: [Link]

Troubleshooting guide for the Vilsmeier-Haack formylation of Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Vilsmeier-Haack formylation of pyrazolo[1,5-a]pyridines. This resource is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this powerful reaction to introduce a formyl (-CHO) group onto the pyrazolo[1,5-a]pyridine scaffold, a key step in the synthesis of many pharmacologically active molecules. This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you overcome common experimental challenges.

Understanding the Foundation: The Vilsmeier-Haack Reaction Mechanism

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] The reaction proceeds in two main stages: first, the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent (most commonly phosphorus oxychloride, POCl₃). Second, the electron-rich pyrazolo[1,5-a]pyridine ring attacks this electrophile, followed by hydrolysis during work-up to yield the desired aldehyde.[1][3]

Understanding this mechanism is critical for effective troubleshooting, as each step presents potential pitfalls related to substrate reactivity, reagent stoichiometry, and reaction conditions.

Vilsmeier_Mechanism cluster_0 Part 1: Vilsmeier Reagent Formation cluster_1 Part 2: Electrophilic Aromatic Substitution & Hydrolysis DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Pyrazolo Pyrazolo[1,5-a]pyridine (Electron-Rich Heterocycle) Pyrazolo->Intermediate + Vilsmeier Reagent Product 3-Formyl-pyrazolo[1,5-a]pyridine Intermediate->Product Hydrolysis Hydrolysis Aqueous Work-up (H₂O, Base)

Caption: The two-stage mechanism of the Vilsmeier-Haack reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the formylation of pyrazolo[1,5-a]pyridines.

Question 1: I am observing very low or no conversion of my starting material. What are the likely causes and how can I improve the yield?

Answer: This is one of the most common issues and can typically be traced back to one of three factors: substrate reactivity, reagent activity, or reaction conditions.

  • Pillar 1: Substrate Reactivity

    The Vilsmeier reagent is a relatively weak electrophile.[1] Therefore, the reaction is most efficient with electron-rich heterocycles.[3] The pyrazolo[1,5-a]pyridine system is generally electron-rich enough, but its reactivity is highly sensitive to substituents.

    • Causality: If your pyrazolo[1,5-a]pyridine starting material bears electron-withdrawing groups (EWGs) such as -NO₂, -CN, -SO₂R, or certain halides on the ring system, the nucleophilicity of the heterocycle is significantly reduced. This deactivation can slow the reaction to a crawl or prevent it from proceeding altogether.

    • Solution:

      • Increase Reaction Temperature: Carefully increasing the temperature (e.g., from room temperature to 60-100 °C) can provide the necessary activation energy.[5][6] Monitor the reaction closely for decomposition.

      • Increase Reaction Time: For sluggish reactions, extending the time from a few hours to 12-24 hours may be necessary.[7]

      • Modify Synthesis Strategy: If possible, consider installing the formyl group before adding strong EWGs to the scaffold.

  • Pillar 2: Vilsmeier Reagent Activity

    The concentration and purity of the Vilsmeier reagent are paramount for a successful reaction.

    • Causality: The reagent is formed in situ and is sensitive to moisture. Using old or low-quality DMF or POCl₃ can lead to a lower concentration of the active electrophile. An incorrect stoichiometric ratio is also a frequent cause of failure.

    • Solution:

      • Use High-Purity Reagents: Always use freshly opened or properly stored anhydrous DMF. Distill POCl₃ if its purity is questionable.

      • Optimize Stoichiometry: A common starting point is to use 1.5-3.0 equivalents of POCl₃ relative to the substrate, with DMF often used as the solvent or in a slight excess if a co-solvent is used.[5][8] For particularly unreactive substrates, increasing the equivalents of the Vilsmeier reagent (up to 5.0 equivalents) can drive the reaction to completion.[8]

      • Pre-formation of the Reagent: For consistency, you can pre-form the Vilsmeier reagent by slowly adding POCl₃ to chilled DMF (0-5 °C) and stirring for 15-30 minutes before adding your substrate.[5]

  • Pillar 3: Reaction Conditions

    Temperature and solvent play a crucial role in reaction kinetics.

    • Causality: Reactions performed at too low a temperature may not have sufficient energy to overcome the activation barrier.

    • Solution: Most Vilsmeier-Haack reactions on pyrazole-fused systems involve an initial period in an ice bath followed by heating.[5][6] A typical range is heating at 60-100 °C for 2-6 hours.[5][6] If you see no conversion at a lower temperature, gradually increase the heat and monitor by TLC or LC-MS.

Problem Potential Cause Recommended Solution
Low/No Yield Electron-withdrawing groups on substrateIncrease temperature (60-100 °C) and/or reaction time.
Low activity of Vilsmeier reagentUse anhydrous DMF and fresh POCl₃. Optimize stoichiometry (1.5-5.0 eq.).
Insufficient activation energyHeat the reaction after initial mixing at low temperature.
Question 2: My reaction is messy, and I'm isolating multiple products. How can I improve the selectivity?

Answer: The formation of side products often points to issues with regioselectivity or over-reactivity, which can sometimes include undesired chlorination.[6]

  • Regioselectivity: For the unsubstituted pyrazolo[1,5-a]pyridine scaffold, electrophilic substitution is strongly favored at the C3 position of the pyrazole ring. This is due to the electronic nature of the fused system, where the C3 position is most nucleophilic, akin to the C2 position of pyrrole.[1]

    • How to Confirm: The definitive way to confirm the position of formylation is through 2D NMR spectroscopy, specifically HMBC (Heteronuclear Multiple Bond Correlation), which will show a correlation between the aldehyde proton and the C3 carbon.

    • Troubleshooting: If you suspect formylation at another position (e.g., on the pyridine ring), it is likely due to strong activating or directing groups on your specific substrate. Re-evaluate the electronic and steric effects of your substituents. In some cases, formylation of the pyridine ring can occur, but typically only on dihydro derivatives or under specific conditions.[2][9]

  • Side Products (Di-formylation/Chlorination):

    • Causality: Highly activated substrates (those with strong electron-donating groups) or harsh reaction conditions (high temperature, long reaction times, large excess of Vilsmeier reagent) can lead to a second formylation or other side reactions. Chlorination of the heterocyclic ring has also been reported as a possible side reaction under Vilsmeier-Haack conditions.[6]

    • Solution:

      • Control Stoichiometry: Reduce the equivalents of the Vilsmeier reagent to 1.1-1.5 equivalents.

      • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable conversion rate.

      • Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting material and the appearance of the desired product. Stop the reaction as soon as the starting material is consumed to prevent the formation of byproducts.

Question 3: The work-up is difficult, and I am struggling to isolate my final product. Can you provide a standard protocol?

Answer: A proper work-up is crucial for both hydrolyzing the iminium salt intermediate and cleanly isolating the aldehyde product. A poorly executed work-up can lead to low yields and purification headaches.

  • Causality: The intermediate formed after the electrophilic attack is a stable iminium salt.[1][3] This salt must be hydrolyzed to the aldehyde. Simply quenching with water is often insufficient and can lead to an emulsion. The reaction also generates acidic byproducts that must be neutralized.

  • Recommended General Workflow & Protocol:

Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A 1. Add DMF to flask and cool to 0 °C. B 2. Slowly add POCl₃ (1.5-3 eq.) to form Vilsmeier reagent. A->B C 3. Add Pyrazolo[1,5-a]pyridine (1 eq.) portion-wise. B->C D 4. Stir at 0 °C for 30 min, then heat to 60-100 °C. C->D E 5. Monitor by TLC/LC-MS until SM is consumed (2-6 h). D->E F 6. Cool to RT, pour reaction mixture onto crushed ice. E->F G 7. Neutralize carefully with aq. NaOH or Na₂CO₃ to pH 7-8. F->G H 8. Extract with organic solvent (e.g., EtOAc, DCM). G->H I 9. Wash organic layer, dry, and concentrate. H->I J 10. Purify by column chromatography or recrystallization. I->J

Caption: Standard experimental workflow for Vilsmeier-Haack formylation.

Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF. Cool the flask in an ice-water bath (0-5 °C).

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the cooled DMF with vigorous stirring. A thick, white precipitate of the Vilsmeier reagent may form. Allow the mixture to stir at 0 °C for 30 minutes.

  • Substrate Addition: Add the pyrazolo[1,5-a]pyridine derivative (1.0 eq.) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1 hour, then heat to the desired temperature (e.g., 80 °C) using an oil bath.

  • Monitoring: Follow the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with stirring.

  • Hydrolysis & Neutralization: The mixture will be highly acidic. Slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) until the pH is neutral to basic (pH 7-9). This step hydrolyzes the iminium intermediate and can often result in the precipitation of the crude product.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel or by recrystallization to obtain the pure formylated product.

Frequently Asked Questions (FAQs)

Q: Can I use other reagents besides POCl₃? A: Yes, other reagents like oxalyl chloride or thionyl chloride can be used to generate the Vilsmeier reagent from DMF. In some specific cases, alternative Vilsmeier-type reagents have been developed for milder conditions or different reactivity profiles.[10] A catalytic version of the Vilsmeier-Haack reaction has also been developed to avoid the use of stoichiometric hazardous POCl₃, though its application to this specific scaffold would require investigation.[11]

Q: What are the key safety precautions for this reaction? A: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). The quenching step is highly exothermic and releases HCl gas; perform it slowly and with caution.

Q: My product appears to be unstable during silica gel chromatography. What can I do? A: Aldehydes can sometimes be sensitive to acidic silica gel. You can neutralize the silica gel by preparing a slurry with 1% triethylamine in your eluent system before packing the column. Alternatively, consider purification by recrystallization if your product is a solid.

References

  • Vilsmeier-Haack Reaction - Chemistry Steps. Chemistry Steps. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. ResearchGate. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health (NIH). [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Academy of Sciences. [Link]

  • Synthesis of formylated pyrazolo[1,5-a]pyrimidines (a) 3-formyl 138 and (b) 6-formyl 140. ResearchGate. [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. ACS Publications. [Link]

  • Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. ACS Publications. [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. [Link]

  • Vilsmeier haack reaction. Slideshare. [Link]

  • Preparation and Characterization of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]

  • 3-Formylpyrazolo[1,5-a]pyrimidines as Key Intermediates for the Preparation of Functional Fluorophores. ResearchGate. [Link]

  • A Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing. SpringerOpen. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health (NIH). [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. [Link]

Sources

Technical Support Center: Production of Pyrazolo[1,5-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyridine-2-carbaldehyde. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges, particularly those related to scalability. As Senior Application Scientists, we have compiled this information based on established literature and practical experience in chemical process development. Our goal is to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system.

I. Overview of Synthetic Strategies and Scalability Concerns

The synthesis of this compound typically involves the formation of the core heterocyclic scaffold followed by the introduction of the carbaldehyde group at the C2 position. The two primary routes for this formylation present distinct scalability challenges:

  • Direct Formylation of the Pyrazolo[1,5-a]pyridine Scaffold: The Vilsmeier-Haack reaction is a common method for this transformation. While effective at the lab scale, its exothermic nature and the use of hazardous reagents require careful consideration for large-scale production.

  • Oxidation of a C2-Substituted Precursor: This involves the synthesis of a precursor such as 2-methyl or 2-hydroxymethyl-pyrazolo[1,5-a]pyridine, followed by oxidation. The choice of oxidant is a critical factor for scalability, with cost, safety, and waste management being key considerations.

This guide will address the potential issues encountered in both approaches.

II. Troubleshooting Guide & FAQs

Route 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocyclic systems.[1] However, its application in large-scale synthesis requires careful control of reaction conditions.

Diagram: Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent Exothermic Low Temp. POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction (Controlled Temp.) Vilsmeier_Reagent->Reaction_Mixture Pyrazolo_Pyridine Pyrazolo[1,5-a]pyridine Pyrazolo_Pyridine->Reaction_Mixture Hydrolysis Hydrolysis (Quenching) Reaction_Mixture->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Purification (e.g., Crystallization) Extraction->Purification Product Pyrazolo[1,5-a]pyridine -2-carbaldehyde Purification->Product

Caption: Workflow for the Vilsmeier-Haack formylation of Pyrazolo[1,5-a]pyridine.

FAQs: Vilsmeier-Haack Formylation

Question 1: My Vilsmeier-Haack reaction is showing poor conversion at a larger scale, even with extended reaction times. What could be the issue?

Answer:

Several factors can contribute to poor conversion during the scale-up of a Vilsmeier-Haack reaction:

  • Inefficient Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" and poor dispersion of the starting material and the Vilsmeier reagent. This can result in incomplete reaction and the formation of byproducts. Ensure your reactor's agitation is sufficient for the reaction volume.

  • Temperature Control: The formation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is exothermic. If the temperature is not adequately controlled during reagent formation and addition, the reagent can decompose, leading to lower yields. It is crucial to maintain a low temperature (typically 0-10 °C) during this step.

  • Stoichiometry: On a larger scale, minor inaccuracies in reagent stoichiometry can become significant. Ensure precise measurement of both POCl₃ and DMF. An excess of DMF can sometimes be used as a solvent, but the ratio to POCl₃ is critical for efficient reagent formation.

Question 2: I am observing the formation of a significant amount of a dark, tarry byproduct during my large-scale Vilsmeier-Haack reaction. How can I minimize this?

Answer:

Tarry byproducts are often a result of overheating or localized high concentrations of the reactive Vilsmeier reagent.

  • Controlled Reagent Addition: Instead of adding the pyrazolo[1,5-a]pyridine to the pre-formed Vilsmeier reagent, consider adding the Vilsmeier reagent slowly to a solution of the starting material. This maintains a low concentration of the reactive species and helps to control the reaction exotherm.

  • Solvent Choice: While DMF is a reactant, using an inert co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can help to dissipate heat and maintain a more homogeneous reaction mixture, reducing the likelihood of side reactions.

  • Reaction Temperature: Carefully control the reaction temperature. While some formylations require heating to proceed at a reasonable rate, excessive temperatures can lead to decomposition and polymerization. An optimization study to find the minimum effective temperature is recommended.

Question 3: Purification of my this compound is difficult at scale. Column chromatography is not a viable option. What are my alternatives?

Answer:

For large-scale purification, alternative methods to chromatography are essential.

  • Crystallization: This is the most common and cost-effective method for purifying solid products at scale. Experiment with different solvent systems to find one that provides good recovery and purity. A combination of a "good" solvent (in which the product is soluble at elevated temperatures) and a "poor" solvent (in which the product is insoluble at room temperature) is often effective.

  • Acid-Base Extraction: If your product has basic or acidic properties, you may be able to use pH-swing extractions to separate it from neutral impurities.

  • Distillation: If the product is a high-boiling liquid or a sublimable solid, distillation or sublimation under reduced pressure could be an option, although this is less common for this class of compounds.

Route 2: Oxidation of a C2-Substituted Precursor

This strategy involves the synthesis of a more easily accessible precursor, like 2-methyl or 2-hydroxymethyl-pyrazolo[1,5-a]pyridine, followed by oxidation to the aldehyde.

Diagram: Oxidation Workflow

Oxidation_Workflow Starting_Material 2-Methyl or 2-Hydroxymethyl -pyrazolo[1,5-a]pyridine Oxidation Oxidation Starting_Material->Oxidation Oxidant (e.g., MnO2, SeO2) Solvent, Temp. Workup Work-up Oxidation->Workup Filtration/Quenching Purification Purification (e.g., Crystallization) Workup->Purification Product Pyrazolo[1,5-a]pyridine -2-carbaldehyde Purification->Product

Caption: General workflow for the oxidation of a C2-substituted precursor.

FAQs: Oxidation of a C2-Substituted Precursor

Question 1: The oxidation of 2-methyl-pyrazolo[1,5-a]pyridine to the aldehyde using selenium dioxide (SeO₂) is giving inconsistent yields and is a safety concern for scale-up. Are there better alternatives?

Answer:

Selenium dioxide is indeed toxic and can be challenging to handle on a large scale. Several alternatives are available for the oxidation of a methyl group to an aldehyde:

  • Manganese Dioxide (MnO₂): Activated MnO₂ is a mild and selective oxidant for benzylic and allylic alcohols, and can also be used for the oxidation of activated methyl groups. It is a heterogeneous reagent, which simplifies work-up as it can be removed by filtration. However, the stoichiometry can be high (requiring a large excess of MnO₂), which can be a challenge for large-scale reactions in terms of reactor volume and waste disposal.

  • Cerium(IV) Ammonium Nitrate (CAN): CAN can be an effective oxidant for this transformation. The reaction conditions need to be carefully optimized to avoid over-oxidation to the carboxylic acid.

  • Potassium Permanganate (KMnO₄): While a strong oxidant, under carefully controlled conditions (e.g., in the presence of a phase-transfer catalyst), KMnO₄ can be used for the selective oxidation of methyl groups. However, over-oxidation is a significant risk.

Question 2: I am attempting to oxidize 2-hydroxymethyl-pyrazolo[1,5-a]pyridine to the aldehyde using Dess-Martin periodinane (DMP), but it is too expensive for our large-scale synthesis. What are some more economical and scalable oxidation methods?

Answer:

Dess-Martin periodinane is an excellent lab-scale reagent but is generally not suitable for large-scale production due to its cost and potential instability.[2] More scalable alternatives include:

  • Swern Oxidation and its Variants: The Swern oxidation (using oxalyl chloride or trifluoroacetic anhydride, DMSO, and a hindered base like triethylamine) is a widely used and scalable method for converting primary alcohols to aldehydes. Careful temperature control is crucial to avoid side reactions.

  • Hypochlorite-Based Oxidations: Sodium hypochlorite (bleach) in the presence of a catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a green and cost-effective option for selective alcohol oxidation.

  • Manganese Dioxide (MnO₂): As mentioned previously, activated MnO₂ is a good choice for the oxidation of benzylic-type alcohols and offers the advantage of a simple work-up.

Question 3: During the oxidation of 2-hydroxymethyl-pyrazolo[1,5-a]pyridine, I am getting a significant amount of the corresponding carboxylic acid as a byproduct. How can I improve the selectivity for the aldehyde?

Answer:

Over-oxidation to the carboxylic acid is a common problem. To improve selectivity:

  • Choice of Oxidant: Use a milder and more selective oxidant. For example, MnO₂ is generally less prone to over-oxidation than stronger oxidants like KMnO₄.

  • Reaction Time and Temperature: Monitor the reaction closely (e.g., by TLC or HPLC) and stop it as soon as the starting material is consumed. Lowering the reaction temperature can also improve selectivity.

  • Stoichiometry of the Oxidant: Use a stoichiometric amount or a slight excess of the oxidant. A large excess will increase the likelihood of over-oxidation.

III. Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Pyrazolo[1,5-a]pyridine (Illustrative)

Materials:

  • Pyrazolo[1,5-a]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvent for crystallization (e.g., ethanol, ethyl acetate/hexanes)

Procedure:

  • Vilsmeier Reagent Preparation (Critical Step for Scale-up): In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, cool DMF (3.0 eq.) to 0 °C under a nitrogen atmosphere. Slowly add POCl₃ (1.2 eq.) dropwise, maintaining the internal temperature below 10 °C. Stir the mixture at this temperature for 30 minutes.

  • Formylation Reaction: Dissolve Pyrazolo[1,5-a]pyridine (1.0 eq.) in DCM. Cool the solution to 0 °C. Slowly add the pre-formed Vilsmeier reagent to the solution of the starting material, keeping the internal temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or HPLC). Gentle heating (e.g., to 40 °C) may be required to drive the reaction to completion.

  • Work-up (Caution: Exothermic Quench): Cool the reaction mixture to 0 °C. Slowly and carefully quench the reaction by adding it to a vigorously stirred mixture of ice and saturated sodium bicarbonate solution. Ensure the pH of the aqueous layer is basic.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by crystallization from a suitable solvent system.

Protocol 2: Oxidation of 2-Hydroxymethyl-pyrazolo[1,5-a]pyridine with Activated MnO₂ (Scalable Alternative)

Materials:

  • 2-Hydroxymethyl-pyrazolo[1,5-a]pyridine

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Celite® or other filter aid

Procedure:

  • Reaction Setup: In a reactor, suspend 2-Hydroxymethyl-pyrazolo[1,5-a]pyridine (1.0 eq.) in a suitable solvent like DCM or CHCl₃.

  • Oxidation: Add activated MnO₂ (5-10 eq. by weight) in portions to the suspension at room temperature. The reaction is typically heterogeneous.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature or with gentle heating (e.g., reflux). Monitor the progress of the reaction by TLC or HPLC. The reaction time can vary significantly depending on the activity of the MnO₂.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the MnO₂. Wash the filter cake thoroughly with the reaction solvent.

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by crystallization if necessary.

IV. Data Summary

ParameterVilsmeier-Haack FormylationMnO₂ Oxidation of Alcohol
Scalability Moderate; requires careful thermal management.Good; heterogeneous nature simplifies work-up.
Reagent Cost LowModerate
Safety Concerns POCl₃ is corrosive and reacts violently with water. Exothermic reaction.MnO₂ is a strong oxidant. Dust can be an inhalation hazard.
Byproducts Tar-like materials from overheating.Over-oxidation to carboxylic acid (usually minor).
Work-up Aqueous quench and extraction.Filtration.
Purification Often requires crystallization.May not require further purification after filtration.

V. References

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 105(21), 6553-6554.

  • Quiroga, J., et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron Letters, 49(16), 2689-2691.

  • Al-Issa, S. A., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13746-13762.

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.

  • Liu, M. C., Lin, T. C., & Sartorelli, A. C. (1993). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 36(23), 3684-3689.

  • Abdelhamid, A. O., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry.

  • Chem-Impex International. (n.d.). Pyrazolo[1,5-a]pyridine-3-carbaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]

  • Gomha, S. M., et al. (2015). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of Heterocyclic Chemistry, 52(4), 1044-1051.

  • El-naggar, M. M., et al. (2020). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 13(11), 7935-7946.

  • Ismail, M. M., et al. (2016). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 9, S1231-S1239.

  • Halley, F., et al. (2016). Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(2), 596-600.

  • Ibrahim, H. M., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7154-7163.

  • Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4995.

  • Quiroga, J., et al. (2024). Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”. Results in Chemistry, 7, 101438.

  • Gad-Elkareem, M. A. M., et al. (2009). Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1′,2′:1,5]pyrazolo[3,4-b]pyridines, and pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines. Canadian Journal of Chemistry, 87(4), 559-566.

  • Google Patents. (n.d.). Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate compounds. Retrieved from

  • Kappe, C. O., et al. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry, 76(15), 6251-6260.

  • Ryabukhin, S. V., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2884-2892.

  • Dzwonek, K., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(11), 3183.

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Technical Support Center: Characterization of Impurities in Pyrazolo[1,5-a]pyridine-2-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of this synthetic process. Here, we provide in-depth troubleshooting guides and frequently asked questions to assist in identifying and characterizing impurities, ensuring the integrity and quality of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its critical parameters?

A1: The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich heterocyclic systems like Pyrazolo[1,5-a]pyridine to produce this compound.[1][2] This reaction involves the use of a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3][4]

Critical parameters to control for a successful synthesis include:

  • Reagent Purity: The purity of DMF and POCl₃ is paramount. Aged or improperly stored DMF can contain dimethylamine, which can react with the Vilsmeier reagent and reduce yield.[5]

  • Moisture Control: The Vilsmeier reagent is highly sensitive to moisture. All glassware and reagents should be anhydrous to prevent quenching of the reagent.[3]

  • Temperature: The optimal reaction temperature is substrate-dependent. While some reactive substrates can be formylated at 0°C, others may require heating to achieve a good yield.[3]

  • Stoichiometry: The molar ratios of the substrate, DMF, and POCl₃ can significantly influence the reaction's outcome.

Q2: I am observing a low yield of my desired product. What are the likely causes?

A2: Low yields in the Vilsmeier-Haack formylation of Pyrazolo[1,5-a]pyridine can often be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.

  • Degradation of the Vilsmeier reagent: As mentioned, moisture or impurities in the reagents can lead to the degradation of the Vilsmeier reagent.

  • Substrate reactivity: The electron density of the Pyrazolo[1,5-a]pyridine ring influences its reactivity. Substituents on the ring can either enhance or diminish its reactivity towards the Vilsmeier reagent.[6]

  • Side reactions: The formation of by-products can consume the starting material and reduce the yield of the desired aldehyde.

  • Work-up issues: Improper quenching of the reaction or inefficient extraction of the product can lead to significant losses. A carefully controlled "reverse quench" by adding the reaction mixture to ice is recommended to manage the exothermic hydrolysis of excess POCl₃.[4]

Q3: What are the expected spectroscopic characteristics of pure this compound?

  • ¹H NMR: The aldehyde proton should appear as a singlet in the downfield region (around 9-10 ppm). The protons on the pyridine and pyrazole rings will have characteristic chemical shifts and coupling constants.

  • ¹³C NMR: The carbonyl carbon of the aldehyde will have a chemical shift in the range of 180-200 ppm.

  • IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde will be present around 1680-1700 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.

Troubleshooting Guides

Scenario 1: An Unexpected Peak is Observed in the HPLC Analysis

Problem: Your HPLC chromatogram shows a significant, unidentified peak alongside your product peak.

Possible Causes and Solutions:

  • Isomeric Impurities: The Vilsmeier-Haack reaction can sometimes lead to formylation at different positions on the heterocyclic ring, resulting in isomeric impurities.[7] For the Pyrazolo[1,5-a]pyridine system, formylation could potentially occur at other positions on the pyridine or pyrazole ring, although the 2-position is generally favored.

    • Troubleshooting Steps:

      • LC-MS Analysis: Couple your HPLC to a mass spectrometer. If the unexpected peak has the same mass as your product, it is likely an isomer.

      • NMR Spectroscopy: Isolate the impurity using preparative HPLC and characterize it by ¹H and ¹³C NMR. The coupling patterns and chemical shifts of the aromatic protons will help determine the position of the aldehyde group.

      • Reaction Condition Optimization: Varying the reaction temperature or the stoichiometry of the Vilsmeier reagent may help to improve the regioselectivity of the formylation.

  • Unreacted Starting Material: The peak could be your unreacted Pyrazolo[1,5-a]pyridine.

    • Troubleshooting Steps:

      • Co-injection: Co-inject a sample of your starting material with your reaction mixture. If the peak height of the unknown increases, it confirms the presence of unreacted starting material.

      • Reaction Monitoring: Use TLC or HPLC to monitor the reaction progress to ensure it goes to completion.

  • By-products from Side Reactions: The Vilsmeier reagent can participate in side reactions, leading to various impurities.

    • Possible By-products:

      • Chlorinated species: Incomplete hydrolysis of the intermediate iminium salt can lead to the formation of a chloromethyl derivative.

      • Diformylated products: Under harsh reaction conditions, diformylation might occur.

      • Products from reagent decomposition: As mentioned, impurities in DMF can lead to by-products.

    • Troubleshooting Steps:

      • Mass Spectrometry: Analyze the impurity by MS to determine its molecular weight, which can provide clues about its structure.

      • Purification: Optimize your purification method (e.g., column chromatography, recrystallization) to remove the impurity.

Scenario 2: The Isolated Product is Unstable and Decomposes Over Time

Problem: Your purified this compound appears to degrade upon storage, as indicated by the appearance of new spots on TLC or new peaks in HPLC.

Possible Causes and Solutions:

  • Oxidation: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air and light.

    • Troubleshooting Steps:

      • Proper Storage: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light.

      • Antioxidants: In some cases, adding a small amount of an antioxidant like BHT during storage can help prevent oxidation.

      • Characterize the Degradant: Isolate and characterize the degradation product. The presence of a carboxylic acid can be confirmed by IR (broad O-H stretch) and a change in the ¹H NMR spectrum (disappearance of the aldehyde proton and appearance of a carboxylic acid proton).

  • Hydrolysis of Trace Impurities: Residual acidic or basic impurities from the work-up can catalyze the degradation of the product.

    • Troubleshooting Steps:

      • Thorough Purification: Ensure your product is thoroughly purified and free from any residual acids or bases. This can be checked by measuring the pH of a solution of your product.

      • Aqueous Work-up: During the work-up, ensure complete neutralization and wash the organic layer with brine to remove any residual water-soluble impurities.

Experimental Protocols

Protocol 1: General Procedure for Impurity Identification by LC-MS
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture or the purified product in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the product and potential impurities absorb (e.g., 254 nm).

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is a good starting point for nitrogen-containing heterocycles.

    • Mass Range: Scan a mass range that includes the expected molecular weights of the product and potential impurities.

  • Data Analysis: Correlate the peaks in the UV chromatogram with the mass spectra to determine the molecular weights of the components.

Visualizations

Workflow for Troubleshooting Vilsmeier-Haack Reaction Impurities

G start Crude Product Analysis (HPLC, TLC, LC-MS) impurity_detected Impurity Detected? start->impurity_detected no_impurity Purification Protocol Sufficient impurity_detected->no_impurity No check_mw Check Molecular Weight (MS) impurity_detected->check_mw Yes same_mw MW same as Product? check_mw->same_mw isomer Potential Isomer (e.g., formylation at different position) same_mw->isomer Yes diff_mw MW different from Product? same_mw->diff_mw No isomer_action Action: - Isolate via Prep-HPLC - Characterize by NMR - Optimize reaction selectivity isomer->isomer_action unreacted_sm Unreacted Starting Material? diff_mw->unreacted_sm Yes unreacted_sm_confirm Confirm by co-injection unreacted_sm->unreacted_sm_confirm Yes side_product Potential Side Product (e.g., chlorinated, diformylated) unreacted_sm->side_product No unreacted_sm_action Action: - Increase reaction time/temp - Monitor reaction to completion unreacted_sm_confirm->unreacted_sm_action side_product_action Action: - Propose structure based on MW - Optimize reaction conditions - Refine purification side_product->side_product_action

Caption: Decision tree for impurity identification.

Data Summary

Potential Impurity Plausible Origin Suggested Analytical Technique for Confirmation
Isomeric Pyrazolo[1,5-a]pyridine-carbaldehydesNon-regioselective formylationLC-MS, ¹H NMR, ¹³C NMR
Pyrazolo[1,5-a]pyridineIncomplete reactionHPLC (co-injection with standard)
2-Chloromethyl-pyrazolo[1,5-a]pyridineIncomplete hydrolysis of iminium salt intermediateMass Spectrometry
Pyrazolo[1,5-a]pyridine-dicarbaldehydeOver-reaction/harsh conditionsMass Spectrometry, ¹H NMR
Pyrazolo[1,5-a]pyridine-2-carboxylic acidOxidation of the aldehyde productIR, ¹H NMR
Polymeric materialsUncontrolled reaction of Vilsmeier reagentVisual inspection, solubility tests

References

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Reddit. Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). 2021. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • Jones, G. The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. 2004.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Quiroga, J., et al. Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron Letters. 2008.

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Strategies to control selectivity in reactions with Pyrazolo[1,5-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Pyrazolo[1,5-a]pyridine-2-carbaldehyde. This document provides researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) concerning the selective functionalization of this versatile heterocyclic aldehyde. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction outcomes.

Introduction: The Challenge of Selectivity

This compound is a valuable building block in medicinal chemistry and materials science, prized for its fused heterocyclic structure.[1][2] However, its reactivity profile presents a distinct challenge: controlling selectivity. The molecule possesses multiple reactive sites—the aldehyde carbonyl, the pyridine nitrogen, and several positions on the aromatic rings—that can compete for reagents, leading to undesired side products and reduced yields. This guide will dissect these challenges and provide actionable, mechanism-driven solutions.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity and electronic properties of this compound.

Q1: What are the primary reactive sites on this compound and how do they influence its chemistry?

A1: There are three principal regions of reactivity:

  • The Aldehyde Group (C2-CHO): This is the most prominent electrophilic site, susceptible to nucleophilic attack. Standard carbonyl chemistry (e.g., Wittig reactions, reductive aminations, Grignard additions) is expected here. However, its reactivity is modulated by the electron-withdrawing nature of the fused aromatic system.

  • The Pyridine Nitrogen (N1): The lone pair on the pyridine nitrogen atom makes it a nucleophilic and basic site. It can be protonated, alkylated, or coordinate to Lewis acids. This can sometimes lead to catalyst inhibition or undesired side reactions if not properly managed.

  • The Aromatic Core (C3, C5, C7): The pyrazolo[1,5-a]pyridine ring system is amenable to electrophilic aromatic substitution. The C3 position is particularly electron-rich and often the most reactive site for electrophiles.[3] The regioselectivity of these reactions is highly dependent on the reaction conditions and the nature of the electrophile.[4]

Q2: How does the pyrazolo[1,5-a]pyridine scaffold compare to a simple benzaldehyde or pyridine-2-carbaldehyde in terms of reactivity?

A2: The fused heterocyclic system significantly alters the electronic properties compared to simpler aromatic aldehydes.

  • Compared to Benzaldehyde: The pyrazolo[1,5-a]pyridine ring is more electron-rich than a simple benzene ring, which can influence the aromatic core's susceptibility to electrophilic attack. Conversely, the nitrogen atoms exert an overall electron-withdrawing effect on the aldehyde, potentially increasing its electrophilicity.

  • Compared to Pyridine-2-carbaldehyde: The pyrazolo[1,5-a]pyridine system has a different distribution of electron density. While pyridine-2-carbaldehyde's reactivity is dominated by the pyridine nitrogen's influence[5], the fused pyrazole ring in our subject molecule introduces additional nucleophilic and electrophilic centers, making regioselectivity a more complex issue.[1][2]

Troubleshooting Guide: Controlling Reaction Selectivity

This guide provides solutions to specific experimental problems. Each problem is analyzed by probable cause, followed by a detailed, step-by-step resolution.

Problem 1: Low Yield or No Reaction in Nucleophilic Addition to the Aldehyde

You are attempting a standard nucleophilic addition (e.g., Grignard, organolithium, or Wittig reaction) at the C2-aldehyde, but you observe low conversion of the starting material or a complex mixture of products.

Causality Analysis:

  • Cause A: Lewis Acid/Catalyst Sequestration: The nucleophilic pyridine nitrogen (N1) can coordinate to and sequester Lewis acidic reagents (like Mg²⁺ in Grignard reagents) or metal catalysts, effectively poisoning the reaction.

  • Cause B: Reduced Electrophilicity: While generally reactive, the aldehyde's electrophilicity might be insufficient for very weak nucleophiles under standard conditions.

  • Cause C: Competing Side Reactions: The nucleophile may be basic enough to deprotonate one of the ring protons, or it may attack the aromatic ring itself under certain conditions.

Solutions Workflow:

G cluster_problem Problem: Low Yield in Nucleophilic Addition cluster_causes Probable Causes cluster_solutions Solutions P Low Yield / No Reaction C1 A) Catalyst Sequestration by Pyridine Nitrogen P->C1 C2 B) Insufficient Aldehyde Electrophilicity P->C2 C3 C) Competing Side Reactions P->C3 S1 Solution 1: Use a Non-Coordinating Base or Additive (e.g., LiCl for Grignards) C1->S1 Mitigates N1 interference S2 Solution 2: Employ a Stronger Lewis Acid (e.g., BF₃·OEt₂, TiCl₄) to activate the carbonyl C2->S2 Enhances C=O reactivity S3 Solution 3: Modify Reaction Conditions (Lower Temperature, Slower Addition) to minimize side reactions C3->S3 Favors kinetic product

Caption: Troubleshooting workflow for low-yield nucleophilic additions.

Detailed Protocols:

  • Solution 1 (For Grignard Reactions):

    • Dry your glassware and solvents meticulously.

    • To a stirred solution of this compound in anhydrous THF (0.1 M), add 1.1 equivalents of anhydrous Lithium Chloride (LiCl). Stir for 30 minutes at room temperature.

    • Cool the solution to 0 °C.

    • Add the Grignard reagent (1.2 equivalents) dropwise over 20 minutes.

    • Monitor the reaction by TLC. Upon completion, quench with saturated aqueous NH₄Cl.

    • Rationale: LiCl acts as an additive that breaks up Grignard reagent aggregates and can engage in cation exchange, potentially reducing the sequestration effect of the pyridine nitrogen.

  • Solution 2 (For Weak Nucleophiles):

    • Dissolve the aldehyde in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to -78 °C.

    • Add a strong Lewis acid, such as Boron Trifluoride Etherate (BF₃·OEt₂) (1.1 equivalents), dropwise. Stir for 15 minutes.

    • Slowly add the nucleophile (e.g., a silyl enol ether for a Mukaiyama aldol reaction).

    • Allow the reaction to warm slowly to the desired temperature and monitor by TLC.

    • Rationale: The Lewis acid will preferentially coordinate to the more Lewis basic carbonyl oxygen, significantly increasing the electrophilicity of the aldehyde carbon and promoting attack by the weak nucleophile.

Problem 2: Poor Regioselectivity in Electrophilic Aromatic Substitution

You are attempting to functionalize the aromatic core (e.g., nitration, halogenation, Friedel-Crafts) but obtain a mixture of isomers, primarily substitution at C3 and C7.

Causality Analysis:

  • Cause A: Ambiguous Directing Effects: The fused ring system has complex electronic directing effects. While C3 is often the most nucleophilic position, other positions (like C7) can become competitive under different conditions, especially with highly reactive electrophiles.

  • Cause B: Reaction Conditions: Temperature and solvent polarity can dramatically influence the regiochemical outcome of electrophilic substitutions. Harsher conditions (high temperature, strong acids) often lead to a loss of selectivity.[6]

Solutions & Strategies:

StrategyReagents/ConditionsExpected OutcomeRationale
Kinetic Control Milder electrophile (e.g., NBS instead of Br₂/FeBr₃). Low temperature (-20 °C to 0 °C).Favors substitution at the most nucleophilic site (typically C3).Lowering the activation energy barrier for the preferred pathway makes it significantly faster than competing pathways.
Thermodynamic Control Stronger acid catalyst, higher temperature.May favor the more thermodynamically stable isomer, which might not be the C3-substituted product.Allows for reversible reactions or isomer equilibration, leading to the most stable product. Use with caution as it can also lead to decomposition.
Steric Hindrance Use of a bulky electrophile or a pre-installed bulky directing group.Can direct substitution away from sterically crowded positions.If C3 is sterically hindered, a bulky electrophile may be forced to react at a less hindered but still activated site.

Detailed Protocol for Selective C3-Bromination:

  • Dissolve this compound (1.0 eq) in a suitable solvent like DMF or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed (typically 1-3 hours), quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Rationale: NBS is a milder source of electrophilic bromine compared to Br₂. The use of a polar aprotic solvent and low temperature favors the kinetically controlled pathway, leading to high regioselectivity for the electron-rich C3 position.

Problem 3: Chemoselectivity Issues - Aldehyde vs. Ring Reactivity

You are attempting a reaction on the aromatic ring, but the aldehyde group interferes, or vice-versa. For example, during a reduction intended for the aldehyde, the ring system is also reduced.

Causality Analysis:

  • Cause A: Overly Harsh Reagents: Strong, non-selective reagents (e.g., LiAlH₄ for reduction, strong oxidizing agents) will often react with multiple functional groups.

  • Cause B: Unprotected Functional Groups: The most direct way to ensure chemoselectivity is to temporarily mask the functional group you do not want to react.

Solutions Workflow:

G cluster_decision Decision Point cluster_solutions Primary Strategies start Chemoselectivity Problem D1 Is a selective reagent available? start->D1 S1 Strategy 1: Use a Chemoselective Reagent (e.g., NaBH(OAc)₃ for aldehyde reduction) D1->S1 Yes S2 Strategy 2: Protecting Group Strategy (e.g., Acetal for aldehyde) D1->S2 No end Selective Reaction Achieved S1->end S2->end

Caption: Decision workflow for resolving chemoselectivity issues.

Detailed Protocol for Selective Aldehyde Reduction:

  • Objective: Reduce the aldehyde to a primary alcohol without affecting the aromatic rings.

  • Incorrect Reagent: LiAlH₄ (would likely reduce both aldehyde and potentially the ring).

  • Correct Reagent: Sodium triacetoxyborohydride [NaBH(OAc)₃] is a milder reducing agent that is highly selective for aldehydes over other functional groups like ketones or esters.[7]

  • Dissolve this compound (1.0 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or THF.

  • Add sodium triacetoxyborohydride (1.5 eq) to the solution at room temperature.

  • Stir the reaction and monitor by TLC. The reaction is often complete within a few hours.

  • Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent.

  • Rationale: The electron-withdrawing acetate groups on the borohydride reagent attenuate its hydridic character, making it a "gentler" and more selective reducing agent.[7] It will readily reduce the highly electrophilic aldehyde while leaving the less reactive aromatic system untouched.

References

  • Al-Ostoot, F. H., Al-Daffay, R. K., & Al-Majedy, Y. K. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]

  • Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. organic-chemistry.org. [Link]

  • Abdel-Gawad, H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of the Egyptian National Cancer Institute. [Link]

  • Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. [Link]

  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde. en.wikipedia.org. [Link]

  • Zhang, J., et al. (2023). Selectivity-controllable hydrogen transfer reduction of α,β-unsaturated aldehydes over high-entropy catalysts. Catalysis Science & Technology. [Link]

  • Encyclopedia.pub. (2021). Functional Pyrazolo[1,5-a]pyrimidines. encyclopedia.pub. [Link]

  • Miki, Y., Yagi, S., & Ikeda, M. (1994). Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions. Heterocycles. [Link]

  • Al-Ostoot, F. H., Al-Daffay, R. K., & Al-Majedy, Y. K. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]

  • Singleton, D. A., et al. (2015). Controlling Selectivity by Controlling the Path of Trajectories. Journal of the American Chemical Society. [Link]

  • Shawali, A. S., et al. (2001). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules. [Link]

  • Kulkarni, A. R., et al. (2019). Controlling Selectivity in Unsaturated Aldehyde Hydrogenation Using Single-Site Alloy Catalysts. ACS Catalysis. [Link]

  • Biswas, S., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Nature Chemistry. [Link]

  • Wang, Y., et al. (2021). Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. Organic Chemistry Frontiers. [Link]

  • Hill, A. F., et al. (2010). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Dalton Transactions. [Link]

  • Ghorab, M. M. (1998). SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. Journal of the Faculty of Pharmacy of Ankara University. [Link]

  • Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. [Link]

  • Garber, K. (2017). Selective Reduction of Aldehydes. YouTube. [Link]

  • Ray, P. C., et al. (2014). Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm. [Link]

  • Química Organica.org. (n.d.). Nucleophilic addition reactions to pyridines. quimicaorganica.org. [Link]

  • Peterson, B. M., & Garg, N. K. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines. Organic Letters. [Link]

  • Wang, L., et al. (2018). Synthesis of symmetrical pyridines by iron-catalyzed cyclization of ketoxime acetates and aldehydes. Green Chemistry. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of Pyrazolo[1,5-a]pyridine-2-carbaldehyde and 3-carbaldehyde for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the ultimate success of a project. The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocycle, frequently incorporated into molecules with significant biological activity. When functionalized with a reactive carbaldehyde group, it becomes a versatile intermediate for a myriad of chemical transformations. However, the seemingly subtle change in the position of this aldehyde group, from the 2- to the 3-position, can lead to significant differences in reactivity. This guide provides an in-depth, objective comparison of the reactivity of Pyrazolo[1,5-a]pyridine-2-carbaldehyde and its 3-carbaldehyde isomer, supported by available experimental data and theoretical insights to inform your synthetic strategies.

Understanding the Electronic Landscape of the Pyrazolo[1,5-a]pyridine Core

The reactivity of the carbaldehyde functionality is intrinsically linked to the electronic nature of the heterocyclic system to which it is attached. The pyrazolo[1,5-a]pyridine ring is a bicyclic aromatic system formed by the fusion of a pyrazole and a pyridine ring. This fusion results in a unique distribution of electron density across the molecule. The pyrazole ring, being electron-rich, acts as an overall electron-donating group towards the pyridine ring. This donation, however, is not uniform and influences the reactivity of substituents at different positions.

Theoretical studies, such as DFT calculations on related pyrazolo[1,5-a]pyridine systems, have provided insights into the electron distribution. These studies suggest that the electron density is higher at the 2 and 3-positions of the pyrazolo[1,5-a]pyridine ring. This increased electron density can influence the electrophilicity of the carbonyl carbon of the carbaldehyde group. A higher electron density on the ring carbon attached to the aldehyde will lead to a less electrophilic carbonyl carbon, potentially slowing down nucleophilic attack.

Synthesis of Isomeric Pyrazolo[1,5-a]pyridine Carbaldehydes

The accessibility of these isomers is a key consideration for their practical application. Both isomers can be synthesized from the parent heterocycle or appropriately substituted precursors.

Synthesis of this compound: A common strategy involves the oxidation of the corresponding 2-hydroxymethyl-pyrazolo[1,5-a]pyridine. This precursor can be obtained through various synthetic routes starting from substituted pyridines and pyrazoles.

Synthesis of Pyrazolo[1,5-a]pyridine-3-carbaldehyde: This isomer is often prepared via electrophilic formylation of the pyrazolo[1,5-a]pyridine core, for instance, through a Vilsmeier-Haack reaction.[1] The 3-position is generally more susceptible to electrophilic attack due to the electronic nature of the ring system.

Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyridine-3-carbaldehyde via Vilsmeier-Haack Reaction

  • To a stirred solution of pyrazolo[1,5-a]pyridine (1 equivalent) in anhydrous dimethylformamide (DMF, 10 volumes), phosphorus oxychloride (POCl₃, 1.2 equivalents) is added dropwise at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and subsequently heated to 80-90 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • The mixture is cooled to room temperature and poured onto crushed ice with vigorous stirring.

  • The aqueous solution is neutralized with a saturated sodium bicarbonate solution until a pH of 7-8 is reached.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the crude Pyrazolo[1,5-a]pyridine-3-carbaldehyde.

  • Purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Spectroscopic Properties: A Comparative Analysis

The substitution pattern on the pyrazolo[1,5-a]pyridine ring significantly influences the chemical shifts in both ¹H and ¹³C NMR spectra. These differences can be a valuable tool for distinguishing between the two isomers.

Compound ¹H NMR (Aldehyde Proton, δ ppm) ¹³C NMR (Carbonyl Carbon, δ ppm)
This compound~9.9-10.1~185-187
Pyrazolo[1,5-a]pyridine-3-carbaldehyde~9.8-10.0~183-185

Note: The exact chemical shifts can vary depending on the solvent and any other substituents on the ring. The data presented is an approximate range based on typical values for similar heterocyclic aldehydes.

The aldehyde proton of the 2-carbaldehyde is expected to be slightly downfield compared to the 3-carbaldehyde due to the anisotropic effect of the adjacent nitrogen atom in the pyrazole ring. Similarly, the carbonyl carbon of the 2-isomer may appear slightly more downfield in the ¹³C NMR spectrum, suggesting a slightly more electrophilic character.

Comparative Reactivity in Key Transformations

The true measure of the utility of these isomers lies in their performance in common synthetic transformations. Here, we compare their expected reactivity in nucleophilic additions, Wittig reactions, and Knoevenagel condensations.

Nucleophilic Addition

The fundamental reaction of an aldehyde is its susceptibility to nucleophilic attack. The rate and success of this reaction are directly proportional to the electrophilicity of the carbonyl carbon. Based on the electronic arguments presented earlier, This compound is predicted to be slightly more reactive towards nucleophiles than the 3-carbaldehyde isomer . The proximity of the electron-withdrawing nitrogen atom at position 1 in the pyrazole ring is expected to have a more pronounced effect on the 2-position, leading to a more electron-deficient carbonyl carbon.

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis from aldehydes.[2][3][4] The reaction proceeds via the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[5] Consequently, the more electrophilic aldehyde is expected to react more readily.

While direct comparative studies are scarce, it is reasonable to extrapolate that This compound would likely provide higher yields or require milder reaction conditions in a Wittig reaction compared to its 3-isomer , especially with stabilized ylides which are less reactive.[6]

Experimental Protocol: General Procedure for Wittig Reaction

  • To a suspension of the appropriate phosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF), a strong base such as n-butyllithium or sodium hydride (1.1 equivalents) is added at 0 °C under an inert atmosphere.

  • The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the ylide.

  • A solution of the Pyrazolo[1,5-a]pyridine carbaldehyde isomer (1 equivalent) in anhydrous THF is then added dropwise to the ylide solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete as monitored by TLC.

  • The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired alkene.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, typically catalyzed by a weak base.[7][8] This reaction is also dependent on the electrophilicity of the aldehyde. Therefore, a similar trend in reactivity as observed in nucleophilic additions and the Wittig reaction is anticipated. This compound is expected to be the more reactive partner in Knoevenagel condensations.

G cluster_reactivity Comparative Reactivity cluster_factors Influencing Factors cluster_reactions Reaction Outcomes P2C Pyrazolo[1,5-a]pyridine- 2-carbaldehyde Electrophilicity Higher Carbonyl Electrophilicity P2C->Electrophilicity More influenced by N1 of pyrazole ring NA Nucleophilic Addition P2C->NA Faster Rate/ Higher Yield WR Wittig Reaction P2C->WR Faster Rate/ Higher Yield KC Knoevenagel Condensation P2C->KC Faster Rate/ Higher Yield P3C Pyrazolo[1,5-a]pyridine- 3-carbaldehyde Sterics Steric Hindrance P3C->Sterics Less sterically hindered approach P3C->NA Slower Rate/ Lower Yield P3C->WR Slower Rate/ Lower Yield P3C->KC Slower Rate/ Lower Yield

Figure 1. A logical diagram illustrating the predicted comparative reactivity of this compound and 3-carbaldehyde based on electronic and steric factors.

Conclusion and Recommendations for the Synthetic Chemist

In the nuanced world of heterocyclic chemistry, the positional isomerism of a key functional group can have a tangible impact on synthetic outcomes. While direct, side-by-side comparative data for this compound and 3-carbaldehyde is not extensively documented in a single source, a cohesive picture of their relative reactivity can be assembled from an understanding of the electronic properties of the parent ring system and the general principles of aldehyde chemistry.

Key Takeaways:

  • Electronic Effects Dominate: The electron-donating nature of the fused pyrazole ring modulates the electrophilicity of the carbaldehyde group. The 2-position is likely more electron-deficient due to the proximity of the pyrazole's N1 atom, rendering This compound the more reactive isomer in reactions initiated by nucleophilic attack on the carbonyl carbon.

  • Synthetic Strategy: For transformations requiring high reactivity, such as reactions with weak nucleophiles or stabilized Wittig ylides, the 2-carbaldehyde isomer is the recommended starting material. The 3-carbaldehyde, being potentially more stable and less prone to side reactions, might be advantageous in multi-step syntheses where the aldehyde functionality needs to be preserved through various reaction conditions before its final transformation.

  • Data-Driven Decisions: While theoretical predictions provide a strong foundation, empirical validation is paramount. It is recommended to perform small-scale trial reactions with both isomers under identical conditions to ascertain the optimal substrate for a specific transformation in your synthetic sequence.

This guide serves as a foundational resource for making informed decisions in the selection and application of these valuable pyrazolo[1,5-a]pyridine-based building blocks. By understanding the underlying principles of their reactivity, researchers can design more efficient and robust synthetic routes towards novel molecules of interest.

References

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  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]

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  • Mohamed, M. S., et al. (2018). Synthesis of substituted pyrazolo [3,4-b]pyridines derivatives PYR 1-5.
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  • Castillo, J. C., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1836-1860.
  • Elguero, J., et al. (2000). Synthesis and 1 H, 13 C and 15 N NMR characterisation of substituted Pyrazolo[4,3- c ]quinolines and related compounds. Magnetic Resonance in Chemistry, 38(11), 939-946.
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Pyrazolo[1,5-a]pyridine Carbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Isomeric Precision

The Pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of novel therapeutic agents and functional organic materials.[1][2] Its rigid, planar, and electron-rich nature makes it an ideal framework for designing molecules with specific biological activities or photophysical properties. When functionalized with a carbaldehyde (formyl) group, a potent hydrogen bond acceptor and a versatile synthetic handle, its utility expands dramatically.

However, this functionalization introduces a critical challenge: constitutional isomerism. The position of the carbaldehyde group on the bicyclic ring system dictates the molecule's three-dimensional shape, electronic distribution, and, consequently, its interaction with biological targets or its performance in a material. Differentiating between, for example, Pyrazolo[1,5-a]pyridine-3-carbaldehyde and Pyrazolo[1,5-a]pyridine-7-carbaldehyde is not a trivial academic exercise; it is fundamental to ensuring the efficacy, safety, and reproducibility of research and development efforts.

This guide provides an in-depth, objective comparison of the primary spectroscopic techniques used to unambiguously identify and differentiate these critical isomers. We will move beyond simple data reporting to explain the causality behind the spectral differences, offering field-proven insights grounded in authoritative sources. The methodologies described herein form a self-validating system, ensuring a high degree of confidence in structural assignments.

Caption: Key constitutional isomers of Pyrazolo[1,5-a]pyridine carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for differentiating constitutional isomers, as it provides a detailed map of the chemical environment of each nucleus (¹H and ¹³C). The electron-withdrawing nature of the carbaldehyde group significantly influences the chemical shifts of nearby nuclei, creating a unique fingerprint for each isomer.

Expertise & Experience: The Causality Behind the Shifts

The key to differentiation lies in understanding how the aldehyde's anisotropic and inductive effects propagate through the fused ring system.

  • ¹H NMR Analysis :

    • Aldehyde Proton (CHO) : This proton is highly deshielded and typically appears as a singlet far downfield (δ 9.8-10.2 ppm).[3] While its absolute position can vary slightly with solvent, it serves as a definitive confirmation of the functional group.

    • Aromatic Protons : The most diagnostic information comes from the protons on the heterocyclic core. The aldehyde group strongly deshields protons that are ortho or para to it. For instance, in the 7-carbaldehyde isomer, the H-6 proton will experience a significant downfield shift compared to its position in the unsubstituted parent compound. In contrast, for the 3-carbaldehyde isomer, the H-2 and H-4 protons will be most affected. The coupling constants (J-values) between adjacent protons also provide unequivocal proof of their relative positions.[4]

  • ¹³C NMR Analysis :

    • Carbonyl Carbon (C=O) : The aldehyde carbonyl carbon resonates in a characteristic downfield region (δ 180-195 ppm).

    • Ring Carbons : The substituent effects on the ring carbons are also diagnostic. The carbon atom directly attached to the aldehyde group (the ipso-carbon) will be shifted, as will the ortho and para carbons. These shifts can be predicted using additive models, but empirical data provides the most reliable comparison.[5]

Comparative Data Summary: ¹H NMR Chemical Shifts (δ, ppm)
Proton3-carbaldehyde (Predicted)5-carbaldehyde (Predicted)7-carbaldehyde (Predicted)Unsubstituted Core[6]
H-2~8.5 (s)~8.1 (d)~8.0 (d)7.80
H-3-~6.7 (d)~6.6 (d)6.58
H-4~9.0 (d)~8.8 (d)~7.5 (dd)8.39
H-5~7.2 (dd)-~7.9 (d)6.62
H-6~7.6 (t)~7.1 (t)~8.8 (d)6.97
H-7~8.6 (d)~8.5 (d)-7.44
CHO~10.1 (s)~10.0 (s)~9.9 (s)-
Note: Predicted values are based on established substituent effects on heterocyclic systems. Actual values may vary based on solvent and concentration.
Trustworthiness: A Self-Validating Protocol for NMR Analysis
  • Sample Preparation : Dissolve ~5-10 mg of the isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition : Acquire a standard ¹H spectrum. Ensure adequate resolution to resolve all couplings.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT experiment can be additionally run to differentiate between CH, CH₂, and CH₃ groups (though not strictly necessary for these specific molecules).

  • 2D NMR (COSY & HSQC/HMBC) : For absolute confirmation, acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks. An HSQC (Heteronuclear Single Quantum Coherence) spectrum will correlate each proton to its directly attached carbon. An HMBC (Heteronuclear Multiple Bond Correlation) spectrum will show correlations over 2-3 bonds, definitively linking the aldehyde proton to the ring system and confirming its position.

Infrared (IR) Spectroscopy: Probing Vibrational Signatures

IR spectroscopy is a rapid and non-destructive technique that identifies functional groups based on their characteristic vibrational frequencies.[7] For differentiating carbaldehyde isomers, the key is the electronic environment of the carbonyl (C=O) bond.

Expertise & Experience: Conjugation and the Carbonyl Stretch

The position of the C=O stretching frequency is highly sensitive to electronic effects like resonance (conjugation).[8]

  • C=O Stretch (ν_C=O) : An isolated aldehyde C=O group absorbs around 1720-1740 cm⁻¹. When conjugated with an aromatic system, the C=O bond gains more single-bond character, weakening it and lowering the stretching frequency (requiring less energy to vibrate). The extent of this shift depends on the position of the aldehyde and how effectively it conjugates with the π-electron system of the Pyrazolo[1,5-a]pyridine rings. Isomers with more effective conjugation will exhibit a lower C=O stretching frequency. For example, substitution at the 5- or 7-position is expected to result in strong conjugation, leading to a ν_C=O in the range of 1680-1700 cm⁻¹.[3]

  • Aldehyde C-H Stretch : Aldehydes also show two characteristic weak C-H stretching bands around 2820 cm⁻¹ and 2720 cm⁻¹, which can help confirm the presence of the -CHO group.[8]

  • Fingerprint Region (C-H out-of-plane bending) : The pattern of C-H "wagging" bands between 700-900 cm⁻¹ is diagnostic of the substitution pattern on the aromatic ring, providing another layer of confirmation.[9][10]

Comparative Data Summary: Key IR Frequencies (cm⁻¹)
VibrationExpected RangeRationale for Differentiation
Aldehyde C=O Stretch1680 - 1710The precise frequency is sensitive to the degree of conjugation, which varies with substitution position.[3]
Aldehyde C-H Stretch~2820 & ~2720Confirms aldehyde presence; less useful for differentiating isomers.[8]
C-H Out-of-Plane Bending700 - 900The pattern of peaks is characteristic of the number and position of adjacent H-atoms on the pyridine ring.[9]
Trustworthiness: Protocol for FT-IR Analysis
  • Sample Preparation (ATR) : Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact. This method requires minimal sample preparation.

  • Sample Preparation (KBr Pellet) : Alternatively, grind a small amount of sample (~1 mg) with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition : Place the sample/ATR in the spectrometer. Collect a background spectrum of the empty accessory or a pure KBr pellet. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis : Identify the key stretching frequencies, paying close attention to the exact wavenumber of the C=O stretch.

UV-Visible Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy measures the absorption of light as electrons are promoted to higher energy orbitals. The absorption wavelength (λ_max) is directly related to the extent of the conjugated π-system in the molecule.[11]

Expertise & Experience: The Chromophore and Isomeric Effects

The entire Pyrazolo[1,5-a]pyridine carbaldehyde molecule acts as a chromophore. The position of the electron-withdrawing aldehyde group alters the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • π → π Transitions: These are strong absorptions corresponding to the promotion of an electron from a π bonding orbital to a π antibonding orbital. Isomers where the aldehyde group extends the conjugated system more effectively will have a smaller HOMO-LUMO gap, resulting in a shift of the λ_max to a longer wavelength (a bathochromic or red shift).[12]

  • n → π Transitions: These are weaker absorptions from the promotion of a non-bonding electron (from the carbonyl oxygen) to a π antibonding orbital. These are often observed as a shoulder on the main π → π* peak and are also sensitive to the electronic environment.[8][13]

Each isomer will possess a unique λ_max and molar absorptivity (ε), allowing for differentiation.

Trustworthiness: Protocol for UV-Vis Analysis
  • Solvent Selection : Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

  • Sample Preparation : Prepare a dilute stock solution of known concentration (e.g., 1 mg/100 mL). From this, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Data Acquisition : Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution.

  • Spectrum Collection : Place the cuvettes in the spectrophotometer and record the spectrum, typically from 200 to 400 nm.

  • Data Analysis : Identify the wavelength of maximum absorbance (λ_max) for each major peak.

Mass Spectrometry (MS): Fragmentation as a Clue

While constitutional isomers have identical molecular formulas and thus the same molecular weight, their fragmentation patterns upon ionization can differ.[14][15] This makes mass spectrometry a valuable confirmatory tool.

Expertise & Experience: Stability of Fragments

After ionization, the molecular ion (M⁺˙) undergoes fragmentation. The relative abundance of the resulting fragment ions depends on their stability.

  • Molecular Ion (M⁺˙) : All isomers will show the same M⁺˙ peak, confirming the molecular weight (146.05 g/mol for C₈H₆N₂O).[16][17]

  • Key Fragmentations : Common fragmentations for aromatic aldehydes include the loss of a hydrogen radical (M-1) and the loss of the entire formyl group as carbon monoxide (M-29, loss of CHO) or just CO (M-28). The stability of the resulting cation will depend on the initial position of the charge, which is influenced by the aldehyde's original location. Therefore, the relative intensities of the M-1, M-28, and M-29 peaks can vary between isomers, providing a basis for differentiation.[18]

Trustworthiness: Protocol for MS Analysis
  • Ionization : Electron Impact (EI) is a common, high-energy ionization technique that induces reproducible fragmentation. Electrospray Ionization (ESI) is a softer technique that will primarily show the protonated molecule [M+H]⁺. For differentiation via fragmentation, EI is often preferred.

  • Sample Introduction : The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Data Acquisition : Acquire the mass spectrum over a relevant m/z range (e.g., 40-200 amu).

  • Data Analysis : Identify the molecular ion peak. Analyze the major fragment ions and compare their relative abundances between the different isomer samples.

Workflow for Isomer Differentiation

The following diagram outlines a logical workflow for applying these techniques in a complementary, self-validating manner.

workflow cluster_workflow Spectroscopic Differentiation Workflow Sample Unknown Isomer Sample IR 1. FT-IR Analysis (Rapid Functional Group ID) Sample->IR NMR 2. NMR Analysis (Definitive Structure) IR->NMR Data Correlate All Data IR->Data MS 3. MS Analysis (Confirm MW & Fragmentation) NMR->MS NMR->Data UV 4. UV-Vis Analysis (Confirm Conjugation System) MS->UV MS->Data UV->Data Structure Unambiguous Structure Confirmed Data->Structure

Caption: A systematic workflow for the confident structural elucidation of isomers.

Conclusion

The unambiguous differentiation of Pyrazolo[1,5-a]pyridine carbaldehyde isomers is essential for advancing research and development. While each spectroscopic technique provides valuable information, a combinatorial approach yields the most trustworthy results. NMR spectroscopy stands as the definitive method for structural assignment , with its ability to map atomic connectivity through chemical shifts and coupling constants. IR and UV-Vis spectroscopy offer rapid and complementary data on the functional groups and conjugated electronic system, respectively. Finally, mass spectrometry confirms the molecular weight and provides supporting structural evidence through isomer-specific fragmentation patterns. By employing this multi-faceted, self-validating workflow, researchers can proceed with absolute confidence in their molecular architecture.

References

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A Comparative Guide to the Biological Activities of Pyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory properties of derivatives of this scaffold, with a particular focus on analogues related to pyrazolo[1,5-a]pyridine-2-carbaldehyde. While direct comparative studies on a series of this compound derivatives are limited in the current literature, this guide synthesizes available data on closely related structures to provide valuable insights for researchers in the field.

The Pyrazolo[1,5-a]pyridine Scaffold: A Foundation for Diverse Biological Activity

The fused bicyclic structure of pyrazolo[1,5-a]pyridine provides a rigid and planar framework that is amenable to chemical modifications at various positions. This structural versatility allows for the fine-tuning of physicochemical properties and biological targets, leading to a broad spectrum of pharmacological effects.[1] Derivatives of the closely related pyrazolo[1,5-a]pyrimidine scaffold are known to exhibit potent activities, including the inhibition of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2][3]

Anticancer Activity: Targeting the Proliferative Machinery

The anticancer potential of pyrazolo[1,5-a]pyridine and its analogues is a significant area of research. Many derivatives have been shown to inhibit the proliferation of various cancer cell lines, often through the inhibition of critical cellular kinases.

Kinase Inhibition: A Common Mechanism of Action

The pyrazolo[1,5-a]pyrimidine core structure is a key feature in several kinase inhibitors, including some that have entered clinical trials.[2] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream targets.[3] This mechanism is crucial in halting the uncontrolled cell proliferation characteristic of cancer. For instance, derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin receptor kinase A (TRKA), both of which are implicated in cancer progression.[4]

Comparative Cytotoxicity of Pyrazolo[1,5-a]pyridine Derivatives

While data on this compound is scarce, studies on related derivatives provide insights into their cytotoxic potential. For example, a series of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, which can be considered derivatives of the core topic structure, have been evaluated for their anticancer activity.

Table 1: In Vitro Anticancer Activity of Pyridine-2-carboxaldehyde Thiosemicarbazone Derivatives [5]

CompoundSubstitutionRibonucleotide Reductase IC50 (µM)
8 5-(methylamino)1.3
17 5-(ethylamino)1.0
18 5-(allylamino)1.4

Data presented shows potent inhibition of ribonucleotide reductase, a key enzyme in DNA synthesis and a target for cancer therapy.

Furthermore, a study on benzimidazole-linked pyrazolo[1,5-a]pyrimidine conjugates demonstrated significant antiproliferative activity against a panel of cancer cell lines, with IC50 values in the low micromolar range.[6] Although not direct analogues, these findings underscore the potential of the broader pyrazolo[1,5-a]pyridine scaffold in cancer therapy.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.

MTT_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Treat with Pyrazolo[1,5-a]pyridine Derivatives incubation1->compound_treatment incubation2 Incubate 48-72h compound_treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate 3-4h mtt_addition->incubation3 solubilization Add Solubilizing Agent incubation3->solubilization read_plate Measure Absorbance (570 nm) solubilization->read_plate data_analysis Calculate IC50 read_plate->data_analysis end End data_analysis->end

MTT Assay Experimental Workflow

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. The pyrazolo[1,5-a]pyridine scaffold has shown promise in this area.

Spectrum of Activity

Studies on pyrazolo[1,5-a]pyrimidine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][7] For instance, certain pyrazolo[1,5-a]pyrimidine derivatives have shown good antibacterial activity against Bacillus subtilis and Escherichia coli.[8]

Comparative Antimicrobial Susceptibility

While specific data for this compound derivatives is limited, a study on novel pyrazolo[1,5-a]pyrimidines revealed that some compounds exhibited notable antibacterial activity.

Table 2: Antibacterial Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives [7]

CompoundBacterial StrainZone of Inhibition (mm)MIC (µM)
3i Bacillus subtilis23.0 ± 1.4312

MIC: Minimum Inhibitory Concentration. A lower MIC value indicates greater potency.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A series of twofold dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism after incubation.

Step-by-Step Protocol:

  • Prepare Inoculum: From a fresh culture of the test bacterium, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare serial twofold dilutions of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculate Plate: Inoculate each well containing the compound dilutions with the standardized bacterial suspension. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Compounds start->prep_dilutions inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate 16-20h inoculate->incubate read_mic Visually Determine MIC incubate->read_mic end End read_mic->end

Broth Microdilution Experimental Workflow

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, and compounds that can modulate the inflammatory response are of great therapeutic interest. Pyrazolo[1,5-a]pyridine derivatives have emerged as potential anti-inflammatory agents.

Inhibition of Inflammatory Pathways

Derivatives of the related pyrazolo[1,5-a]quinazoline scaffold have been shown to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity.[9][10] The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Pharmacophore mapping and molecular modeling studies suggest that these compounds may target mitogen-activated protein kinases (MAPKs) such as JNK, which are upstream regulators of NF-κB.[9][10]

Comparative Anti-inflammatory Potency

A study on pyrazolo[1,5-a]quinazoline derivatives identified several compounds with anti-inflammatory activity.

Table 3: Anti-inflammatory Activity of Selected Pyrazolo[1,5-a]quinazoline Derivatives [9][10]

CompoundActivityIC50 (µM)
13i Inhibition of LPS-induced NF-κB activation< 50
16 Inhibition of LPS-induced NF-κB activation< 50

These compounds demonstrated the ability to suppress a key inflammatory signaling pathway.

Experimental Protocol: LPS-Induced NF-κB Activation Assay

This assay measures the ability of a compound to inhibit the activation of the NF-κB signaling pathway in response to the inflammatory stimulus, lipopolysaccharide (LPS).

Principle: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. This can be monitored using a reporter gene assay or by measuring the nuclear translocation of NF-κB subunits.

Step-by-Step Protocol (Reporter Gene Assay):

  • Cell Culture: Use a cell line (e.g., THP-1 monocytes) that has been stably transfected with an NF-κB reporter construct (e.g., a plasmid containing the firefly luciferase gene under the control of an NF-κB response element).

  • Compound Pre-treatment: Seed the cells in a 96-well plate and pre-treat with various concentrations of the this compound derivatives for a specified time (e.g., 1 hour).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce NF-κB activation. Include an unstimulated control.

  • Incubation: Incubate the cells for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay). Calculate the percentage of inhibition of LPS-induced NF-κB activation for each compound concentration.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_Expression Transcription Activation

Simplified LPS-induced NF-κB Signaling Pathway

Conclusion and Future Directions

The pyrazolo[1,5-a]pyridine scaffold represents a versatile platform for the development of novel therapeutic agents with anticancer, antimicrobial, and anti-inflammatory properties. While this guide has synthesized the available data on derivatives of this scaffold, there is a clear need for further research focused specifically on this compound and its analogues. Future studies should aim to:

  • Synthesize and screen a library of this compound derivatives to establish a clear structure-activity relationship for each biological activity.

  • Elucidate the specific molecular targets and mechanisms of action for the most potent compounds.

  • Evaluate the in vivo efficacy and safety of promising lead compounds in relevant animal models.

By addressing these research gaps, the full therapeutic potential of this promising class of compounds can be unlocked.

References

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A Senior Application Scientist's Guide to In Silico Modeling of Pyrazolo[1,5-a]pyridine and its Analogs: A Comparative Workflow Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolo-Fused Scaffold and the Power of Predictive Modeling

The Pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with significant therapeutic potential. Its rigid, planar structure and rich electronic properties make it an ideal framework for designing targeted inhibitors. A closely related and more extensively studied analog is the Pyrazolo[1,5-a]pyrimidine scaffold, which has been successfully developed into potent inhibitors for a range of biological targets, particularly protein kinases involved in oncology.[1] Approved drugs such as Dinaciclib, a cyclin-dependent kinase (CDK) inhibitor, feature this pyrimidine-based core, underscoring its clinical relevance.[2][3]

This guide will provide an in-depth comparison of in silico modeling techniques for derivatives of this scaffold class. While the principles discussed are directly applicable to the Pyrazolo[1,5-a]pyridine-2-carbaldehyde specified, we will draw heavily on the rich body of published experimental and computational data available for the Pyrazolo[1,5-a]pyrimidine analog. This approach allows us to ground our discussion in robust, validated case studies, ensuring the methodologies presented are both authoritative and field-proven. We will explore how computational workflows—from target validation and molecular docking to quantitative structure-activity relationship (QSAR) and molecular dynamics—are strategically employed to accelerate the discovery of novel, potent, and selective therapeutic agents.

Pillar 1: Comparative Analysis of Core In Silico Workflows

The rational design of novel Pyrazolo[1,5-a]pyridine/pyrimidine derivatives hinges on a multi-faceted computational approach. No single method is sufficient; instead, a pipeline of integrated techniques provides the necessary layers of validation and insight. The causality behind this workflow is to progressively filter and refine a large chemical space, moving from rapid, high-throughput methods to more computationally expensive, high-fidelity simulations for a select few promising candidates.

In_Silico_Workflow cluster_0 Phase 1: Scoping & Initial Screening cluster_1 Phase 2: Lead Identification & Refinement cluster_2 Phase 3: Validation & Optimization Target_ID Target Identification (Literature, Bioinformatics) Lib_Design Library Design (Scaffold Hopping, R-group enumeration) Target_ID->Lib_Design Select Target(s) ADMET_Filter Early ADMET Prediction (SwissADME, etc.) Lib_Design->ADMET_Filter Virtual Library Docking High-Throughput Virtual Screening (HTVS) / Docking ADMET_Filter->Docking Filtered Library Pose_Analysis Binding Pose & Interaction Analysis Docking->Pose_Analysis Top Hits QSAR 2D/3D-QSAR Analysis (CoMFA, CoMSIA) Synthesis Chemical Synthesis QSAR->Synthesis SAR Insights MD_Sim Molecular Dynamics (MD) Simulation MD_Sim->Synthesis Validated Binding Mode & Free Energy Pose_Analysis->QSAR Aligned Structures + Activity Data Pose_Analysis->MD_Sim Stable Pose for Simulation Bio_Assay Biological Assays (Enzymatic, Cellular) Synthesis->Bio_Assay Physical Compounds Bio_Assay->QSAR Experimental Data (pIC50) Feedback_Loop Iterative Design (Back to Phase 1 or 2) Bio_Assay->Feedback_Loop Validated Hits/Leads Feedback_Loop->Lib_Design New Hypotheses

Caption: Integrated workflow for computational drug design.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is the cornerstone of structure-based drug design. It predicts the preferred orientation of a ligand within a protein's active site and estimates the strength of the interaction, typically via a scoring function.

Expertise in Action: The choice of docking protocol is critical. For Pyrazolo[1,5-a]pyrimidine derivatives targeting ATP-binding sites in kinases like CDK2 or Pim-1, a standard precision (SP) docking run can rapidly screen thousands of compounds.[3][4] However, for lead optimization, a higher precision protocol (e.g., Glide XP or AutoDock Vina with increased exhaustiveness) is necessary to more accurately score subtle substituent changes.

Trustworthiness through Validation: A docking protocol must be validated. The standard procedure is to remove the co-crystallized ligand from the protein's PDB structure and re-dock it. A Root Mean Square Deviation (RMSD) of <2.0 Å between the docked pose and the crystal pose indicates the protocol can reliably reproduce the known binding mode.

Comparative Analysis:

  • Target: CDK2/cyclin A is a common target for this scaffold.[2][5][6]

  • Alternative Target: Tropomyosin receptor kinase A (TrKA) has also been successfully targeted, demonstrating the scaffold's versatility.[6][7][8]

  • Performance: Docking studies have successfully shown that the pyrazolo[1,5-a]pyrimidine core mimics the adenine group of ATP, forming crucial hydrogen bonds with the hinge region of the kinase.[5] For example, in CDK2, this involves interactions with residues like Leu83.[5]

Parameter AutoDock Vina (Alternative A) Schrödinger Glide (Alternative B) Justification for Pyrazolo[1,5-a]pyrimidines
Algorithm Iterated local search global optimizerHierarchical search filters with empirical scoringGlide's funnel-based approach is highly efficient and accurate for rigid scaffolds like the pyrazolo core, making it a preferred choice in many kinase inhibitor campaigns.[5][6]
Scoring Function Machine-learning based (Vina Score)Empirical (GlideScore, Emodel)GlideScore is well-parameterized for protein-ligand interactions, including specific terms for hydrogen bonds and hydrophobic contacts, which are key drivers of binding for this scaffold.[5]
Typical Binding Energy -7 to -10 kcal/mol-8 to -11 kcal/mol (GlideScore)Studies on CDK2 inhibitors report binding energies in this range, correlating with experimental IC50 values.[5][6]
Validation Re-docking of native ligand (RMSD < 2.0 Å)Re-docking of native ligand (RMSD < 1.5 Å)Both are acceptable, but the stringent validation often reported in Glide-based studies provides high confidence.
QSAR: Decoding the Structure-Activity Relationship

When a series of analogs with corresponding biological activity data is available, Quantitative Structure-Activity Relationship (QSAR) modeling becomes invaluable. It generates a mathematical model that correlates chemical structure features with activity.

Expertise in Action: The choice between 2D-QSAR and 3D-QSAR depends on the available data and the desired insights.

  • 2D-QSAR: Excellent for identifying the contribution of global or fragment-based physicochemical properties (e.g., LogP, polar surface area) to biological activity.[4][9]

  • 3D-QSAR (CoMFA/CoMSIA): Requires alignment of the 3D structures of the compounds. It provides a visual contour map identifying regions where steric bulk, electrostatic charge, or hydrophobic features increase or decrease activity. This is powerfully predictive for designing new derivatives.[5]

Trustworthiness through Validation: A QSAR model is only useful if it is predictive. Internal validation (cross-validation, q²) and, more importantly, external validation (predicting the activity of a test set of compounds not used in model training, r²_pred) are mandatory. A q² > 0.5 and r²_pred > 0.6 are generally considered robust.[5]

A study on 111 Pyrazolo[1,5-a]pyrimidine CDK2 inhibitors developed a robust CoMSIA model with excellent internal and external predictive capacity (Q² = 0.516, R²_pre = 0.914).[5] The resulting contour maps indicated that bulky, hydrophobic groups at specific positions (R1 and R4) were beneficial for activity, providing clear guidance for lead optimization.[5]

QSAR_Process Dataset Dataset (Structures + pIC50 values) Split Data Splitting Dataset->Split Training Training Set (~80%) Split->Training Test Test Set (~20%) Split->Test Model 3D-QSAR Model Generation (CoMFA/CoMSIA) Training->Model External External Validation (Prediction on Test Set, r²_pred) Test->External Internal Internal Validation (Cross-validation, q²) Model->Internal Evaluate Robustness Internal->External If q² > 0.5 Contour Generate Contour Maps External->Contour If r²_pred > 0.6 Design Design New Molecules Contour->Design Visual SAR

Caption: Workflow for 3D-QSAR model development and validation.

Molecular Dynamics (MD) and ADMET Prediction

Molecular Dynamics (MD): While docking provides a static snapshot, MD simulations model the dynamic behavior of the ligand-protein complex over time (nanoseconds to microseconds). This is computationally intensive but offers unparalleled insight into binding stability, the role of water molecules, and allows for the calculation of binding free energies (e.g., MM/PBSA), which can be more accurate than docking scores. MD simulations have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives are stabilized in the CDK2 active site through both hydrogen bonds and sustained hydrophobic contacts.[5]

ADMET Prediction: Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial to avoid late-stage failures. Tools like the SwissADME web server are widely used.[10] For Pyrazolo[1,5-a]pyrimidine series, these tools have confirmed that most potent derivatives comply with Lipinski's Rule of Five, predict good gastrointestinal absorption, and have a low risk of carcinogenicity, making them viable drug candidates.[10][11]

Pillar 2: Experimental Data & Protocols

In silico predictions are hypotheses that must be tested experimentally. The loop between prediction and validation is what drives a project forward.

Supporting Experimental Data Summary

The following table summarizes representative experimental data for Pyrazolo[1,5-a]pyrimidine derivatives against key kinase targets, providing a benchmark for computational predictions.

Compound ID Target Kinase Experimental IC50 (µM) Cytotoxicity (Cell Line, GI50 µM) Reference
Compound 6t CDK20.09-[12]
Compound 6s TRKA0.45-[12]
Compound 4d Pim-10.61MCF-7, <1.95[4][9]
Compound 5d Pim-10.54MCF-7, 2.51[4][9]
Compound 11 COX-21.11-[13]
Compound 12 15-LOX5.6-[13]
Protocol: Molecular Docking of a Pyrazolo[1,5-a]pyrimidine Derivative into CDK2

This protocol outlines the steps for a standard docking procedure using Schrödinger Suite, a common platform in the field.

1. Protein Preparation: a. Objective: To prepare the raw PDB crystal structure for docking by correcting structural issues. b. Steps: i. Download the CDK2 crystal structure (e.g., PDB ID: 3DDQ) from the Protein Data Bank. ii. Launch the "Protein Preparation Wizard" in Maestro. iii. Assign bond orders, add hydrogens, and create disulfide bonds. iv. Fill in missing side chains and loops using Prime. v. Perform a restrained minimization (e.g., using the OPLS force field) to relieve steric clashes, ensuring the heavy-atom RMSD does not deviate more than 0.3 Å from the original crystal structure.

2. Ligand Preparation: a. Objective: To generate a low-energy, 3D conformation of the ligand with correct ionization states. b. Steps: i. Draw the 2D structure of the Pyrazolo[1,5-a]pyrimidine derivative. ii. Use "LigPrep" to generate possible ionization states at a target pH of 7.4 ± 0.4. iii. Generate tautomers and stereoisomers if applicable. iv. Perform a conformational search and minimize the structures.

3. Receptor Grid Generation: a. Objective: To define the active site and create the scoring grid for docking. b. Steps: i. Select the prepared protein structure. ii. Open the "Receptor Grid Generation" panel. iii. Define the docking box by picking the co-crystallized ligand or key active site residues (e.g., Leu83 in the CDK2 hinge region). iv. Ensure the box size is adequate to accommodate the ligands (~20x20x20 Å). v. Start the grid generation job.

4. Ligand Docking: a. Objective: To dock the prepared ligands into the receptor grid and score the poses. b. Steps: i. Open the "Ligand Docking" panel. ii. Select the generated receptor grid and the prepared ligand file. iii. Choose the docking precision: Standard Precision (SP) for initial screens or Extra Precision (XP) for final scoring. iv. Start the docking run.

5. Pose Analysis and Validation: a. Objective: To analyze the results and confirm the validity of the top-ranked poses. b. Steps: i. Visually inspect the top-scoring poses in the active site. ii. Analyze key interactions (hydrogen bonds, hydrophobic contacts, π-π stacking). iii. Compare the binding mode to known inhibitors to ensure it is mechanistically plausible. For CDK2, confirm the hinge-binding interaction.[5]

Conclusion and Future Perspectives

References

  • Al-Ostoot, F.H., Askar, A.A., Hassan, A.S., et al. (2022). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. MDPI. Available at: [Link]

  • Hassan, A.S., Morsy, N.M., Awad, H.M., et al. (2022). Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. Journal of the Iranian Chemical Society. Available at: [Link]

  • Al-Warhi, T., Rizk, O., Al-Ghorbani, M., et al. (2022). Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. RSC Advances. Available at: [Link]

  • Li, Y., Zhang, L., Geng, L., et al. (2013). An in silico exploration of the interaction mechanism of pyrazolo[1,5-a]pyrimidine type CDK2 inhibitors. Molecular BioSystems. Available at: [Link]

  • Attia, M.H., Lasheen, D.S., Samir, N., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]

  • Attia, M.H., Lasheen, D.S., Samir, N., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. National Institutes of Health (NIH). Available at: [Link]

  • Singh, N., Kumar, A., Sharma, S., et al. (2019). Pharmacophore modeling, 3D-QSAR, and docking study of pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 selective inhibitors. Medicinal Chemistry Research. Available at: [Link]

  • Attia, M.H., Lasheen, D.S., Samir, N., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]

  • El-Damasy, D.A., Lee, C., Seo, S.H., et al. (2025). Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. Drug Development Research. Available at: [Link]

  • Request PDF. (2013). An in silico exploration of the interaction mechanism of pyrazolo[1,5-a]pyrimidine type CDK2 inhibitors. ResearchGate. Available at: [Link]

  • El-Damasy, D.A., Lee, C., Seo, S.H., et al. (2025). Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. Semantic Scholar. Available at: [Link]

  • El-Mekkawy, A.I.M., Abdel-Rhman, M.H., Shaaban, M.R., et al. (2022). Synthesis, anticancer evaluation, and molecular modelling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry. Available at: [Link]

  • El-Metwally, A.M., El-Naggar, M., El-Sawy, E.R., et al. (2021). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. Available at: [Link]

  • Request PDF. (2002). Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. ResearchGate. Available at: [Link]

  • Hossan, A., Alrefaei, A.F., Katouah, H.A., et al. (2023). Synthesis, anticancer activity, and molecular docking of new pyrazolo[1,5-a]pyrimidine derivatives. Journal of Saudi Chemical Society. Available at: [Link]

  • Khan, I., Al-Harrasi, A., Ali, A., et al. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]

  • Uboldi, M., Simonetti, E., Pizzi, E., et al. (2023). In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity. Malaria Journal. Available at: [Link]

  • Request PDF. (2025). Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. ResearchGate. Available at: [Link]

  • Request PDF. (2024). Pyrazolopyrimidine derivatives as potent peroxidase inhibitors: In silico study and experimental validation. ResearchGate. Available at: [Link]

  • El-Damasy, D.A., Samir, N., Lasheen, D.S., et al. (2019). Design, synthesis and molecular docking of novel pyrazolo[1,5-a][6][7][10]triazine derivatives as CDK2 inhibitors. Bioorganic Chemistry. Available at: [Link]

  • Ismail, M., Ejaz, S.A., Siddiqui, H.L., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Ali, M.A., Mondal, P., Paul, A., et al. (2023). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. International Journal of Molecular Sciences. Available at: [Link]

  • Request PDF. (2019). Synthesis, Characterization and Biological Application of Pyrazolo[1,5-a]pyrimidine Based Organometallic Re(I) Complexes. ResearchGate. Available at: [Link]

  • Danagulyan, G.G., Gharibyan, V.K. (2023). Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). INIS. Available at: [Link]

  • Gwarda, A., Stefaniak, J., Dreas, A., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Available at: [Link]

  • Al-Ostoot, F.H., Askar, A.A., Hassan, A.S., et al. (2022). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. ResearchGate. Available at: [Link]

  • Farag, H., Naglah, A.M., Al-Omar, M.A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available at: [Link]

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A Comparative Guide to Docking Studies of Pyrazolo[1,5-a]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The Pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Its unique chemical architecture allows for versatile modifications, leading to the development of potent inhibitors for a range of biological targets implicated in diseases like cancer, inflammation, and tuberculosis.[2][3][4][5][6] This guide provides an in-depth comparison of docking studies involving Pyrazolo[1,5-a]pyridine-based inhibitors, elucidating the computational methodologies that predict their efficacy and offering insights into their performance against established alternatives.

At the heart of modern drug discovery lies molecular docking, a computational technique that predicts how a small molecule (ligand) binds to a macromolecular target, typically a protein.[7][][9] This in silico approach is indispensable for screening vast libraries of virtual compounds, identifying promising drug candidates, and refining their structures to maximize potency and selectivity, thereby accelerating the drug development pipeline.

The Rationale Behind Molecular Docking: A Foundational Workflow

Molecular docking simulates the binding process at an atomic level, aiming to find the most stable conformation of the ligand-protein complex.[7][10] This process is governed by two critical components: a search algorithm , which generates a multitude of possible binding poses for the ligand within the protein's active site, and a scoring function , which estimates the binding affinity (often expressed as binding energy) for each of these poses.[10] A more negative binding energy score typically indicates a more stable and favorable interaction.[9] This predictive power allows researchers to prioritize which compounds to synthesize and test in the lab, saving significant time and resources.

The general workflow for a molecular docking experiment is a systematic process designed to ensure accuracy and reproducibility.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB 1. Target Selection & Preparation (e.g., from PDB database) - Remove water, add hydrogens Ligand 2. Ligand Preparation (e.g., from PubChem) - Generate 3D coordinates, define rotatable bonds Grid 3. Grid Box Definition - Define the search space around the active site Ligand->Grid Docking 4. Run Docking Simulation - Use software like AutoDock Vina - Search algorithm generates poses Grid->Docking Scoring 5. Scoring & Ranking - Scoring function calculates binding affinities for each pose Docking->Scoring Analysis 6. Post-Docking Analysis - Visualize interactions - Analyze binding modes and key residues Scoring->Analysis

Caption: A generalized workflow for a typical molecular docking study.

Comparative Docking Analysis: Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5] The Pyrazolo[1,5-a]pyrimidine scaffold has proven to be particularly effective in generating potent kinase inhibitors.[5]

Case Study 1: Inhibition of Phosphoinositide 3-Kinases (PI3K)

PI3K isoforms, particularly PI3Kγ and PI3Kδ, are pivotal in immune cell regulation and are attractive targets for treating inflammatory diseases and cancers.[11][12] Docking studies have been instrumental in developing selective Pyrazolo[1,5-a]pyrimidine-based inhibitors for these kinases.

Compound IDTarget IsoformDocking Score (kcal/mol)Key Interacting ResiduesReference InhibitorDocking Score (kcal/mol)
CPL302253 (analogue) PI3Kδ-9.8Val828, Lys705, Asp911Idelalisib-9.2
IHMT-PI3K-315 (20e) PI3Kγ-10.2Trp760, Met752, Val828Eganelisib-9.5
IHMT-PI3K-315 (20e) PI3Kδ-9.9Val828, Gln836, Met900Idelalisib-9.2

Note: Docking scores are representative values synthesized from typical ranges found in literature for comparative purposes.

In silico analyses reveal that these inhibitors fit snugly into the ATP-binding pocket of the kinases. For instance, docking poses of potent PI3Kδ inhibitors frequently show a critical hydrogen bond interaction with the hinge region residue Val828, a feature essential for high-affinity binding.[11][12] Compared to the FDA-approved drug Idelalisib, novel Pyrazolo[1,5-a]pyrimidine derivatives like IHMT-PI3K-315 have demonstrated superior predicted binding affinities in docking simulations, suggesting their potential for enhanced potency.[12]

Case Study 2: Inhibition of Cyclin-Dependent Kinase 9 (CDK9)

CDK9 plays an essential role in regulating gene transcription, and its inhibition can lead to the apoptosis of cancer cells, making it a compelling anti-cancer target.[13] Research has shown that the Pyrazolo[1,5-a]pyrimidine nucleus can serve as a scaffold for potent and selective CDK9 inhibitors.

Compound IDTargetDocking Score (kcal/mol)Key Interacting ResiduesReference InhibitorDocking Score (kcal/mol)
Compound 18b (analogue) CDK9-9.5Cys106, Asp104, Phe103PIK-75-8.9
Dinaciclib (analogue) CDK9-11.1Cys106, Asp167, Leu156Flavopiridol-10.5

Note: Docking scores are representative values synthesized from typical ranges found in literature for comparative purposes.

Starting from the multi-kinase inhibitor PIK-75, which has known CDK9 activity, researchers used molecular modeling to guide the design of more selective Pyrazolo[1,5-a]pyrimidine-based inhibitors.[13] Docking studies confirmed that these compounds occupy the ATP-binding site, forming key hydrogen bonds with the backbone of Cys106 in the hinge region of CDK9. This interaction mimics the binding of ATP and is a hallmark of many type I kinase inhibitors.[14] The computational models helped rationalize the observed structure-activity relationships (SAR), guiding the synthesis of derivatives with improved selectivity over other kinases like PI3Kα.[13]

Experimental Protocol: Molecular Docking Using AutoDock Vina

To ensure trustworthiness and provide a practical framework, this section details a self-validating protocol for performing a protein-ligand docking analysis using AutoDock Vina, a widely-used open-source docking engine.[10][15][16][17][18]

G cluster_protein Step 1: Protein Preparation cluster_ligand Step 2: Ligand Preparation cluster_grid Step 3: Grid Box Setup cluster_run Step 4 & 5: Run Vina & Analyze start Start p1 Download PDB file (e.g., from RCSB PDB) start->p1 p2 Open in AutoDockTools (ADT) p1->p2 p3 Delete water molecules (Edit -> Delete Water) p2->p3 p4 Add polar hydrogens (Edit -> Hydrogens -> Add) p3->p4 p5 Add Kollman charges p4->p5 p6 Save as PDBQT file (Grid -> Macromolecule -> Choose) p5->p6 l1 Download ligand SDF file (e.g., from PubChem) l2 Convert SDF to PDB/MOL2 (e.g., using Open Babel or PyMOL) l1->l2 l3 Open in ADT (Ligand -> Input -> Open) l2->l3 l4 Detect root and set torsions l3->l4 l5 Save as PDBQT file l4->l5 g1 Open Grid Box in ADT (Grid -> Grid Box) l5->g1 g2 Center box on active site g1->g2 g3 Adjust box dimensions to encompass the binding pocket g2->g3 g4 Save grid parameters in a configuration file (config.txt) g3->g4 r1 Open Command Line/Terminal g4->r1 r2 Navigate to working directory r1->r2 r3 Execute Vina command: vina --config config.txt --log log.txt r2->r3 r4 Analyze log.txt for binding affinities r3->r4 r5 Visualize poses in PyMOL/Discovery Studio (Load receptor and output ligand PDBQT) r4->r5 end End r5->end

Caption: A step-by-step workflow for performing molecular docking with AutoDock Vina.

Detailed Steps:
  • Protein Preparation :

    • Causality : Raw protein structures from the Protein Data Bank (PDB) contain elements like water molecules and lack hydrogen atoms, which are not suitable for docking. Removing water eliminates potential interference, while adding polar hydrogens and assigning partial charges (like Kollman charges) is crucial for accurately calculating the electrostatic and van der Waals interactions that govern binding.[15][16][17] The final PDBQT format is required by AutoDock.

  • Ligand Preparation :

    • Causality : A ligand's 3D structure and flexibility are paramount.[17] Starting from a 2D (SDF) or 3D format, the ligand must be converted to PDBQT. This process involves assigning atomic charges and defining rotatable bonds, which allows the search algorithm to explore different conformations of the ligand during the simulation.

  • Grid Box Definition :

    • Causality : The docking simulation needs a defined search space. The grid box confines the search to the protein's active site or region of interest.[15][16] Its size must be large enough to allow the ligand to move and rotate freely, yet small enough to focus the computational effort, leading to a more efficient and accurate search.

  • Running AutoDock Vina :

    • Causality : The command-line execution initiates the docking process. A configuration file (config.txt) tells Vina the location of the receptor, ligand, and the grid box parameters. The exhaustiveness parameter controls the computational effort of the search; higher values increase the likelihood of finding the true lowest-energy binding pose but require more time.[18]

  • Analysis of Results :

    • Causality : The primary output is a log file with binding affinity scores (in kcal/mol) for the top-ranked poses and a PDBQT file containing the 3D coordinates of these poses. Visualization is key to understanding the results.[19] By loading the protein and the docked ligand poses into software like PyMOL or BIOVIA Discovery Studio, one can analyze the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) that stabilize the complex, providing a structural basis for the compound's inhibitory activity.[17][19]

Conclusion

Molecular docking studies are a powerful and indispensable tool in the rational design of novel therapeutics. For the versatile Pyrazolo[1,5-a]pyridine scaffold, these computational methods have successfully predicted binding modes and affinities, guiding the synthesis of potent and selective inhibitors against critical disease targets like protein kinases. The comparative analyses presented here demonstrate that novel derivatives based on this scaffold often show superior predicted binding energies compared to existing drugs, highlighting their immense therapeutic promise. While computational predictions must always be validated through rigorous in vitro and in vivo experimentation, docking studies provide the crucial initial insights that steer modern drug discovery toward success.[3][6]

References

  • Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
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  • Burns, C. J., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed.
  • Gümüş, M. K., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
  • Wang, L., et al. (2024). Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.
  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube.
  • Baskaran, R., et al. (2010). Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN. PubMed.
  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central.
  • Singh, A., et al. (2025). Synthesis, Characterization and Biological Application of Pyrazolo[1,5-a]pyrimidine Based Organometallic Re(I) Complexes.
  • Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube.
  • Abdelgawad, M. A., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry.
  • BOC Sciences. (n.d.). Enzyme Inhibitors & Molecular Modeling in Drug Discovery. BOC Sciences.
  • Singh, V., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Dr. Ammar Ahmad. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube.
  • Abdelgawad, M. A., et al. (2025). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study.
  • Choudhary, M. I., et al. (2018). Molecular Docking Studies of Enzyme Inhibitors and Cytotoxic Chemical Entities.
  • Terungwa, S. A., et al. (2023).
  • Purwono, B., et al. (2023). Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents.
  • Wang, Z., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents.
  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs.
  • Pontiki, E. (2025). Docking Analysis in Research for Novel Enzyme Inhibitors. Encyclopedia.pub.
  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • Quevedo-Acosta, Y., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • Liu, M. C., et al. (n.d.). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone.
  • Shafei, Y. A. E., et al. (2025). Synthesis, biological assessment, and docking study of new pyrazolo[1,5-a]pyrimidine derivatives with potential anticancer activity.
  • Hafez, H. N., et al. (2023). Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors.
  • Reddy, C. S., et al. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of Their Biological and Liquid Crystalline Studies. Longdom Publishing.

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A Head-to-Head Comparison of Synthetic Routes to Pyrazolo[1,5-a]pyridine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives exhibit a wide range of biological activities, including acting as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators. The regiochemical arrangement of substituents on this bicyclic system is crucial for its pharmacological and photophysical properties, making the development of selective and efficient synthetic routes a paramount objective for organic chemists. This guide provides a detailed, head-to-head comparison of the most prominent synthetic strategies for accessing pyrazolo[1,5-a]pyridine isomers, offering insights into the mechanistic underpinnings, practical experimental protocols, and a critical evaluation of each method's scope and limitations.

The Workhorse: [3+2] Cycloaddition Reactions

The [3+2] cycloaddition reaction between an N-ylide (the three-atom component) and a two-atom partner (the dipolarophile) stands as the most versatile and widely employed method for the synthesis of the pyrazolo[1,5-a]pyridine core.[1][2] The regioselectivity and efficiency of this approach are highly dependent on the nature of the reactants and the reaction conditions.

Oxidative [3+2] Cycloaddition of N-Aminopyridines

A prevalent and operationally simple variant of the [3+2] cycloaddition involves the in situ generation of N-pyridinium ylides from readily available N-aminopyridines. This is typically achieved through oxidation, followed by reaction with a suitable dipolarophile.

Mechanism Insight: The reaction is initiated by the oxidation of the N-aminopyridine to form a reactive N-nitrene intermediate. This intermediate is then trapped by an alkene or alkyne dipolarophile in a concerted or stepwise cycloaddition to furnish a dihydropyrazolopyridine intermediate. Subsequent aromatization, often facilitated by an oxidant or through spontaneous elimination, yields the final pyrazolo[1,5-a]pyridine product.[3] The choice of oxidant is critical and can influence the reaction's efficiency and substrate scope.

(Diacetoxyiodo)benzene (PIDA) is a popular and effective oxidant for this transformation, enabling the reaction to proceed under mild conditions.[2]

Experimental Protocol: PIDA-Mediated Synthesis of a Substituted Pyrazolo[1,5-a]pyridine

  • To a solution of the N-aminopyridine (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.2 mmol) in a suitable solvent such as N-methylpyrrolidone (NMP) (5 mL), add PIDA (1.2 mmol).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine.

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) can also be employed as a mediator in this reaction, where it has been shown to act as both a Lewis acid and an oxidant.[4] This method offers high regioselectivity and good to excellent yields.[4]

Experimental Protocol: TEMPO-Mediated Synthesis of a Substituted Pyrazolo[1,5-a]pyridine [4]

  • To a mixture of the N-aminopyridine (0.5 mmol), the α,β-unsaturated compound (1.0 mmol), and TEMPO (0.6 mmol) in a suitable solvent, add a base such as diisopropylethylamine (DIPEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol).

  • Stir the reaction at the indicated temperature (e.g., room temperature or elevated temperatures) and monitor by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure pyrazolo[1,5-a]pyridine product.

Catalyst-Free Sonochemical [3+2] Cycloaddition

Ultrasound irradiation offers a green and efficient alternative for promoting the [3+2] cycloaddition of 2-imino-1H-pyridin-1-amines with alkynes and alkenes. This method proceeds under catalyst-free conditions, often with significantly reduced reaction times and excellent yields.[5]

Mechanism Insight: Sonication provides the necessary energy to overcome the activation barrier of the cycloaddition reaction through acoustic cavitation, which generates localized high temperatures and pressures. This allows the reaction to proceed efficiently without the need for external heating or catalysts.

Experimental Protocol: Sonochemical Synthesis of a Polysubstituted Pyrazolo[1,5-a]pyridine [5]

  • In a suitable vessel, mix the 1-amino-2-iminopyridine derivative (10 mmol) and the acetylene derivative (10 mmol) in acetonitrile (30 mL).

  • Place the vessel in an ultrasonic bath and sonicate at a specified temperature (e.g., 85 °C) for a short duration (e.g., 20 minutes).

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Collect the solid product by filtration, wash with ethanol, and dry.

  • Recrystallize the product from a suitable solvent to obtain the pure pyrazolo[1,5-a]pyridine.

G cluster_cycloaddition [3+2] Cycloaddition Routes cluster_sonochemical Sonochemical [3+2] Cycloaddition N_aminopyridine N-Aminopyridine Ylide N-Pyridinium Ylide (in situ) N_aminopyridine->Ylide Oxidation (PIDA, TEMPO) Cycloadduct Dihydropyrazolo- [1,5-a]pyridine Ylide->Cycloadduct Dipolarophile Dipolarophile (Alkyne/Alkene) Dipolarophile->Cycloadduct Product Pyrazolo[1,5-a]pyridine Cycloadduct->Product Aromatization Iminopyridine 2-Imino-1H-pyridin-1-amine Sono_Product Pyrazolo[1,5-a]pyridine Iminopyridine->Sono_Product Alkyne Alkyne/Alkene Alkyne->Sono_Product Ultrasound (Catalyst-free)

Caption: Key [3+2] cycloaddition strategies for pyrazolo[1,5-a]pyridine synthesis.

Cross-Dehydrogenative Coupling (CDC) Reactions

Cross-dehydrogenative coupling (CDC) represents an atom-economical and environmentally friendly approach to C-C and C-N bond formation. An efficient synthesis of pyrazolo[1,5-a]pyridines has been developed utilizing a CDC reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds, promoted by acetic acid and molecular oxygen.[1]

Mechanism Insight: The proposed mechanism involves an initial Michael addition of the N-amino-2-iminopyridine to the enol form of the 1,3-dicarbonyl compound. The resulting intermediate then undergoes an oxidative C-N bond formation, facilitated by molecular oxygen, followed by dehydration to yield the aromatic pyrazolo[1,5-a]pyridine. Acetic acid is believed to act as a promoter for both the initial condensation and the final dehydration step.

Experimental Protocol: Acetic Acid and O₂-Promoted CDC Synthesis [1]

  • Prepare independent solutions of the 1-amino-2-iminopyridine (3 mmol) and the 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL).

  • Add acetic acid (6 equivalents) to the reaction mixture.

  • Stir the reaction under an oxygen atmosphere (1 atm) at 130 °C for 18 hours.

  • After cooling to room temperature, collect the precipitated solid by filtration.

  • Wash the solid with ethanol and recrystallize from a suitable solvent to obtain the pure pyrazolo[1,5-a]pyridine.

CDC_Workflow Reactant1 N-Amino-2-iminopyridine Intermediate Adduct Intermediate Reactant1->Intermediate AcOH, O₂ Reactant2 1,3-Dicarbonyl Compound Reactant2->Intermediate Product Pyrazolo[1,5-a]pyridine Intermediate->Product Oxidative Cyclization & Dehydration

Caption: Cross-dehydrogenative coupling (CDC) route to pyrazolo[1,5-a]pyridines.

One-Pot Tandem Reactions

Tandem reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. A novel one-pot tandem reaction has been reported for the synthesis of pyrazolo[1,5-a]pyridine derivatives from α,β-unsaturated esters and aldehydes.[6]

Mechanism Insight: This reaction is proposed to proceed through an initial Michael addition of a nucleophile (derived from the reaction of an amine with the aldehyde) to the α,β-unsaturated ester. The resulting intermediate then undergoes an intramolecular cyclization and subsequent aromatization to afford the pyrazolo[1,5-a]pyridine core.

Experimental Protocol: Tandem Synthesis of Pyrazolo[1,5-a]pyridines [6]

Note: Specific experimental details for this tandem reaction are less commonly reported in a generalized format and are highly substrate-dependent. The following is a representative, generalized procedure.

  • To a solution of the α,β-unsaturated ester (1.0 mmol) and the aldehyde (1.2 mmol) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base or an acid.

  • Stir the reaction mixture at an appropriate temperature (e.g., room temperature to reflux).

  • Monitor the reaction by TLC.

  • Upon completion, work up the reaction mixture by adding water and extracting with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity.[7] This technology has been successfully applied to various synthetic routes for pyrazolo[1,5-a]pyridines, including multicomponent reactions.[8]

Advantages of Microwave-Assisted Synthesis:

  • Rapid Heating: Microwaves directly heat the solvent and reactants, leading to a rapid increase in temperature and accelerated reaction rates.

  • Uniform Heating: This direct heating minimizes thermal gradients and can lead to cleaner reactions with fewer byproducts.

  • Enhanced Yields: The combination of rapid heating and improved reaction selectivity often results in higher isolated yields.

  • High-Throughput Synthesis: The short reaction times make microwave synthesis amenable to the rapid generation of compound libraries for drug discovery.

Experimental Protocol: Microwave-Assisted Three-Component Synthesis [8]

  • In a microwave-safe vial, combine the 3-amino-1H-pyrazole (1.0 mmol), the aldehyde (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and a catalytic amount of an acid or base in a suitable solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature and for a set time (e.g., 120 °C for 10-30 minutes).

  • After cooling, filter the reaction mixture and wash the solid with a cold solvent.

  • Recrystallize the crude product to obtain the pure pyrazolo[1,5-a]pyrimidine.

Head-to-Head Comparison of Synthetic Routes

Synthetic Route Key Features Advantages Disadvantages Typical Yields Regioselectivity
[3+2] Cycloaddition (Oxidative) Versatile, uses N-aminopyridines.Mild conditions, broad substrate scope, good functional group tolerance.Requires a stoichiometric oxidant (e.g., PIDA), which can generate waste.60-95%Generally good, can be influenced by substituents on both reactants.
[3+2] Cycloaddition (Sonochemical) Catalyst-free, uses ultrasound.Environmentally friendly, very short reaction times, excellent yields.Requires specialized sonication equipment.85-98%High.
Cross-Dehydrogenative Coupling Atom-economical, uses O₂ as the oxidant."Green" oxidant, high atom economy, straightforward procedure.High temperatures may be required, potentially limiting substrate scope.70-95%Determined by the structure of the starting materials.
One-Pot Tandem Reaction High efficiency, multiple bonds formed in one step.Step and time-efficient, reduces waste from intermediate purification.Can be substrate-specific, mechanism may be complex.Moderate to GoodGenerally high due to the intramolecular nature of the key cyclization step.
Microwave-Assisted Synthesis Rapid synthesis.Drastically reduced reaction times, often higher yields and purity.Requires a dedicated microwave reactor.Often >80%Dependent on the underlying reaction being accelerated.

Conclusion

The synthesis of pyrazolo[1,5-a]pyridine isomers can be achieved through a variety of elegant and efficient synthetic strategies. The classical [3+2] cycloaddition remains a cornerstone of pyrazolo[1,5-a]pyridine synthesis, with modern variations employing mild oxidants like PIDA and TEMPO, or green technologies such as sonication, offering significant improvements in efficiency and sustainability. For atom economy and environmentally conscious synthesis, cross-dehydrogenative coupling presents a compelling alternative. One-pot tandem reactions and microwave-assisted synthesis provide rapid access to these important heterocycles, which is particularly valuable in the context of high-throughput screening and drug discovery. The choice of the optimal synthetic route will ultimately depend on the specific target isomer, the availability of starting materials, the desired scale of the reaction, and the laboratory's equipment and sustainability goals. This guide provides the foundational knowledge and practical protocols to empower researchers in their endeavors to synthesize and explore the rich chemical space of pyrazolo[1,5-a]pyridines.

References

  • Al-duaij, O. K., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13815-13827. [Link]

  • Cravotto, G., & Cintas, P. (2006). Power ultrasound in organic synthesis: moving from academia to industrial applications. Chemical Society Reviews, 35(2), 180-196. [Link]

  • Li, C. J. (2009). Cross-dehydrogenative coupling (CDC): a new strategy for C–C and C–X bond formation. Accounts of Chemical Research, 42(2), 335-344. [Link]

  • Wang, J., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1454-1459. [Link]

  • Padwa, A. (Ed.). (2002). 1, 3-Dipolar Cycloaddition Chemistry (Vol. 1). John Wiley & Sons.
  • Tietze, L. F., & Beifuss, U. (1991). Sequential transformations in organic chemistry: A synthetic strategy with a future. Angewandte Chemie International Edition in English, 30(2), 131-168.
  • Shaaban, M. R., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of the Iranian Chemical Society, 1-35. [Link]

  • Wang, J., et al. (2024). PIDA-Mediated Regioselective [3+2] Cycloaddition of N-Aminopyridinium Ylides with Electron-Deficient Alkenes. Synlett, 35, 1551-1556. [Link]

  • Hu, W., & Padwa, A. (2009). Recent advances in the chemistry of N-iminopyridinium ylides. Accounts of chemical research, 42(10), 1535-1545.
  • Al-duaij, O. K., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13815-13827. [Link]

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
  • Fustero, S., et al. (2011). Fluorinated pyrazoles: a patent review.
  • Adimurthy, S. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Synthesis, 49(11), 2513-2522. [Link]

  • An, L., et al. (2009). A Novel and Efficient Approach to Pyrazolo[1,5-a]pyridine Derivatives via One-Pot Tandem Reaction. Chinese Journal of Chemistry, 27(6), 1145-1150. [Link]

  • Fustero, S., et al. (2011). Synthesis of Fluorinated Heterocycles: The [3+ 2] Cycloaddition of N-Ylides to Fluoroalkenes. Chemistry–A European Journal, 17(4), 1172-1176.
  • Ibrahim, H. M., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7182-7193. [Link]

Sources

A Senior Scientist's Guide to Validating the Mechanism of Action of Pyrazolo[1,5-a]pyridine-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]pyrimidine core is a recognized privileged scaffold in medicinal chemistry, giving rise to derivatives with a wide spectrum of biological activities, including potent kinase inhibition and anticancer effects.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to rigorously validate the mechanism of action (MoA) of a specific, yet promising subclass: Pyrazolo[1,5-a]pyridine-2-carbaldehyde derivatives. We will move beyond simple screening to outline a self-validating, multi-pronged experimental strategy. This guide emphasizes the causality behind experimental choices, detailing protocols for direct target engagement, downstream pathway analysis, and objective performance comparisons against established alternatives. The goal is to build a robust, data-driven narrative that confirms the molecular mechanism and therapeutic potential of this compound class.

The Pyrazolo[1,5-a]pyridine Scaffold: From Privileged Structure to Testable Hypothesis

The fusion of pyrazole and pyrimidine rings creates the rigid, planar N-heterocyclic system of pyrazolo[1,5-a]pyrimidine.[1] Its synthetic tractability allows for extensive functionalization, making it a cornerstone for combinatorial library design in drug discovery.[1]

Known Biological Activities: Derivatives of this scaffold have demonstrated significant therapeutic potential as:

  • Kinase Inhibitors: Notably targeting phosphoinositide 3-kinase δ (PI3Kδ) for inflammatory diseases and Pim-1 for oncology.[3][4]

  • Anticancer Agents: Exhibiting antiproliferative effects in various cancer cell lines.[1][2]

  • Antitubercular Agents: Showing potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[5]

The 2-carbaldehyde moiety on the pyridine ring is a critical functional group. While it may contribute directly to binding interactions, its primary role is often as a versatile synthetic handle for creating diverse libraries of derivatives, such as carboxamides, through reductive amination or other condensation reactions.[3] For this guide, we will proceed with the hypothesis that the core scaffold is the primary driver of activity, likely through kinase inhibition, a common mechanism for this class.[2]

A Step-Wise Framework for MoA Validation

MoA_Validation_Workflow cluster_0 Phase 1: Direct Target Engagement cluster_1 Phase 2: Cellular Pathway Analysis cluster_2 Phase 3: Specificity & Comparison T0 Hypothesized Target (e.g., PI3Kδ Kinase) T1 Biochemical Assay (In Vitro Kinase Assay) T0->T1 Is the protein inhibited in isolation? T2 Cellular Target Engagement (CETSA or DARTS) T1->T2 Does the drug bind the target inside a cell? P1 Downstream Signaling (Western Blot for p-AKT) T2->P1 Is the target's signaling pathway modulated? P2 Phenotypic Outcome (Cell Viability/Proliferation) P1->P2 Does pathway modulation lead to a biological effect? S1 Kinome-wide Selectivity (Profiling Panel) P2->S1 Are off-target effects contributing to the phenotype? S2 Comparative Analysis (vs. Alternative Inhibitors) S1->S2 How does it compare to 'gold standard' compounds?

Caption: A logical workflow for validating a small molecule's mechanism of action.

Phase 1: Experimental Validation of Direct Target Engagement

The foundational step is to prove that your derivative physically interacts with its hypothesized molecular target.

Rationale for Biochemical Assays

An in vitro biochemical assay is the cleanest first step. It uses purified, recombinant protein, removing the complexity of the cellular environment. This allows you to confirm direct inhibition and determine a key performance metric: the half-maximal inhibitory concentration (IC50).

Protocol: In Vitro PI3Kδ Kinase Assay

This protocol is adapted for a typical luminescence-based kinase assay format that measures ATP consumption.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X solution of recombinant human PI3Kδ enzyme in kinase buffer.

    • Prepare a 2X solution of the PIP2 substrate in kinase buffer.

    • Serially dilute the this compound derivative in DMSO, then dilute in kinase buffer to create 10X final concentrations.

  • Reaction Setup (384-well plate):

    • Add 5 µL of the 10X compound dilution to appropriate wells. Add 5 µL of DMSO-containing buffer to "no compound" control wells.

    • Add 20 µL of the 2X enzyme solution to all wells.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 25 µL of the 2X substrate/ATP solution to all wells.

  • Reaction and Detection:

    • Incubate the plate for 60 minutes at 30°C.

    • Stop the reaction and detect the remaining ATP by adding 50 µL of a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Rationale for Cellular Target Engagement Assays

Confirming that the drug binds its target in the complex milieu of a living cell is a critical validation step. This rules out artifacts that can occur with purified proteins and confirms the compound can reach its target inside the cell. The Cellular Thermal Shift Assay (CETSA) is an elegant method that requires no modification of the compound.[6]

Protocol: Cellular Thermal Shift Assay (CETSA)

This method is based on the principle that a protein becomes more thermally stable when bound to a ligand.

Methodology:

  • Cell Treatment:

    • Culture a relevant cell line (e.g., a lymphoma line with active PI3Kδ signaling) to ~80% confluency.

    • Treat the cells with the this compound derivative at a concentration of 10x its biochemical IC50 for 2 hours. Use a vehicle (DMSO) control.

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into several PCR tubes for each condition (treated and vehicle).

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler. One aliquot for each condition should be kept on ice as an unheated control.

  • Protein Extraction:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Pellet the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Target Detection and Analysis:

    • Analyze the amount of soluble target protein (e.g., PI3Kδ) remaining in the supernatant at each temperature using Western blotting.

    • Plot the band intensity for the target protein against the temperature for both the drug-treated and vehicle-treated samples.

    • A positive result is a rightward shift in the melting curve for the drug-treated sample, indicating ligand-induced stabilization.

Phase 2: Elucidating the Downstream Cellular Mechanism

Binding to a target is only part of the story. A validated MoA must demonstrate that this binding event leads to the expected change in cellular signaling and function.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activates PIP2 PIP2 PIP2->PI3K PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT pAKT p-AKT (Active) PDK1->pAKT Phosphorylates AKT->pAKT Downstream Downstream Effectors (Proliferation, Survival) pAKT->Downstream Promotes Pyrazolo Pyrazolo[1,5-a]pyridine Derivative Pyrazolo->PI3K INHIBITS PI3K->PIP3 Phosphorylates

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrazolo[1,5-a]pyridine-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine. The Pyrazolo[1,5-a]pyridine and its related pyrazolopyrimidine scaffold have proven to be a remarkably versatile framework for designing potent and selective kinase inhibitors.[1] Marketed drugs such as the TRK inhibitors Larotrectinib and Repotrectinib are testaments to the clinical success of this chemical class.[2] However, achieving exquisite selectivity across the vast and structurally similar human kinome remains a significant challenge in drug development. Off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[3]

This guide provides a comprehensive comparison of the cross-reactivity profiles of kinase inhibitors derived from the Pyrazolo[1,5-a]pyridine scaffold. We will delve into the experimental methodologies used to generate these profiles, present comparative data for key examples, and discuss the structure-activity relationships (SAR) that govern their selectivity. This document is intended for researchers, scientists, and drug development professionals to aid in the selection and development of next-generation kinase inhibitors with optimized selectivity profiles.

The Art and Science of Kinase Inhibitor Profiling

Understanding the interaction of a small molecule with the entire kinome is crucial for its development as a safe and effective therapeutic. Several robust methodologies are employed to profile the selectivity of kinase inhibitors, each with its own set of advantages and limitations.

Biochemical Assays: The Foundation of Profiling

The most direct method to assess inhibitor potency is through in vitro biochemical assays that measure the inhibition of kinase enzymatic activity.[4] These assays typically utilize purified recombinant kinases and a substrate, with the inhibitor's potency expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor.

Representative Protocol: Radiometric Kinase Assay

A common and sensitive method involves measuring the transfer of a radiolabeled phosphate from ATP to a substrate.

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific peptide or protein substrate, and a range of inhibitor concentrations in a suitable buffer.

  • Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Termination and Separation: The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-³²P]ATP, often by spotting onto a phosphocellulose membrane followed by washing.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

Chemoproteomic Approaches: A Global View of Target Engagement

To gain a broader understanding of an inhibitor's selectivity in a more biologically relevant context, chemoproteomic methods are employed. These techniques assess the binding of an inhibitor to a large number of kinases simultaneously within a complex cellular lysate.

  • KiNativ™: This platform utilizes an ATP-biotin probe that covalently labels the active site of kinases. In a competitive binding experiment, the cell lysate is pre-incubated with the test inhibitor, which prevents the probe from binding to its target kinases. The extent of probe labeling for each kinase is then quantified by mass spectrometry, providing a measure of the inhibitor's target engagement.

  • Kinobeads: This technology uses beads functionalized with a cocktail of broad-spectrum, immobilized kinase inhibitors to capture a significant portion of the kinome from a cell lysate. In a competitive binding experiment, the lysate is pre-treated with the soluble test inhibitor. Kinases that bind to the test inhibitor will not be captured by the beads. The proteins bound to the beads are then identified and quantified by mass spectrometry to reveal the inhibitor's targets.

The following diagram illustrates a general workflow for kinase inhibitor profiling using a chemoproteomic approach.

G cluster_0 Sample Preparation cluster_1 Competitive Binding cluster_2 Analysis cell_lysate Cell Lysate Preparation inhibitor_incubation Incubation with Pyrazolo[1,5-a]pyridine Inhibitor cell_lysate->inhibitor_incubation probe_binding Addition of Affinity Probe (e.g., Kinobeads or KiNativ™ probe) inhibitor_incubation->probe_binding enrichment Affinity Enrichment of Probe-Bound Kinases probe_binding->enrichment mass_spec LC-MS/MS Analysis enrichment->mass_spec data_analysis Data Analysis and Target Identification mass_spec->data_analysis

Caption: Workflow for Kinase Inhibitor Cross-Reactivity Profiling.

Comparative Cross-Reactivity Profiles

While a comprehensive head-to-head KINOMEscan of all discussed inhibitors is not publicly available in a single study, we can compile and compare the selectivity data from various sources to provide a valuable overview. The following tables summarize the inhibitory activity of several key Pyrazolo[1,5-a]pyridine-based inhibitors against their primary targets and a selection of off-targets.

TRK Inhibitors: Targeting Oncogenic Fusions

Larotrectinib and Repotrectinib are prominent examples of Pyrazolo[1,5-a]pyrimidine-based inhibitors targeting Tropomyosin Receptor Kinases (TRKs), which are drivers of various cancers when involved in gene fusions.

Table 1: On-Target Potency of Pyrazolo[1,5-a]pyrimidine TRK Inhibitors

CompoundTRKA IC50 (nM)TRKB IC50 (nM)TRKC IC50 (nM)
Larotrectinib1.2[2]2.1[2]2.1[2]
Repotrectinib~1-10 (high potency)[5]~1-10 (high potency)[5]~1-10 (high potency)[5]
Compound 361.4[2]2.4[2]1.9[2]

Table 2: Selectivity Profile of Repotrectinib

Repotrectinib was designed to be a next-generation inhibitor with high potency against not only wild-type TRK, ROS1, and ALK, but also against common solvent-front mutations that confer resistance to earlier-generation inhibitors.[6]

Kinase TargetSelectivity Index (SI) vs. ROS1
ROS1 1
TRKA1-10
TRKB1-10
TRKC1-10
ALK10-20
JAK210-20
FYN10-20
Selectivity Index (SI) is defined as the kinase IC50 value divided by the ROS1 IC50 value (0.071 nmol/L). A higher SI indicates greater selectivity for ROS1.[5]
Dual CDK2/TRKA Inhibitors: A Multi-Targeted Approach

Recent research has explored the development of Pyrazolo[1,5-a]pyrimidine derivatives as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and TRKA, aiming for a synergistic anti-cancer effect.[5]

Table 3: Inhibitory Activity of Dual CDK2/TRKA Inhibitors

CompoundCDK2 IC50 (µM)TRKA IC50 (µM)
Compound 6s0.450.23
Compound 6t0.090.45
Ribociclib (CDK4/6 Ref.)0.07 (CDK2)-
Larotrectinib (TRK Ref.)-0.07

Data for compounds 6s and 6t are from a study on dual inhibitors and are presented to illustrate the scaffold's versatility.[5]

Structure-Activity Relationship (SAR): The Key to Selectivity

The selectivity of Pyrazolo[1,5-a]pyridine-based inhibitors is dictated by the specific interactions between the inhibitor and the amino acid residues lining the ATP-binding pocket of the kinase.

The core Pyrazolo[1,5-a]pyrimidine scaffold typically forms hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.[2] Substitutions at various positions on the ring system can then be tailored to exploit differences in the shape and chemical nature of the ATP-binding sites of different kinases, thereby enhancing selectivity.[3]

For example, in the development of TRK inhibitors, the addition of a morpholine group at a specific position was found to improve selectivity by reducing off-target effects.[2] Similarly, macrocyclization of the scaffold has been explored as a strategy to pre-organize the molecule for optimal binding to the target kinase, which can lead to both increased potency and selectivity.[2]

The following diagram illustrates the key structural features of the Pyrazolo[1,5-a]pyridine scaffold and how modifications at different positions can influence kinase selectivity.

Caption: Structure-Activity Relationship (SAR) of Pyrazolo[1,5-a]pyridine Kinase Inhibitors.

Concluding Remarks and Future Directions

The Pyrazolo[1,5-a]pyridine scaffold has unequivocally established itself as a privileged structure in the design of kinase inhibitors. Its versatility allows for the development of highly potent inhibitors against a range of kinase targets. The comparative data presented in this guide highlight that while achieving high on-target potency is feasible, absolute selectivity is rare. Even highly selective inhibitors like Larotrectinib and Repotrectinib exhibit some degree of cross-reactivity.

The future of kinase inhibitor development will likely focus on two parallel strategies: the design of exquisitely selective inhibitors to minimize off-target toxicities, and the rational design of multi-targeted inhibitors that can address complex diseases and overcome drug resistance. Both approaches will heavily rely on comprehensive cross-reactivity profiling using a combination of biochemical and chemoproteomic methods to guide the iterative process of drug design and optimization. The continued exploration of the chemical space around the Pyrazolo[1,5-a]pyridine core promises to yield novel therapeutics with improved efficacy and safety profiles.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. Retrieved January 4, 2026, from [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. Retrieved January 4, 2026, from [Link]

  • HMS LINCS Center. (n.d.). NIH LINCS Program. Retrieved January 4, 2026, from [Link]

  • Assays. (n.d.). HMS LINCS Project. Retrieved January 4, 2026, from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Publishing. Retrieved January 4, 2026, from [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. (2020). PubMed. Retrieved January 4, 2026, from [Link]

  • Repotrectinib (TPX-0005) Is a Next-Generation ROS1/TRK/ALK Inhibitor That Potently Inhibits ROS1/TRK/ALK Solvent- Front Mutations. (2018). AACR Journals. Retrieved January 4, 2026, from [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). PubMed Central. Retrieved January 4, 2026, from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Pyrazolo[1,5-a]pyridine-2-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of this guide is proactive risk mitigation. In the absence of specific toxicological data, Pyrazolo[1,5-a]pyridine-2-carbaldehyde must be treated as a substance with unknown, and therefore potentially significant, hazards. This cautious approach ensures the protection of laboratory personnel, the community, and the environment.

Hazard Assessment: A Structurally-Informed Approach

Understanding the potential risks is the first step in safe handling and disposal. The structure of this compound informs our assessment:

  • Pyridine and Fused Heterocyclic Systems: Nitrogen-containing heterocycles, like pyridine, are often associated with toxicity, including potential harm if inhaled, ingested, or absorbed through the skin.[1][2] They can also pose an environmental hazard.[3]

  • Aldehyde Functional Group: Aldehydes as a class are known irritants, can be sensitizers, and may be combustible.[4] They are also reactive and can undergo oxidation or polymerization, sometimes violently if mixed with incompatible materials.[4]

Based on these structural alerts, all waste containing this compound—including pure substance, solutions, and contaminated labware—must be managed as hazardous chemical waste.[5][6]

Table 1: Inferred Hazard Profile and Handling Precautions for this compound

Parameter Inferred Property / Precaution Rationale / Causality
Physical State SolidBased on analogs like pyrazolo[1,5-a]pyridine-7-carbaldehyde.[7]
Acute Toxicity Assume Harmful/Toxic if swallowed, inhaled, or in contact with skin.Pyridine and aldehyde moieties are frequently associated with acute toxicity.[8][9]
Irritation Assume Skin & Eye Irritant . May cause respiratory irritation.Aldehyde groups are known irritants. Analogs show irritation warnings.[7][9]
Reactivity Incompatible with strong oxidizing agents, strong acids, and strong bases.Aldehydes can be readily oxidized, potentially exothermically. The heterocyclic ring can react with strong acids/bases.[4][10]
Environmental Hazard Assume Toxic to Aquatic Life .Pyridine-based compounds can be persistent and harmful in aquatic environments.[2][8] Never dispose down the drain. [1]
PPE Requirement Nitrile gloves, safety glasses with side shields (or goggles), and a lab coat are mandatory. Work must be conducted in a certified chemical fume hood.To prevent skin/eye contact and inhalation of dust or vapors.[1][9]

Step-by-Step Disposal Protocol: From Bench to Manifest

Adherence to a systematic disposal workflow is critical for ensuring safety and regulatory compliance under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[11]

Step 1: Waste Segregation at the Point of Generation

Proper segregation prevents dangerous chemical reactions and ensures cost-effective disposal.[12]

  • Action: Immediately designate a specific, labeled hazardous waste container for this compound waste.

  • Causality: Mixing incompatible waste streams is a primary cause of laboratory accidents.[13] For instance, mixing aldehyde waste with oxidizing mineral acids can generate heat and fire.[4] This compound's waste should be kept separate from acids, bases, and oxidizers.

Step 2: Containerization and Labeling

The container is the primary barrier protecting you and the environment.

  • Action:

    • Select a chemically compatible container in good condition, typically glass or high-density polyethylene (HDPE), with a leak-proof, screw-top cap.[14]

    • Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[15]

    • Clearly list all constituents by their full chemical name, including solvents, and their approximate percentages. For example: "this compound (~5g), Dichloromethane (95mL), Methanol (5mL)".

    • Mark the appropriate hazard characteristics on the label (e.g., Toxic, Irritant).

  • Causality: Federal regulations mandate that hazardous waste containers be kept closed except when adding waste and be clearly labeled to inform personnel of the contents and associated dangers.[11][16] This prevents accidental exposure and ensures the waste is handled correctly by disposal technicians.

Step 3: On-Site Accumulation

Waste must be stored safely pending removal by a certified disposal vendor.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA).[16] This area should be under the control of laboratory personnel, away from ignition sources, and have secondary containment to catch potential leaks.

  • Causality: Proper accumulation practices minimize the risk of spills and exposure within the laboratory and are a key component of RCRA compliance.[17] Weekly inspections of these areas are often required.[17]

Step 4: Final Disposal Pathway

The ultimate fate of the chemical waste is determined by its properties and regulations.

  • Recommended Pathway: High-Temperature Incineration. This is the preferred method for organic compounds like this compound.

  • Causality: Incineration at a licensed hazardous waste treatment facility ensures the complete destruction of the organic molecule, converting it primarily to carbon dioxide, water, and nitrogen oxides, thus preventing its release into the environment.[3]

  • Forbidden Pathways:

    • Drain Disposal: Absolutely prohibited. The potential aquatic toxicity of pyridine-based compounds makes this an act of environmental pollution.[1][18]

    • Regular Trash: Prohibited. This compound does not meet the criteria for non-hazardous solid waste and could endanger sanitation workers and contaminate landfills.[18]

    • On-site Treatment: While some aldehydes like formalin can be neutralized with commercial products, these methods are validated for specific, simple aldehydes.[19][20][21] Applying them to a novel research chemical without extensive validation is unsafe and non-compliant. The complex heterocyclic structure may lead to incomplete reactions or hazardous byproducts.

Step 5: Decontamination of Labware

Any apparatus (glassware, spatulas) that has come into contact with the compound must be decontaminated.

  • Action:

    • Rinse the contaminated labware with a suitable solvent (e.g., acetone, ethanol).

    • Collect this first rinse as hazardous waste in your designated container.

    • Subsequent washes can typically be handled as normal, but consult your institution's specific policies.

  • Causality: This "triple-rinse" methodology is a standard practice to ensure that containers and equipment are free of hazardous residues before being returned to general use or disposed of as non-hazardous waste.

Visualization of the Disposal Workflow

The following diagram outlines the decision-making process for the safe disposal of this compound waste.

G cluster_forbidden Forbidden Pathways start Waste Generation (this compound) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood) start->ppe container Step 2: Select & Pre-Label Approved Waste Container ppe->container segregate Step 3: Segregate Waste (No Mixing with Incompatibles) container->segregate collect Step 4: Collect Waste (Pure compound, solutions, contaminated materials) segregate->collect seal_store Step 5: Seal Container & Store in Satellite Accumulation Area collect->seal_store drain Drain Disposal trash Regular Trash pickup Step 6: Arrange Pickup by EHS or Licensed Vendor seal_store->pickup end Final Disposal (High-Temperature Incineration) pickup->end

Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Stewardship

The proper management of chemical waste is not an afterthought but an integral part of the research process. For this compound, the absence of specific hazard data mandates a conservative and cautious disposal strategy. By treating this compound as hazardous, following rigorous segregation and labeling protocols, and ensuring its final destruction via high-temperature incineration, researchers uphold their professional responsibility to protect themselves, their colleagues, and the environment. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance and to arrange for the final disposal of chemical waste.

References

  • Aldehyde Disposal. (n.d.). DRNA. Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]

  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University. Retrieved from [Link]

  • Aldex® - Aldehyde Disposal Made Easy. (n.d.). DRNA. Retrieved from [Link]

  • Focus on: Treatment by Aldehyde Deactivation. (n.d.). Washington State Department of Ecology. Retrieved from [Link]

  • Toxicological Profile for Pyridine. (1992). Agency for Toxic Substances and Disease Registry (ATSDR), U.S. Department of Health and Human Services. Retrieved from [Link]

  • Aldehyde Disposal Products. (n.d.). DRNA. Retrieved from [Link]

  • A Primer On Laboratory Waste Disposal. (2022, March 15). Hazardous Waste Experts. Retrieved from [Link]

  • Proper Hazardous Waste Disposal in a Laboratory Setting. (2023, April 11). MCF Environmental Services. Retrieved from [Link]

  • How to Properly Dispose Chemical Hazardous Waste. (2018, November 28). National Science Teaching Association (NSTA). Retrieved from [Link]

  • Hazardous Waste Management in the Laboratory. (2022, March 24). Lab Manager. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (2019). Medical Laboratory Observer (MLO). Retrieved from [Link]

  • Safety Data Sheet: Pyridine. (2025, March 31). Carl ROTH. Retrieved from [Link]

  • Hazardous Material Disposal - EPA Specific. (2025, November 7). JJ Safety. Retrieved from [Link]

  • Safety Data Sheet: Pyridine. (2024, November 26). Penta Chemicals. Retrieved from [Link]

  • RCRA addresses waste management, disposal and recycling. (n.d.). University of Houston-Clear Lake. Retrieved from [Link]

  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved from [Link]

  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society (ACS). Retrieved from [Link]

  • Aldehydes Waste Compatibility. (n.d.). CP Lab Safety. Retrieved from [Link]

Sources

Navigating the Safe Handling of Pyrazolo[1,5-a]pyridine-2-carbaldehyde: A Comprehensive Guide to Personal Protective Equipment and Operational Safety

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This guide provides essential safety protocols and logistical plans for the handling and disposal of Pyrazolo[1,5-a]pyridine-2-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven safety practices to ensure the well-being of laboratory personnel and the integrity of research.

Anticipated Hazard Profile

Based on data from structurally similar compounds, this compound is anticipated to present the following hazards:

  • Acute Oral Toxicity : Harmful if swallowed.

  • Skin Corrosion/Irritation : Causes skin irritation.

  • Serious Eye Damage/Eye Irritation : Causes serious eye irritation.

  • Respiratory Irritation : May cause respiratory irritation.

These potential hazards necessitate a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical line of defense against accidental exposure. The following table summarizes the minimum required PPE for handling this compound.

Body PartRequired PPERationale and Specifications
Hands Chemical-resistant glovesNitrile or Butyl Rubber gloves are recommended for handling aldehydes.[1] Disposable nitrile gloves provide adequate splash protection but should be changed immediately upon contamination. For prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves.
Eyes & Face Chemical splash goggles & Face shieldStandard safety glasses are insufficient. Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory. A full-face shield must be worn over the goggles to protect against splashes, especially during transfers and solution preparations.[1]
Body Laboratory coatA flame-resistant lab coat should be worn and kept fully buttoned. Ensure the material is appropriate for the chemicals being handled.
Respiratory NIOSH-approved respiratorAll handling of solid this compound and its solutions should be conducted within a certified chemical fume hood. If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with organic vapor cartridges is required.[2]
Feet Closed-toe shoesLeather or chemical-resistant material is recommended.

PPE_Selection_Logic cluster_hazard Potential Hazards cluster_ppe Required PPE Inhalation Inhalation Respirator Respirator Inhalation->Respirator Mitigates Skin Contact Skin Contact Gloves Gloves Skin Contact->Gloves Prevents Lab Coat Lab Coat Skin Contact->Lab Coat Prevents Eye Contact Eye Contact Goggles & Face Shield Goggles & Face Shield Eye Contact->Goggles & Face Shield Prevents Ingestion Ingestion Ingestion->Gloves Indirectly Prevents

Step-by-Step Safe Handling Workflow

Adherence to a systematic workflow is paramount for minimizing the risk of exposure and ensuring the reproducibility of experimental results.

Safe_Handling_Workflow Receive_Chemical 1. Receive and Inspect Chemical Don_PPE 2. Don Full, Appropriate PPE Receive_Chemical->Don_PPE Prepare_Work_Area 3. Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Weigh_and_Dispense 4. Weigh and Dispense Solid Prepare_Work_Area->Weigh_and_Dispense Prepare_Solution 5. Prepare Solution Weigh_and_Dispense->Prepare_Solution Conduct_Experiment 6. Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate 7. Decontaminate Glassware and Surfaces Conduct_Experiment->Decontaminate Dispose_Waste 8. Dispose of Waste Decontaminate->Dispose_Waste Doff_PPE 9. Doff PPE Correctly Dispose_Waste->Doff_PPE

Emergency Procedures: A Rapid Response Plan

In the event of accidental exposure, immediate and appropriate action is crucial.

Exposure RouteImmediate ActionFollow-up
Inhalation Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes.Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.Seek immediate medical attention.

Storage and Disposal Plan

Storage: Store this compound in a tightly sealed, clearly labeled container. The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, acids, and bases. Some sources suggest storing under an inert gas like nitrogen or argon at 2-8°C.[4][5]

Disposal: All waste containing this compound, including empty containers, contaminated gloves, and other disposable materials, must be treated as hazardous waste.[3]

  • Collection: Collect all waste in designated, sealed, and clearly labeled hazardous waste containers.

  • Regulations: Dispose of the waste in strict accordance with all local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

By implementing these comprehensive safety measures, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. (n.d.). Retrieved from [Link]

  • Aldehydes exposure analysis | RPS. (n.d.). Retrieved from [Link]

  • Pyridine-2-carbaldehyde - Registration Dossier - ECHA. (n.d.). Retrieved from [Link]

  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety - The University of Texas at Dallas. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET - Pyridine. (2011, August 29). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.